N-propylpiperidine-2-carboxamide hydrochloride
Description
Properties
IUPAC Name |
N-propylpiperidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.ClH/c1-2-6-11-9(12)8-5-3-4-7-10-8;/h8,10H,2-7H2,1H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXRYOOOHONYDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CCCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to N-propylpiperidine-2-carboxamide hydrochloride (Ropivacaine Hydrochloride)
Introduction
N-propylpiperidine-2-carboxamide hydrochloride, more commonly known in the pharmaceutical field as Ropivacaine hydrochloride, is a potent, long-acting local anesthetic of the amide type.[1][2] It is the hydrochloride salt of ropivacaine and is utilized extensively for surgical anesthesia and acute pain management.[3][4] This technical guide provides a comprehensive overview of the core chemical and pharmacological properties of Ropivacaine hydrochloride, designed for researchers, scientists, and professionals in drug development. The narrative delves into the synthesis, physicochemical characteristics, analytical methodologies, and the pharmacological profile of this compound, offering field-proven insights into its scientific foundation.
Chemical Identity and Structure
Ropivacaine hydrochloride is the S-enantiomer of 1-propyl-2',6'-pipecoloxylidide hydrochloride monohydrate.[5] The presence of a chiral center in the piperidine ring results in two enantiomers; however, ropivacaine is formulated as the pure S-(-)-enantiomer, a decision driven by the desire to improve the safety profile, particularly concerning cardiotoxicity, compared to its racemic predecessor, bupivacaine.[5][6]
The molecular structure consists of a hydrophilic piperidine ring containing a tertiary amine, linked via an amide bond to a lipophilic aromatic ring (2,6-dimethylphenyl). This amphipathic nature is crucial for its mechanism of action, allowing it to penetrate nerve membranes and bind to its target.[7]
IUPAC Name: (2S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide;hydrochloride[1] Molecular Formula: C₁₇H₂₇ClN₂O[1] Molecular Weight: 310.9 g/mol [1]
Physicochemical Properties
The physicochemical properties of Ropivacaine hydrochloride are fundamental to its formulation, stability, and pharmacokinetic profile. It is a white to off-white crystalline powder.[2] A summary of its key quantitative data is presented in the table below.
| Property | Value | Source |
| Molecular Weight | 310.9 g/mol | [1] |
| Melting Point | 267-269°C | [2] |
| pKa | 8.07 - 8.2 | [2][5] |
| Solubility in Water | 53.8 mg/mL at 25°C | [5] |
| Appearance | White to off-white powder | [2] |
| Storage Condition | 2-8°C | [2] |
The pKa of ropivacaine is a critical determinant of its onset of action. At physiological pH, a portion of the molecule exists in its uncharged, lipid-soluble base form, which can readily cross the nerve cell membrane.[8] Once inside the neuron, the intracellularly lower pH favors the protonated, active form, which then binds to the sodium channel.[8]
Synthesis and Manufacturing
The synthesis of Ropivacaine hydrochloride involves a multi-step process. A common synthetic route begins with 2-piperidinecarboxylic acid. The synthesis can be generally described by the following key transformations:
-
Protection and Halogenation: The synthesis often starts with the protection of the secondary amine of 2-piperidinecarboxylic acid, followed by conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, through halogenation.[9]
-
Amidation: The resulting activated piperidine derivative is then reacted with 2,6-dimethylaniline to form the crucial amide linkage.[9]
-
N-Alkylation: The protecting group on the piperidine nitrogen is removed, and the secondary amine is subsequently alkylated with a propyl group, typically using a propyl halide.
-
Salt Formation: Finally, the free base of ropivacaine is treated with hydrochloric acid to form the stable and water-soluble hydrochloride salt.[10]
This process yields the S-enantiomer, which is the active pharmaceutical ingredient.[3] The synthesis aims for high purity and yield, with the final product meeting stringent quality standards for pharmaceutical use.[9]
Analytical Methodologies
The quality control and pharmacokinetic monitoring of Ropivacaine hydrochloride rely on robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for its quantification and purity assessment.[4][11]
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
Principle: Reversed-phase HPLC separates Ropivacaine hydrochloride from its impurities and degradation products based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. Detection is typically achieved using a UV detector.[12]
Experimental Protocol:
-
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of Ropivacaine hydrochloride reference standard and transfer it to a 50 mL volumetric flask. Dissolve in a few mL of methanol, sonicate to degas, and make up the volume with the diluent (mobile phase).[4]
-
Working Standard Solution (100 µg/mL): Pipette 2 mL of the standard stock solution into a 20 mL volumetric flask and dilute to the mark with the diluent.[4]
-
Sample Solution: Prepare the sample to a similar concentration as the working standard solution using the diluent. For instance, if analyzing an injection, dilute it accordingly.[4]
-
-
Chromatographic Conditions:
-
Column: Octadecylsilane (C18) column (e.g., 250 x 4.0 mm, 5 µm particle size).[12]
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH 2.0). The exact ratio should be optimized for ideal separation.[12]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 239 nm.[12]
-
Injection Volume: 20 µL.
-
-
Analysis and Data Interpretation:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the Ropivacaine hydrochloride peak based on its retention time, which should match that of the reference standard.
-
Quantify the amount of Ropivacaine hydrochloride in the sample by comparing its peak area to that of the standard.
-
Assess purity by identifying and quantifying any impurity peaks.
-
Rationale for Experimental Choices: The choice of a C18 column provides excellent retention and separation for the moderately nonpolar Ropivacaine molecule. The acidic mobile phase ensures that the tertiary amine in the piperidine ring is protonated, leading to sharp, symmetrical peaks. UV detection at 239 nm offers good sensitivity for the aromatic ring in the molecule.[12]
Pharmacology and Mechanism of Action
Ropivacaine hydrochloride is a local anesthetic that reversibly blocks nerve impulse generation and conduction.[1] Its primary mechanism of action is the inhibition of voltage-gated sodium channels in the neuronal membrane.[1][13]
Mechanism of Action:
-
Membrane Permeation: The uncharged base form of Ropivacaine hydrochloride diffuses across the nerve cell membrane into the axoplasm.
-
Ionization: Inside the neuron, the lower intracellular pH promotes the formation of the protonated, cationic form of the molecule.
-
Sodium Channel Blockade: The active cationic form of ropivacaine binds to the intracellular side of the voltage-gated sodium channels. This binding stabilizes the channels in their inactive state, preventing the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of an action potential.[3][5]
This blockade of sodium channels leads to a reversible loss of sensation in the area supplied by the affected nerves.[1] The differential blockade of sensory and motor nerve fibers is a notable characteristic of ropivacaine, with a greater effect on sensory nerves at lower concentrations.
Safety and Handling
Ropivacaine hydrochloride is intended for laboratory research and pharmaceutical use only and should be handled by trained professionals.[14] It is harmful if swallowed and can cause serious eye damage.[15] Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling the compound.[2]
Conclusion
N-propylpiperidine-2-carboxamide hydrochloride (Ropivacaine hydrochloride) is a well-characterized local anesthetic with a favorable safety and efficacy profile. Its chemical properties, including its stereochemistry and physicochemical characteristics, are intricately linked to its pharmacological activity. The analytical methods described herein provide a framework for ensuring its quality and for conducting further research. This guide offers a foundational understanding for scientists and researchers working with this important pharmaceutical compound.
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An In-depth Technical Guide to the Molecular Structure and Properties of N-propylpiperidine-2-carboxamide hydrochloride (Ropivacaine Hydrochloride)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of N-propylpiperidine-2-carboxamide hydrochloride, known in the pharmaceutical field as Ropivacaine hydrochloride. As a widely utilized local anesthetic, a thorough understanding of its molecular structure, physicochemical properties, and pharmacological profile is essential for its effective and safe application in clinical and research settings. This document delves into the core scientific principles governing its synthesis, mechanism of action, and analytical characterization, offering valuable insights for professionals in drug development and biomedical research.
Introduction to N-propylpiperidine-2-carboxamide hydrochloride (Ropivacaine Hydrochloride)
N-propylpiperidine-2-carboxamide hydrochloride, commercially known as Ropivacaine hydrochloride, is a potent, long-acting local anesthetic of the amide type.[1][2] It is the hydrochloride salt of ropivacaine and is supplied as the pure S-enantiomer.[3] This stereospecificity is a key feature, contributing to its favorable clinical profile, particularly its reduced cardiotoxicity compared to its racemic predecessor, bupivacaine.[4][5] Ropivacaine is extensively used for surgical anesthesia, including epidural blocks for cesarean sections, and for acute pain management.[3] Its mechanism of action involves the reversible blockade of nerve impulse propagation by inhibiting sodium ion influx through voltage-gated sodium channels in neuronal membranes.[1][2]
Molecular Structure and Physicochemical Properties
The chemical structure of Ropivacaine hydrochloride is central to its pharmacological activity. It consists of a hydrophilic piperidine ring and a lipophilic aromatic ring linked by an amide bond.[6] This amphiphilic nature is crucial for its ability to traverse cell membranes and interact with its target sodium channels.
The IUPAC name for Ropivacaine hydrochloride is (2S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide;hydrochloride.[1]
Below is a diagram illustrating the molecular structure of Ropivacaine.
Caption: Molecular Structure of Ropivacaine
Physicochemical Data Summary
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₇ClN₂O | [7] |
| Molecular Weight | 310.86 g/mol (hydrochloride) | [7] |
| Melting Point | 267-269 °C | [2] |
| pKa | ~8.2 | [2] |
| Solubility | Soluble in water (5 mg/mL) | [2][5] |
| Appearance | White to off-white crystalline powder | [2] |
The pKa of approximately 8.1-8.2 is significant as it determines the degree of ionization at physiological pH.[2][6] The non-ionized form is more lipid-soluble and readily crosses nerve membranes, while the ionized form is the active species that binds to the sodium channel from within the neuron.[8]
Synthesis and Purification
The synthesis of Ropivacaine hydrochloride typically involves a multi-step process. A common synthetic route starts with 2-piperidinecarboxylic acid. The general steps are as follows:
-
Protection of the piperidine nitrogen: The secondary amine of 2-piperidinecarboxylic acid is protected to prevent side reactions.
-
Amide bond formation: The carboxylic acid group is activated and then reacted with 2,6-dimethylaniline to form the amide linkage.[9]
-
Deprotection: The protecting group on the piperidine nitrogen is removed.
-
N-alkylation: The piperidine nitrogen is alkylated with a propyl group.
-
Salt formation: The free base is reacted with hydrochloric acid to form the hydrochloride salt, which improves its stability and water solubility.[10]
-
Purification: The final product is purified by recrystallization to achieve the desired purity for pharmaceutical use.
Caption: General Synthesis Workflow for Ropivacaine Hydrochloride
This process yields the S-enantiomer, which is the desired stereoisomer for clinical use due to its reduced toxicity profile.[4]
Analytical Characterization
The identity and purity of Ropivacaine hydrochloride are confirmed using various analytical techniques.
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy is used to confirm the presence of all protons in the molecule, including the aromatic protons of the dimethylphenyl group, the aliphatic protons of the piperidine ring and the propyl group, and the amide proton.
-
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the carbonyl carbon and the aromatic carbons are characteristic.
-
-
Infrared (IR) Spectroscopy: The IR spectrum of Ropivacaine hydrochloride will show characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide, C-N stretching, and aromatic C-H and C=C stretching vibrations.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can further confirm its structure. Electrospray ionization (ESI-MS) is a common technique for this purpose.[11]
Chromatographic Methods:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of Ropivacaine hydrochloride and for separating it from any impurities or related substances.[5] Chiral HPLC methods can be employed to confirm the enantiomeric purity of the S-enantiomer.
Pharmacological Profile
Mechanism of Action:
Ropivacaine, like other local anesthetics, exerts its effect by blocking the generation and conduction of nerve impulses.[1][3] This is achieved through its interaction with voltage-gated sodium channels in the neuronal cell membrane.
Caption: Mechanism of Action of Ropivacaine
The blockade of sodium channels prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of an action potential.[1] This results in a reversible loss of sensation in the area supplied by the affected nerve.
Pharmacokinetics and Metabolism:
Ropivacaine is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP1A2.[5] Its clearance is therefore dependent on hepatic function. The metabolites are excreted in the urine.
Safety and Handling
Ropivacaine hydrochloride is a potent pharmaceutical agent and should be handled with appropriate care.
Toxicity:
At high plasma concentrations, Ropivacaine can cause systemic toxicity, affecting the central nervous system (CNS) and the cardiovascular system.[2] CNS effects can range from lightheadedness and dizziness to seizures and unconsciousness. Cardiovascular effects may include hypotension, bradycardia, arrhythmias, and, in severe cases, cardiac arrest. However, Ropivacaine is associated with a lower risk of severe cardiotoxicity compared to bupivacaine.[5]
Hazard Information:
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), Ropivacaine hydrochloride is classified with the following hazards:
Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Handle in a well-ventilated area to avoid inhalation of dust.
-
In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2]
-
In case of accidental ingestion or if feeling unwell, seek immediate medical attention.[2]
Conclusion
N-propylpiperidine-2-carboxamide hydrochloride (Ropivacaine hydrochloride) is a cornerstone of modern local anesthesia. Its efficacy and improved safety profile are directly attributable to its specific molecular structure, particularly its S-enantiomeric configuration. A deep understanding of its chemical and pharmacological properties is paramount for its continued successful application in clinical practice and for guiding future research in the development of even safer and more effective local anesthetics.
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N-propylpiperidine-2-carboxamide hydrochloride mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of N-propylpiperidine-2-carboxamide Hydrochloride (Ropivacaine)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-propylpiperidine-2-carboxamide hydrochloride, known in its S-enantiomer form as Ropivacaine, is a long-acting amide local anesthetic distinguished by its favorable clinical profile, particularly its reduced cardiotoxicity and preferential sensory blockade compared to its structural analog, bupivacaine. This guide provides a comprehensive technical analysis of its core mechanism of action. We will dissect its interaction with voltage-gated sodium channels, explore the molecular underpinnings of its state-dependent and differential nerve fiber blockade, and detail the experimental methodologies used to validate these properties. This document serves as an authoritative resource for researchers engaged in pharmacology, anesthetic drug development, and ion channel biophysics.
Introduction: From Chemical Structure to Clinical Application
N-propylpiperidine-2-carboxamide hydrochloride is the chemical name for a class of molecules, of which the S-enantiomer, Ropivacaine, is the clinically significant compound. It belongs to the amino-amide group of local anesthetics and is structurally similar to bupivacaine and mepivacaine.[1] Developed as a safer alternative to bupivacaine, ropivacaine's design leverages stereospecificity and physicochemical properties to optimize the balance between efficacy and safety.[2] Its primary clinical application is in providing regional anesthesia for surgery and acute pain management, including epidural, major nerve blocks, and local infiltration.[3] The defining characteristic of ropivacaine is its ability to produce a profound sensory block with less pronounced motor impairment, a feature highly desirable in many clinical scenarios, particularly in obstetrics and postoperative pain control.[4] This guide delves into the molecular mechanisms that confer these unique attributes.
Molecular Profile and Structure-Activity Relationship
The therapeutic and toxicological profile of a local anesthetic is intrinsically linked to its molecular structure. Ropivacaine's design incorporates three key features that dictate its mechanism of action:
-
Amide Linkage: The amide bond between the aromatic ring and the piperidine ring is more stable to hydrolysis than the ester linkage found in older local anesthetics like procaine, resulting in a longer duration of action.[5]
-
S-Enantiomer Purity: Ropivacaine is administered as a pure S-(-)-enantiomer.[4] The R(+) enantiomers of local anesthetics have been shown to have a higher affinity for cardiac ion channels, contributing to greater cardiotoxicity.[4] By using only the S-enantiomer, the potential for adverse cardiovascular events is significantly reduced.[6]
-
Propyl Group: The N-alkyl substitution on the piperidine ring is a propyl group, in contrast to the butyl group of bupivacaine. This substitution reduces the molecule's lipophilicity.[4] This seemingly minor chemical change has profound pharmacological consequences, including a reduced propensity to penetrate large, myelinated motor nerve fibers and a lower potential for CNS and cardiac toxicity.[4]
These structural elements collectively contribute to ropivacaine's distinct physicochemical properties, which are summarized in the table below in comparison to bupivacaine.
| Property | Ropivacaine | Bupivacaine | Significance |
| Molecular Weight | 274.4 g/mol | 288.4 g/mol | Affects diffusion characteristics. |
| pKa (25°C) | 8.1 | 8.1 | Determines the proportion of ionized and non-ionized forms at physiological pH, affecting onset of action. |
| Lipophilicity (Octanol/Buffer Partition Coefficient) | 115 | 346 | Lower lipophilicity reduces penetration of myelin sheaths of motor neurons and decreases cardiac and CNS toxicity.[4] |
| Plasma Protein Binding | ~94% | ~95% | High protein binding contributes to a long duration of action.[3] |
Core Mechanism: State-Dependent Blockade of Voltage-Gated Sodium Channels
The primary mechanism of action for all local anesthetics, including ropivacaine, is the blockade of voltage-gated sodium channels (VGSCs) in the neuronal membrane.[4][7] These channels are responsible for the rapid influx of sodium ions that underlies the generation and propagation of action potentials in excitable cells like neurons.[8] By inhibiting this influx, ropivacaine effectively halts nerve impulse transmission, resulting in a loss of sensation in the innervated area.
The Modulated Receptor Hypothesis: A State-Dependent Interaction
Ropivacaine's interaction with VGSCs is not static; it is highly dependent on the conformational state of the channel. This behavior is best explained by the Modulated Receptor Hypothesis, which posits that local anesthetics have different affinities for the resting, open, and inactivated states of the VGSC.
-
Resting State: In this closed state, the channel has a low affinity for ropivacaine. Blockade of resting channels is referred to as tonic block .
-
Open and Inactivated States: During nerve stimulation, channels transition to the open (conducting) and then inactivated (non-conducting) states. Ropivacaine exhibits a much higher affinity for these states.[3] This preferential binding to channels that are in use is known as use-dependent or phasic block .
This state-dependent affinity means that ropivacaine is more effective at blocking nerves that are firing at a high frequency, such as pain-sensing neurons. The molecule gains access to its binding site from the intracellular side of the membrane. The uncharged, lipid-soluble form of the drug crosses the nerve membrane, after which it re-equilibrates to its protonated, charged form, which then binds within the channel pore.[8]
The Molecular Binding Site
Molecular and mutagenesis studies have identified the binding site for local anesthetics within the inner pore of the VGSC's α-subunit.[5] Specifically, residues on the S6 transmembrane helices of homologous domains I, III, and IV form the receptor site.[9] The charged amine of the ropivacaine molecule is thought to interact with these residues, physically occluding the pore and stabilizing the channel in a non-conducting state. Recent research also suggests the existence of two distinct binding sites within the pore, one for the neutral form and another for the protonated form of the drug, which may enter the pore via lateral fenestrations from the membrane.[8]
Correlating Mechanism to Clinical Profile
The molecular interactions described above directly translate to ropivacaine's distinct clinical advantages.
Differential Sensory-Motor Blockade
One of the most significant features of ropivacaine is its ability to spare motor function while effectively blocking pain.[4] This differential block is attributed to several factors:
-
Lower Lipophilicity: Compared to bupivacaine, ropivacaine's lower lipophilicity makes it less likely to penetrate the thick myelin sheaths of large Aβ motor fibers.[4]
-
Selective Block of TTX-Resistant Channels: Pain signals are primarily transmitted by small, unmyelinated C-fibers and thinly myelinated Aδ-fibers. These nociceptive neurons preferentially express tetrodotoxin-resistant (TTX-R) VGSCs. Studies have shown that ropivacaine has a significantly higher potency for blocking TTX-R channels compared to the tetrodotoxin-sensitive (TTX-S) channels that are more common in large motor neurons.[10]
A study on rat dorsal root ganglion neurons found the IC₅₀ of ropivacaine for TTX-R Na⁺ currents to be 54 µM, whereas the IC₅₀ for TTX-S currents was 116 µM, demonstrating a clear preferential block.[10]
Reduced Systemic Toxicity
Accidental intravascular injection or excessive absorption of local anesthetics can lead to severe central nervous system (CNS) and cardiovascular toxicity. Ropivacaine has a wider safety margin compared to bupivacaine.[1][11]
-
CNS Toxicity: Occurs at lower plasma concentrations than cardiotoxicity and is related to the drug's ability to cross the blood-brain barrier. Ropivacaine's lower lipophilicity results in a lower potential for CNS toxicity.[4]
-
Cardiotoxicity: The high cardiotoxicity of bupivacaine is linked to its strong affinity for and slow dissociation from cardiac sodium channels (specifically, the SCN5A subtype).[12] Ropivacaine, being less lipophilic and the pure S-enantiomer, exhibits a faster rate of dissociation from these channels.[12] This faster "off-rate" means that during diastole (the relaxation phase of the heart), more channels can recover from the block, reducing the risk of life-threatening arrhythmias.[12]
The following table presents comparative potency data on the human cardiac sodium channel, SCN5A.
| Channel State | Parameter | Ropivacaine | Bupivacaine | Conclusion |
| Open Channel | IC₅₀ | 322.2 µM | 69.5 µM | Bupivacaine is ~4.5-fold more potent on open channels.[12][13] |
| Inactivated Channel | IC₅₀ | 2.73 µM | 2.18 µM | Potency on inactivated channels is more similar.[12][13] |
| Recovery from Block | Kinetics | ~2-fold faster | Slower | Ropivacaine dissociates from the channel significantly faster, contributing to its lower cardiotoxicity.[12][13] |
Pharmacokinetics and Hepatic Metabolism
Understanding the disposition of ropivacaine within the body is crucial for safe and effective use.
-
Absorption: Dependent on the site of injection, dosage, and vascularity. Epidural administration results in complete but biphasic absorption.[3]
-
Distribution: Ropivacaine has a volume of distribution of approximately 41 liters and is about 94% bound to plasma proteins, primarily α1-acid glycoprotein.[3]
-
Metabolism: Ropivacaine is extensively metabolized in the liver by the cytochrome P450 (CYP) enzyme system.[14] The two primary pathways are:
-
Excretion: The metabolites are primarily excreted by the kidneys, with about 86% of the dose recovered in the urine.[3] The terminal half-life after intravenous administration is approximately 1.8 hours.[3]
Conclusion and Future Directions
The mechanism of action of N-propylpiperidine-2-carboxamide hydrochloride (Ropivacaine) is a refined example of structure-function optimization in pharmacology. Its core action—a state- and use-dependent blockade of voltage-gated sodium channels—is modulated by its unique physicochemical properties derived from its S-enantiomeric purity and N-propyl substitution. These features culminate in a clinical profile characterized by effective sensory anesthesia with reduced motor impairment and a significantly improved safety margin over older long-acting local anesthetics. For drug development professionals, ropivacaine serves as a benchmark, demonstrating how subtle molecular modifications can lead to profound improvements in therapeutic index. Future research may focus on developing local anesthetics with even greater selectivity for specific sodium channel subtypes expressed on nociceptive neurons, potentially eliminating motor block and systemic toxicity entirely.
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StatPearls. (2025). Ropivacaine. StatPearls Publishing. Available from: [Link]
- Barber, M. J., et al. (2018). Protonation state of inhibitors determines interaction sites within voltage-gated sodium channels. Proceedings of the National Academy of Sciences, 115(9), 2133-2138.
- Friederich, P., et al. (2015). A Comparative Analysis of Bupivacaine and Ropivacaine Effects on Human Cardiac SCN5A Channels. Anesthesia & Analgesia, 120(5), 1001-1009.
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ResearchGate. (2015). A Comparative Analysis of Bupivacaine and Ropivacaine Effects on Human Cardiac SCN5A Channels. Request PDF. Available from: [Link]
- Leffler, A., et al. (2022). Sodium Channels and Local Anesthetics—Old Friends With New Perspectives. Frontiers in Pharmacology, 13, 873335.
- Oda, A., et al. (2000). Characteristics of ropivacaine block of Na+ channels in rat dorsal root ganglion neurons. Anesthesia & Analgesia, 91(5), 1213-1220.
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MedCentral. (2026). Total Knee Arthroplasty and Current Perioperative Pain Modalities. Available from: [Link]
- Hansen, T. G. (2004). Ropivacaine: A pharmacological review. Expert Review of Neurotherapeutics, 4(5), 781-791.
- Oda, Y., et al. (1995). Metabolism of a new local anesthetic, ropivacaine, by human hepatic cytochrome P450. Anesthesiology, 82(1), 214-220.
- Strichartz, G. R. (2014). State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution. Anesthesiology, 121(4), 896-898.
- Graf, B. M., et al. (2002). Differences in cardiotoxicity of bupivacaine and ropivacaine are the result of physicochemical and stereoselective properties. Anesthesiology, 96(6), 1427-1434.
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ResearchGate. (n.d.). Patch Clamp Recording and Local Anesthetics. Available from: [Link]
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MDPI. (2022). The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies. Available from: [Link]
- Arlander, E., et al. (1998). Metabolism of ropivacaine in humans is mediated by CYP1A2 and to a minor extent by CYP3A4: an interaction study with fluvoxamine and ketoconazole as in vivo inhibitors. Clinical Pharmacology & Therapeutics, 64(5), 484-491.
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UCL. (n.d.). patch-clamp-protocol-final.pdf. Available from: [Link]
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Dove Press. (2022). Median Effective Concentration of Ropivacaine for Femoral Nerve Block Maintaining Motor Function During Knee Arthroscopy in Two Age Groups. Available from: [Link]
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Deranged Physiology. (2024). Pharmacology of local anaesthetics. Available from: [Link]
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protocols.io. (n.d.). Whole Cell Patch Clamp Protocol. Available from: [Link]
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Dr.Oracle. (2025). What is the relative advantage of Ropivacaine (ropivacaine) compared to Bupivacaine (bupivacaine) in terms of cardiotoxicity?. Available from: [Link]
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AdisInsight. (1996). Ropivacaine. A review of its pharmacology and therapeutic use in regional anaesthesia. Available from: [Link]
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JoVE. (2023). Video: Local Anesthetics: Clinical Application as Spinal Anesthesia. Available from: [Link]
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ResearchGate. (2002). Differences in Cardiotoxicity of Bupivacaine and Ropivacaine Are the Result of Physicochemical and Stereoselective Properties. Request PDF. Available from: [Link]
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OpenAnesthesia. (2023). Hepatic Drug Metabolism and Cytochrome P450. Available from: [Link]
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University of the Witwatersrand, Johannesburg. (n.d.). The interaction of three local anaesthetic agents with hepatic microsomal cytochrome P-450. Available from: [Link]
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An In-depth Technical Guide to the Biological Activity of N-propylpiperidine-2-carboxamide Hydrochloride
A Senior Application Scientist's Synthesis of its Pharmacological Landscape for Researchers and Drug Development Professionals
Introduction: Unveiling the Potential of a Privileged Scaffold
N-propylpiperidine-2-carboxamide hydrochloride belongs to the piperidine carboxamide class of compounds, a scaffold of significant interest in medicinal chemistry. The piperidine ring is a highly privileged structural motif due to its favorable physicochemical properties, which can enhance drug-like characteristics such as metabolic stability and membrane permeability. This guide provides a comprehensive technical overview of the biological activity of N-propylpiperidine-2-carboxamide hydrochloride, with a particular focus on its enantiomeric forms and their clinical relevance as local anesthetics. The primary example discussed is the (S)-enantiomer, widely known as ropivacaine, a long-acting amide local anesthetic.[1][2] This document will delve into its synthesis, mechanism of action, pharmacological effects, and the experimental methodologies used to characterize its activity.
Chemical and Physical Properties
N-propylpiperidine-2-carboxamide hydrochloride is the hydrochloride salt of an N-propyl substituted piperidine-2-carboxamide. The presence of a chiral center at the 2-position of the piperidine ring gives rise to two enantiomers: (S)-N-propylpiperidine-2-carboxamide hydrochloride (ropivacaine) and (R)-N-propylpiperidine-2-carboxamide hydrochloride.[1][2] The differential biological activities of these enantiomers underscore the importance of stereochemistry in drug design. Ropivacaine is favored clinically due to its reduced cardiotoxicity and central nervous system (CNS) toxicity compared to the racemic mixture and the (R)-enantiomer.[1][3]
| Property | Value |
| Molecular Formula | C₁₇H₂₆N₂O · HCl |
| Molecular Weight | 310.87 g/mol |
| Appearance | White crystalline powder |
| pKa | 8.1 |
Synthesis of N-propylpiperidine-2-carboxamide Hydrochloride
The synthesis of N-propylpiperidine-2-carboxamide hydrochloride, particularly its enantiomerically pure forms, is a critical aspect of its development. A common synthetic route for ropivacaine involves the coupling of (S)-pipecolic acid with 2,6-dimethylaniline, followed by N-propylation.
Synthetic Workflow Diagram
Caption: Mechanism of action of N-propylpiperidine-2-carboxamide hydrochloride.
The affinity of ropivacaine for sodium channels is state-dependent, with a higher affinity for the open and inactivated states of the channel. [4]This characteristic contributes to its use-dependent blockade, where the degree of inhibition increases with the frequency of nerve stimulation. Ropivacaine has also been shown to interact with other ion channels, such as potassium channels, which may contribute to its overall pharmacological profile. [1]
Biological Activities and Pharmacological Profile
The biological activity of N-propylpiperidine-2-carboxamide hydrochloride is primarily characterized by its local anesthetic effects. As the (S)-enantiomer, ropivacaine exhibits a favorable therapeutic window with a lower propensity for systemic toxicity compared to bupivacaine. [1][3]
In Vitro Activity: Potency at the Molecular Target
The potency of N-propylpiperidine-2-carboxamide hydrochloride and its analogues can be quantified by their half-maximal inhibitory concentration (IC50) against various sodium channel subtypes.
| Compound | Sodium Channel Subtype | IC50 (µM) | Reference |
| Ropivacaine | Tetrodotoxin-sensitive (TTX-S) | 116 ± 35 | [5] |
| Tetrodotoxin-resistant (TTX-R) | 54 ± 14 | [5] | |
| Cardiac (SCN5A) - Open Channel | 322.2 ± 29.9 | [6][7] | |
| Cardiac (SCN5A) - Inactivated State | 2.73 ± 0.27 | [6][7] | |
| (R)-Ropivacaine | Tetrodotoxin-sensitive (TTX-S) | Similar to (S)-enantiomer | [5] |
| Tetrodotoxin-resistant (TTX-R) | Similar to (S)-enantiomer | [5] |
Note: Data represents mean ± standard deviation.
In Vivo Activity: Efficacy in Preclinical Models
The analgesic efficacy of local anesthetics is often evaluated in animal models, such as the rat sciatic nerve block model. The median effective dose (ED50) is a common metric to quantify the potency of the anesthetic effect.
| Compound | Animal Model | Endpoint | ED50 | Reference |
| Ropivacaine | Rat Sciatic Nerve Block | Motor Block | Not explicitly stated | |
| Rat Sciatic Nerve Block | Sensory Block | Not explicitly stated | ||
| Human Transversus Abdominis Plane Block | Analgesia | Close to toxic threshold | [8] |
Experimental Protocols: A Guide to Characterization
To ensure the trustworthiness and reproducibility of findings, standardized and well-validated experimental protocols are essential.
In Vitro: Patch-Clamp Electrophysiology for Sodium Channel Inhibition
This protocol outlines the whole-cell patch-clamp technique to assess the inhibitory effect of N-propylpiperidine-2-carboxamide hydrochloride on voltage-gated sodium channels expressed in a suitable cell line (e.g., HEK-293 cells).
Workflow Diagram:
Caption: Workflow for patch-clamp electrophysiology to assess sodium channel inhibition.
Step-by-Step Methodology:
-
Cell Preparation: Culture HEK-293 cells stably expressing the desired sodium channel subtype (e.g., NaV1.5/SCN5A) on glass coverslips.
-
Electrode Preparation: Fabricate micropipettes from borosilicate glass capillaries using a micropipette puller. The pipette resistance should be 2-5 MΩ when filled with the intracellular solution.
-
Solutions:
-
Extracellular (bath) solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).
-
Intracellular (pipette) solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).
-
-
Recording:
-
Place a coverslip with cells in the recording chamber on an inverted microscope.
-
Lower the micropipette to the cell surface and apply gentle suction to form a gigaohm seal.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Hold the membrane potential at -80 mV.
-
Elicit sodium currents by applying depolarizing voltage steps (e.g., to 0 mV for 50 ms).
-
-
Drug Application: Perfuse the recording chamber with the extracellular solution containing increasing concentrations of N-propylpiperidine-2-carboxamide hydrochloride.
-
Data Analysis: Measure the peak sodium current amplitude at each drug concentration. Plot the percentage of inhibition against the drug concentration and fit the data to a Hill equation to determine the IC50 value.
In Vivo: Rat Sciatic Nerve Block Model for Analgesic Efficacy
This model assesses the duration and intensity of the sensory and motor blockade produced by N-propylpiperidine-2-carboxamide hydrochloride.
Workflow Diagram:
Caption: Workflow for the rat sciatic nerve block model.
Step-by-Step Methodology:
-
Animal Preparation: Use adult male Wistar rats (250-300g). Acclimatize them to the testing environment for at least 3 days.
-
Baseline Measurements: Assess baseline motor function using a rotarod apparatus and sensory function using a hot plate or von Frey filaments.
-
Surgical Procedure:
-
Anesthetize the rat with isoflurane.
-
Make an incision in the thigh to expose the sciatic nerve.
-
-
Drug Injection: Inject a specified volume (e.g., 0.2 mL) of the test solution (N-propylpiperidine-2-carboxamide hydrochloride at various concentrations) or vehicle control around the sciatic nerve.
-
Behavioral Testing:
-
At predetermined time points after injection, assess motor function by placing the rat on the rotarod and recording the latency to fall.
-
Assess sensory blockade by applying a thermal or mechanical stimulus to the plantar surface of the hind paw and measuring the withdrawal latency.
-
-
Data Analysis: The duration of motor block is defined as the time until the rat can remain on the rotarod for a predetermined duration. The duration of sensory block is the time until the withdrawal latency returns to baseline. Dose-response curves can be generated to calculate the ED50.
Conclusion and Future Directions
N-propylpiperidine-2-carboxamide hydrochloride, particularly its (S)-enantiomer ropivacaine, is a well-established local anesthetic with a favorable safety profile. Its biological activity is primarily mediated by the blockade of voltage-gated sodium channels. This in-depth guide has provided a comprehensive overview of its synthesis, mechanism of action, and the experimental methodologies used for its characterization.
Future research in this area could focus on:
-
Comparative studies: A more detailed investigation into the pharmacological differences between the racemic mixture, the (R)-enantiomer, and the (S)-enantiomer could provide further insights into the structure-activity relationships and the molecular basis of toxicity.
-
Novel formulations: The development of novel drug delivery systems, such as liposomal or nanoparticle-based formulations, could further enhance the duration of action and reduce the systemic toxicity of N-propylpiperidine-2-carboxamide hydrochloride.
-
Expanded indications: Exploring the potential of this compound and its derivatives for other therapeutic applications beyond local anesthesia, such as in the management of chronic pain or as modulators of other ion channels, represents an exciting avenue for future investigation.
By leveraging the foundational knowledge presented in this guide, researchers and drug development professionals can continue to advance our understanding and application of this important class of molecules.
References
- Ropivacaine: A review of its pharmacology and clinical use. Journal of Anaesthesiology Clinical Pharmacology.
- Effects of levobupivacaine, ropivacaine and bupivacaine on HERG channels. British Journal of Pharmacology.
- A Comparative Analysis of Bupivacaine and Ropivacaine Effects on Human Cardiac SCN5A Channels. Anesthesia & Analgesia.
- Ropivacaine - St
- Sodium Channels and Local Anesthetics—Old Friends With New Perspectives. Frontiers in Pharmacology.
- Structure of S and R enantiomers of ropivacaine (marketed as the S...).
- Ropivacaine | C17H26N2O | CID 175805. PubChem.
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- Ropivacaine. Wikipedia.
- Characteristics of ropivacaine block of Na+ channels in rat dorsal root ganglion neurons. Anesthesia & Analgesia.
- Differential effects of bupivacaine and ropivacaine enantiomers on intracellular Ca2+ regulation in murine skeletal muscle fibers. Anesthesiology.
- The median effective analgesic dose (ED50) of ropivacaine in ultrasound-guided transversus abdominis plane block for analgesia in reversal of ileostomy: A double-blind up-down dose-finding study. PubMed.
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- Distinct local anesthetic affinities in Na+ channel subtypes. Molecular Pharmacology.
- Rapid chiral separation and impurity determination of ropivacaine and bupivacaine by Densitometry-HPTLC, using mucopolysaccharide as chiral mobile phase additive. European Journal of Chemistry.
- Rapid chiral separation and impurity determination of ropivacaine and bupivacaine by Densitometry‐HPTLC, using.... SciSpace.
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- Determination of ED50 and ED95 of 0.5% Ropivacaine in Adductor Canal Block to Produce Quadriceps Weakness: A Dose-Finding Study. Anesthesia & Analgesia.
- Sustainable synthesis of long-acting local anesthetics ropivacaine and levobupivacaine under batch and continuous flow via asymmetric hydrogen
- Recent advances in the pharmacokinetics of local anaesthetics. Long-acting amide enantiomers and continuous infusions. Clinical Pharmacokinetics.
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- patch-clamp-protocol-final.pdf. University of Bristol.
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- A chiral capillary electrophoresis method for ropivacaine hydrochloride in pharmaceutical formulations: validation and comparison with chiral liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis.
- Synthesis and Applic
- Postoperative Analgesic Effect of Bilateral Quadratus Lumborum Block (QLB)
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An In-Depth Technical Guide to the Synthesis of N-propylpiperidine-2-carboxamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-propylpiperidine-2-carboxamide hydrochloride and its derivatives represent a critical class of compounds in modern pharmacology, most notably as local anesthetics. The archetypal molecule in this family is Ropivacaine, the (S)-enantiomer of N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide hydrochloride.[1][2] This guide provides a comprehensive overview of the synthetic pathways to N-propylpiperidine-2-carboxamide hydrochloride, focusing on the core chemical transformations and the rationale behind the methodological choices. We will delve into the primary synthetic routes, offer detailed experimental protocols, and discuss alternative approaches, providing a robust resource for researchers in drug discovery and development.
Core Synthesis Strategy: A Modular Approach
The synthesis of N-propylpiperidine-2-carboxamide hydrochloride is best understood as a modular process involving three key stages:
-
Formation of the Piperidine-2-carboxamide Core: This involves the coupling of a piperidine-2-carboxylic acid derivative with an appropriate amine.
-
N-Alkylation: The introduction of the n-propyl group onto the piperidine nitrogen.
-
Salt Formation: Conversion of the free base to the hydrochloride salt to enhance stability and aqueous solubility.
This guide will primarily focus on a common and well-documented pathway that begins with pipecolic acid.
Primary Synthesis Pathway: From Pipecolic Acid to N-propylpiperidine-2-carboxamide Hydrochloride
The most prevalent and industrially relevant synthesis of N-propylpiperidine-2-carboxamide hydrochloride derivatives commences with pipecolic acid, the parent piperidine-2-carboxylic acid. The (S)-enantiomer, L-pipecolic acid, is often the starting material for chiral targets like Ropivacaine.
Step 1: Activation of the Carboxylic Acid
The initial step involves the activation of the carboxylic acid moiety of pipecolic acid to facilitate amide bond formation. A common method is the conversion of the carboxylic acid to an acid chloride.
Causality: Direct amidation of a carboxylic acid with an amine is generally inefficient and requires high temperatures, which can lead to side reactions and racemization. Conversion to a more reactive species like an acid chloride allows the reaction to proceed under milder conditions with higher yields.
Experimental Protocol: Synthesis of Piperidine-2-carbonyl Chloride Hydrochloride
A suspension of L-pipecolic acid in a suitable solvent, such as toluene, is treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[3][4] The reaction is typically performed at a controlled temperature to prevent unwanted side reactions.
-
Materials: L-pipecolic acid, Thionyl chloride, Dry Toluene.
-
Procedure:
-
Suspend L-pipecolic acid (1 equivalent) in dry toluene in a flask equipped with a reflux condenser and a gas outlet to a scrubber.
-
Slowly add thionyl chloride (1.1-1.5 equivalents) to the suspension under stirring.
-
Heat the mixture to reflux (approximately 70°C) and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases.[5][6]
-
Cool the reaction mixture and remove the solvent and excess thionyl chloride under reduced pressure to yield the crude L-pipecolic acid chloride hydrochloride as a crystalline solid.[5][6] This intermediate is often used in the next step without further purification due to its moisture sensitivity.
-
Step 2: Amide Formation with an Aniline Derivative
The activated acid chloride is then reacted with the desired aniline to form the corresponding piperidine-2-carboxamide. For the synthesis of Ropivacaine, 2,6-dimethylaniline is used.
Causality: The highly electrophilic carbonyl carbon of the acid chloride readily reacts with the nucleophilic nitrogen of the aniline. The reaction is often carried out in the presence of a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
Experimental Protocol: Synthesis of (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide
The crude L-pipecolic acid chloride hydrochloride is reacted with 2,6-dimethylaniline in a suitable solvent system.
-
Materials: L-pipecolic acid chloride hydrochloride, 2,6-dimethylaniline, Acetone, Toluene, N-methylpyrrolidone, Ammonia solution.
-
Procedure:
-
Prepare a suspension of L-pipecolic acid chloride hydrochloride (1 equivalent) in dry toluene.
-
In a separate flask, prepare a solution of 2,6-dimethylaniline (1 equivalent) in a mixture of acetone and N-methylpyrrolidone.
-
Gradually add the aniline solution to the acid chloride suspension at an elevated temperature (e.g., 70°C) over a period of 1-2 hours with vigorous stirring.[5][6][7]
-
After the addition is complete, continue stirring at the same temperature for an additional 2-4 hours to ensure complete reaction.
-
Cool the reaction mixture and filter the resulting crystalline product. Wash the solid with acetone and dry.[5][6]
-
The crystalline product is then dissolved in water, and the free base is precipitated by the addition of an aqueous ammonia solution.[5][6]
-
The precipitated base is extracted with an organic solvent like toluene, and the solvent is evaporated to yield the crude (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide.[5][6]
-
The crude product can be recrystallized from a suitable solvent system, such as a mixture of hexane and ethanol, to obtain the purified product.[5]
-
Step 3: N-propylation of the Piperidine Nitrogen
The secondary amine of the piperidine ring is then alkylated with a propylating agent to introduce the N-propyl group.
Causality: The nitrogen atom of the piperidine ring is nucleophilic and will readily undergo a nucleophilic substitution reaction with an alkyl halide, such as 1-bromopropane, in the presence of a base. The base is necessary to deprotonate the piperidine nitrogen, increasing its nucleophilicity, and to neutralize the acid formed during the reaction.
Experimental Protocol: Synthesis of (S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide
-
Materials: (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide, 1-bromopropane, Potassium carbonate, Isopropyl alcohol.
-
Procedure:
-
Dissolve the (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide (1 equivalent) in isopropyl alcohol.
-
Add potassium carbonate (a slight excess) and 1-bromopropane (1-1.2 equivalents) to the solution.[5]
-
Heat the reaction mixture to a moderate temperature (e.g., 72°C) and stir for several hours.[5] The progress of the reaction can be monitored by techniques such as TLC or HPLC.
-
Upon completion, the inorganic salts are filtered off, and the solvent is evaporated under reduced pressure.
-
The resulting crude product is the free base of Ropivacaine.
-
Step 4: Formation of the Hydrochloride Salt
The final step is the conversion of the synthesized free base into its hydrochloride salt to improve its stability, crystallinity, and aqueous solubility for pharmaceutical applications.
Causality: The basic nitrogen atoms in the molecule can be protonated by an acid, such as hydrochloric acid, to form a salt. This process often results in a more stable and easily handled solid.
Experimental Protocol: Synthesis of (S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide Hydrochloride
-
Materials: (S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide free base, Isopropanol, Hydrochloric acid.
-
Procedure:
-
Dissolve the crude free base in a suitable solvent, such as isopropanol.
-
Add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) dropwise with stirring until the pH becomes acidic.
-
Cool the solution to induce crystallization of the hydrochloride salt.[8]
-
The precipitated solid is collected by filtration, washed with a cold solvent (e.g., isopropanol), and dried under vacuum to yield the final product.[8]
-
Visualization of the Primary Synthesis Pathway
Caption: Primary synthesis pathway of Ropivacaine Hydrochloride.
Alternative Synthesis Strategies
While the pathway described above is widely employed, alternative methods exist, often aiming to improve yield, reduce the use of hazardous reagents, or simplify the procedure.
Reductive Amination Approach
An alternative to the N-alkylation with an alkyl halide is reductive amination. This involves reacting the piperidine-2-carboxamide with propionaldehyde in the presence of a reducing agent.
Causality: The secondary amine of the piperidine-2-carboxamide reacts with propionaldehyde to form an unstable iminium ion intermediate. This intermediate is then reduced in situ by a reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, to yield the N-propylated product.[9] This method can offer milder reaction conditions compared to alkyl halide-based alkylations.
Caption: Reductive amination for N-propylation.
Data Summary
| Step | Key Reagents | Typical Solvents | Temperature (°C) | Key Considerations |
| Acid Activation | Thionyl chloride | Toluene | ~70 | Moisture sensitive intermediate |
| Amidation | 2,6-dimethylaniline, Base | Toluene, Acetone | ~70 | Exothermic reaction, control of addition |
| N-propylation | 1-bromopropane, K₂CO₃ | Isopropyl alcohol | ~72 | Monitoring of reaction completion |
| Salt Formation | Hydrochloric acid | Isopropanol | 0-25 | Control of pH and crystallization |
Conclusion
The synthesis of N-propylpiperidine-2-carboxamide hydrochloride is a well-established process with multiple viable routes. The choice of a specific pathway often depends on factors such as the desired stereochemistry, scale of the reaction, and available starting materials. The classical approach involving the activation of pipecolic acid followed by amidation and N-alkylation remains a robust and widely used method. Understanding the underlying chemical principles and the rationale for each experimental step is crucial for the successful synthesis and optimization of this important class of pharmaceutical compounds.
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Synthesis of Temperature-Responsive Polymers Containing Piperidine Carboxamide and N,N-diethylcarbamoly Piperidine Moiety via RAFT Polymerization. PubMed. [Link]
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Alkyl Substituent Effects on Pipecolyl Amide Isomer Equilibrium: Efficient Methodology for Synthesizing Enantiopure 6-Alkylpipecolic Acids and Conformational Analysis of Their N-Acetyl N'-Methylamides. The Journal of Organic Chemistry. [Link]
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(PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. [Link]
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(S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide hydrochloride. ChemBK. [Link]
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An In-depth Technical Guide to N-Propylpiperidine-2-carboxamide hydrochloride (CAS 444992-97-6) for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Propylpiperidine-2-carboxamide hydrochloride (CAS No. 444992-97-6), a molecule of interest within the broader class of piperidine carboxamides. While direct research on this specific compound is limited, this document will synthesize available information, explore the therapeutic potential of related structures, and provide a framework for future investigation.
Introduction: The Emerging Potential of Piperidine Carboxamides
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. Its conformational flexibility and ability to present substituents in distinct spatial orientations make it an attractive starting point for library synthesis and lead optimization. The carboxamide functional group, a common feature in drug candidates, enhances the potential for hydrogen bonding and target engagement.
While N-Propylpiperidine-2-carboxamide hydrochloride itself is not extensively studied in publicly available literature, the broader family of piperidine carboxamides has shown significant promise, particularly in the development of novel anti-infective agents. Notably, related compounds are being investigated for their activity against Mycobacterium abscessus, a notoriously difficult-to-treat nontuberculous mycobacterium.[1][2][3] This guide will leverage insights from these related molecules to inform potential research directions for CAS 444992-97-6.
Physicochemical Properties of N-Propylpiperidine-2-carboxamide hydrochloride
A clear understanding of a compound's physical and chemical properties is fundamental to any research endeavor, influencing everything from solubility in assay buffers to its potential for oral bioavailability.
| Property | Value | Source |
| CAS Number | 444992-97-6 | [4] |
| Molecular Formula | C₉H₁₉ClN₂O | [4] |
| Molecular Weight | 206.71 g/mol | [4] |
| Chemical Name | N-Propylpiperidine-2-carboxamide hydrochloride | [4] |
| Canonical SMILES | CCCNCC(=O)C1CCCCN1.Cl | |
| Storage | Sealed in dry, room temperature conditions |
The Therapeutic Landscape: Piperidine Carboxamides in Anti-Infective Research
Targeting DNA Gyrase: A Proven Antibacterial Strategy
A significant breakthrough in the field has been the identification of DNA gyrase as the molecular target for a class of piperidine-4-carboxamides.[3] DNA gyrase, a type II topoisomerase, is essential for bacterial DNA replication and is a validated target for antibacterial drugs, most notably the fluoroquinolones. The emergence of resistance to existing gyrase inhibitors necessitates the discovery of new chemical entities that bind to the enzyme in novel ways.
The proposed mechanism for these novel piperidine-carboxamides involves the inhibition of the wild-type enzyme, with resistance mutations mapping to the gyrA and gyrB subunits.[1][3] This suggests a distinct binding mode compared to fluoroquinolones, offering a potential avenue to overcome existing resistance mechanisms.
Proposed Research Workflow for N-Propylpiperidine-2-carboxamide hydrochloride
Based on the available information for related compounds, a logical research workflow can be proposed to evaluate the potential of N-Propylpiperidine-2-carboxamide hydrochloride as an anti-infective agent.
Caption: Proposed research workflow for evaluating the anti-infective potential of N-Propylpiperidine-2-carboxamide hydrochloride.
Experimental Protocols
The following are high-level protocols that can be adapted for the investigation of N-Propylpiperidine-2-carboxamide hydrochloride.
Protocol: Minimum Inhibitory Concentration (MIC) Determination against M. abscessus**
-
Preparation of Compound Stock: Prepare a 10 mM stock solution of N-Propylpiperidine-2-carboxamide hydrochloride in an appropriate solvent (e.g., DMSO).
-
Bacterial Culture: Grow M. abscessus (e.g., ATCC 19977) in cation-adjusted Mueller-Hinton broth (CAMHB) to mid-log phase.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock in CAMHB.
-
Inoculation: Add the bacterial suspension to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates at 37°C for 3-5 days.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol: Spontaneous Resistance Generation and Target Identification
-
High-Inoculum Plating: Plate a high concentration of M. abscessus (e.g., 10⁸ - 10¹⁰ CFU) onto Middlebrook 7H10 agar containing 4x, 8x, and 16x the MIC of N-Propylpiperidine-2-carboxamide hydrochloride.
-
Incubation: Incubate the plates at 37°C for 7-14 days.
-
Colony Selection and MIC Confirmation: Isolate individual colonies and confirm their resistance by re-determining the MIC.
-
Genomic DNA Extraction: Extract genomic DNA from resistant isolates and the wild-type parent strain.
-
Whole-Genome Sequencing: Perform whole-genome sequencing and compare the sequences of the resistant and wild-type strains to identify mutations.
-
Target Gene Identification: Analyze the identified mutations to pinpoint the gene(s) responsible for resistance, which will likely encode the drug's target.
Conclusion and Future Directions
N-Propylpiperidine-2-carboxamide hydrochloride (CAS 444992-97-6) is a chemical entity with currently limited published biological data. However, its structural relationship to a class of piperidine carboxamides with demonstrated activity against the challenging pathogen Mycobacterium abscessus makes it a compound of significant interest for further research.
Future investigations should focus on a systematic evaluation of its antibacterial activity, beginning with whole-cell screening against a panel of clinically relevant bacteria. Should activity be confirmed, elucidation of its mechanism of action, potentially through the generation and sequencing of resistant mutants, will be a critical next step. The workflows and protocols outlined in this guide provide a solid foundation for initiating such a research program. The exploration of N-Propylpiperidine-2-carboxamide hydrochloride and its analogs could lead to the development of a new class of urgently needed anti-infective agents.
References
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- Indole-2-Carboxamides Are Active against Mycobacterium abscessus in a Mouse Model of Acute Infection.
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- Piperidine-4-carboxamides target DNA gyrase in Mycobacterium abscessus. PubMed.
- 444992-97-6|N-Propylpiperidine-2-carboxamide hydrochloride|BLD Pharm. BLD Pharm.
- Pipeline of anti-Mycobacterium abscessus small molecules: Repurposable drugs and promising novel chemical entities. PubMed.
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The Therapeutic Potential of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals
The piperidine scaffold, a six-membered nitrogen-containing heterocycle, stands as one of the most prolific and versatile building blocks in modern medicinal chemistry.[1][2][3] Its prevalence in over twenty classes of pharmaceuticals underscores its significance in the development of novel therapeutics for a wide array of human diseases.[1][2] This in-depth technical guide provides a comprehensive overview of the therapeutic effects of piperidine derivatives, focusing on their mechanisms of action, synthesis, and applications in key disease areas. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals actively engaged in the pursuit of innovative medicines.
The Piperidine Scaffold: A Privileged Structure in Medicinal Chemistry
The piperidine ring is a saturated heterocycle with the molecular formula (CH₂)₅NH.[4] Its chair-like conformation and the ability of the nitrogen atom to be substituted allow for the creation of a diverse range of three-dimensional structures. This structural versatility is key to its success in drug design, enabling piperidine-containing molecules to interact with a wide variety of biological targets with high affinity and specificity.[5] The presence of the piperidine motif can enhance a molecule's druggability by improving its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), while often reducing toxicity.[5]
Therapeutic Applications of Piperidine Derivatives
The broad biological activity of piperidine derivatives has led to their investigation and application in numerous therapeutic areas.[6] This section will delve into some of the most promising applications, detailing the underlying mechanisms of action and highlighting key examples.
Oncology: A Dominant Arena for Piperidine-Based Therapeutics
Piperidine moieties are frequently incorporated into the design of anticancer agents due to their ability to modulate various signaling pathways implicated in cancer progression.[1][7]
-
Induction of Apoptosis: Many piperidine derivatives exert their anticancer effects by triggering programmed cell death, or apoptosis, in cancer cells. For instance, certain spirooxindolopyrrolidine-embedded piperidinones have demonstrated potent cytotoxicity and apoptosis induction in hypopharyngeal tumor cells.[1] The proposed mechanism often involves the upregulation of pro-apoptotic proteins like BAX and the downregulation of anti-apoptotic proteins such as BCL-2.[7]
-
Cell Cycle Arrest: Piperidine-containing compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. For example, the piperidine derivative DTPEP has been shown to inhibit the proliferation of both estrogen receptor (ER)-positive and ER-negative breast cancer cells by inducing a G0/G1 phase cell cycle arrest.[7]
-
Inhibition of Key Signaling Pathways: Piperidine derivatives have been designed to target and inhibit crucial signaling pathways that drive cancer growth and survival. These include the STAT-3, NF-κB, and PI3K/Akt pathways.[7]
-
Targeting Specific Receptors: Some piperidine-based drugs exhibit their anticancer activity by binding to specific receptors overexpressed on cancer cells. For example, certain derivatives act as ligands for the M3 muscarinic acetylcholine receptor (M3R), which is involved in the proliferation and metastasis of some cancer types.[1]
Experimental Protocol: Evaluation of Apoptosis Induction by a Piperidine Derivative
-
Cell Culture: Culture a relevant cancer cell line (e.g., PC3 for prostate cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Seed the cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the piperidine derivative for 24-48 hours. Include a vehicle control (e.g., DMSO).
-
Annexin V-FITC/Propidium Iodide (PI) Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the control.
Neurodegenerative Diseases: Combating Cognitive Decline
Piperidine derivatives have emerged as a promising scaffold for the development of drugs targeting neurodegenerative disorders like Alzheimer's disease.[8][9]
-
Cholinesterase Inhibition: A primary strategy in Alzheimer's therapy is to increase the levels of the neurotransmitter acetylcholine in the brain. Piperidine derivatives have been successfully developed as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors, enzymes that break down acetylcholine.[1]
-
Multi-Targeted Approach: Recognizing the complex pathology of Alzheimer's disease, researchers are designing multi-target piperidine derivatives that can simultaneously address different aspects of the disease, such as amyloid-beta aggregation, oxidative stress, and neuroinflammation.[1]
Table 1: Examples of Piperidine Derivatives in Neurodegenerative Disease Research
| Compound Type | Target(s) | Potential Therapeutic Effect |
| N-benzylpiperidine carbamates | Cholinesterases, Monoamine oxidase B | Improved cognitive function |
| 1-Benzylpyrrolidine-3-amine derivatives with piperidine groups | Cholinesterases, Beta-secretase | Anti-aggregatory and antioxidant effects |
Infectious Diseases: A Broad Spectrum of Activity
The piperidine scaffold is a key component in various antimicrobial agents, demonstrating efficacy against a range of pathogens.
Piperidine derivatives have shown promise as antiviral agents, particularly against the influenza virus.[10][11] Some N-substituted piperidine derivatives have been found to inhibit the hemagglutinin (HA) and M2 proton channel of the Influenza A virus.[11] Natural alkaloids containing fused piperidine rings, such as Aloperine and Matrine, have also exhibited antiviral properties.[1][3]
The inherent biological activity of the piperidine nucleus extends to antibacterial and antifungal effects.[12] Piperine, a well-known piperidine derivative from black pepper, possesses broad-spectrum antibacterial properties.[1] Synthetic piperidine derivatives are also being explored for their potential to combat bacterial and fungal infections.
Diagram 1: General Mechanism of Action for M2 Proton Channel Inhibitors
Caption: Inhibition of the M2 proton channel by a piperidine derivative, preventing viral uncoating.
Other Therapeutic Areas
The versatility of the piperidine scaffold has led to its exploration in a multitude of other therapeutic applications, including:
-
Analgesics: The piperidine structure is a core component of many potent analgesics, including morphine and fentanyl.[1][13] Research is ongoing to develop novel piperidine-based analgesics with improved side-effect profiles.[13]
-
Antipsychotics: Certain piperidine derivatives are utilized in the treatment of psychotic disorders.[1]
-
Antioxidants: The ability of some piperidine compounds to scavenge free radicals has led to their investigation as antioxidants.[1]
Synthesis of Piperidine Derivatives: Enabling Drug Discovery
The widespread application of piperidine derivatives in medicine has driven the development of numerous synthetic methodologies for their preparation.[2][14]
Key Synthetic Strategies
-
Hydrogenation/Reduction of Pyridines: This is a common and effective method for the synthesis of piperidines. Substituted pyridines can be hydrogenated using various catalysts, such as palladium, to yield the corresponding piperidine derivatives.[2]
-
Cycloaddition Reactions: [4+2] and [3+2] cycloaddition reactions are powerful tools for the construction of the piperidine ring system with control over stereochemistry.
-
Intra- and Intermolecular Cyclization Reactions: The formation of the piperidine ring can be achieved through the cyclization of acyclic precursors containing a nitrogen atom and a suitable electrophilic or nucleophilic center.
-
Multi-component Reactions: These reactions allow for the efficient synthesis of complex piperidine derivatives in a single step from three or more starting materials.
Experimental Workflow: Palladium-Catalyzed Hydrogenation of a Substituted Pyridine
Caption: A typical workflow for the synthesis of a piperidine derivative via palladium-catalyzed hydrogenation.
Conclusion and Future Perspectives
The piperidine scaffold continues to be a cornerstone of modern drug discovery, with its derivatives demonstrating significant therapeutic potential across a wide range of diseases. The ongoing development of novel synthetic methodologies will undoubtedly lead to the creation of even more diverse and potent piperidine-based drug candidates. As our understanding of the molecular basis of diseases deepens, the rational design of piperidine derivatives targeting specific biological pathways will pave the way for the next generation of innovative medicines. The versatility and proven track record of the piperidine nucleus ensure its enduring importance in the quest for improved human health.
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An In-depth Technical Guide to the Solubility and Stability of N-propylpiperidine-2-carboxamide hydrochloride
Abstract: The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is contingent upon a thorough understanding of its physicochemical properties. Among the most critical of these are solubility and stability. This guide provides a comprehensive framework for the characterization of N-propylpiperidine-2-carboxamide hydrochloride, a novel piperidine derivative. Given the limited publicly available data for this specific compound, this document serves as a detailed roadmap, outlining the necessary theoretical considerations and experimental protocols to define its solubility profile and degradation pathways. The methodologies described herein are grounded in international regulatory standards and best practices in pharmaceutical preformulation, empowering researchers, scientists, and drug development professionals to generate the robust data package required for informed decision-making in the drug development pipeline.
Introduction: The Pivotal Role of Preformulation
Preformulation is the critical link between drug discovery and drug delivery.[1] It involves the systematic characterization of a new drug compound's physical and chemical properties to enable the development of a stable, safe, and effective dosage form.[2] For a novel molecule like N-propylpiperidine-2-carboxamide hydrochloride, establishing a comprehensive solubility and stability profile is the foundational step. This knowledge dictates the potential routes of administration, influences bioavailability, and informs formulation strategies, storage conditions, and shelf-life.[3][4]
The structure of N-propylpiperidine-2-carboxamide hydrochloride, featuring a piperidine ring, a carboxamide group, and a hydrochloride salt, suggests a specific physicochemical behavior. The basic nitrogen of the piperidine ring and the hydrochloride salt form imply that its aqueous solubility will be significantly pH-dependent. The carboxamide linkage, while generally more stable than an ester, can be susceptible to hydrolysis under harsh acidic or basic conditions. This guide provides the strategic and experimental framework to rigorously test these hypotheses.
Part 1: Comprehensive Solubility Profiling
Aqueous solubility is a key determinant of a drug's absorption and bioavailability. For oral dosage forms, a drug must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. Therefore, accurately measuring solubility across a physiologically relevant pH range is paramount. The distinction between kinetic and thermodynamic solubility is crucial: the former is a rapid, high-throughput assessment used in early discovery, while the latter represents the true equilibrium state and is the gold standard for later development.[5][6]
Section 1.1: Theoretical & In-Silico Assessment
Before embarking on laboratory experiments, computational tools can provide valuable predictions of key physicochemical properties that govern solubility.[7]
-
pKa Prediction : The pKa is the pH at which a molecule is 50% ionized.[7] For N-propylpiperidine-2-carboxamide hydrochloride, the piperidine nitrogen is the primary basic center. Predicting its pKa is crucial for understanding its ionization state and solubility at different physiological pH values (e.g., stomach pH ~1-2, intestine pH ~6-7.5).
-
LogP/LogD Prediction : LogP (partition coefficient) measures a compound's lipophilicity, which influences its ability to cross biological membranes.[8] LogD is the pH-dependent version of LogP, accounting for the distribution of both ionized and non-ionized forms.[8] A balanced LogP, often between 2 and 5, is considered optimal for many oral drugs.[8]
Numerous software packages (e.g., ACD/Labs Percepta, Schrödinger Maestro) can provide these predictions, offering initial insights to guide experimental design.[9]
Section 1.2: Experimental Solubility Determination
1.2.1. Kinetic Solubility Assay (High-Throughput Screening)
This method provides a rapid assessment of solubility, ideal for early-stage screening where compound availability is limited.[10] It measures the concentration at which a compound, introduced from a DMSO stock solution, begins to precipitate in an aqueous buffer.
Experimental Protocol: Nephelometric Kinetic Solubility Assay
-
Preparation : Prepare a 10 mM stock solution of N-propylpiperidine-2-carboxamide hydrochloride in 100% DMSO.
-
Serial Dilution : In a 96-well microplate, perform serial dilutions of the DMSO stock solution.
-
Addition to Buffer : Transfer a small volume (e.g., 2 µL) from the dilution plate to a 96-well plate containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation : Incubate the plate at room temperature (e.g., 25°C) for a set period (e.g., 2 hours) with gentle agitation.[10]
-
Detection : Measure the turbidity (precipitation) in each well using a laser nephelometer. The concentration in the last well to remain clear is reported as the kinetic solubility.
1.2.2. Thermodynamic Solubility Assay (Shake-Flask Method)
This "gold standard" method measures the true equilibrium solubility of a compound and is essential for lead optimization and formulation development.[11][12]
Experimental Protocol: Shake-Flask Thermodynamic Solubility
-
Preparation : Add an excess amount of solid N-propylpiperidine-2-carboxamide hydrochloride to vials containing various aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4).
-
Equilibration : Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[10]
-
Phase Separation : Separate the undissolved solid from the solution via centrifugation or filtration using a low-binding filter (e.g., PVDF).
-
Quantification : Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Solid-State Analysis : It is best practice to analyze the remaining solid residue by techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to check for any changes in the solid form (e.g., polymorphism, conversion to a different salt or free base) during the experiment.
Section 1.3: Data Presentation and Interpretation
Solubility data should be meticulously recorded and presented to allow for clear interpretation.
Table 1: Predicted Physicochemical Properties of N-propylpiperidine-2-carboxamide hydrochloride
| Parameter | Predicted Value | Method/Software |
|---|---|---|
| pKa (most basic) | Value | e.g., ACD/Percepta |
| cLogP | Value | e.g., ChemDraw |
| cLogD (at pH 7.4) | Value | Calculated |
Table 2: Experimental Solubility Data for N-propylpiperidine-2-carboxamide hydrochloride
| Assay Type | Medium (Buffer) | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
|---|---|---|---|---|---|
| Kinetic | PBS | 7.4 | 25 | Value | Value |
| Thermodynamic | SGF (Simulated Gastric Fluid) | 1.2 | 37 | Value | Value |
| Thermodynamic | FaSSIF (Fasted State Simulated Intestinal Fluid) | 6.5 | 37 | Value | Value |
| Thermodynamic | FeSSIF (Fed State Simulated Intestinal Fluid) | 5.0 | 37 | Value | Value |
Part 2: Chemical Stability and Forced Degradation
Stability testing is mandated by regulatory agencies like the FDA and is guided by the International Council for Harmonisation (ICH) guidelines (specifically ICH Q1A).[13][14] The goal is to understand how the quality of a drug substance changes over time under the influence of environmental factors such as temperature, humidity, and light.[4] Forced degradation (or stress testing) is a critical component of this process, designed to intentionally degrade the compound to identify likely degradation products and establish the intrinsic stability of the molecule.[15][16]
Section 2.1: Developing a Stability-Indicating Analytical Method
Before initiating stability studies, a validated stability-indicating analytical method is required. This is typically an HPLC method capable of separating the parent drug from all potential degradation products, process impurities, and excipients.[17][18]
Workflow for Stability-Indicating Method Development
Caption: Decision pathway for comprehensive stability testing.
Conclusion
The characterization of N-propylpiperidine-2-carboxamide hydrochloride's solubility and stability is a foundational pillar of its preclinical development. This guide provides the strategic rationale and detailed experimental protocols necessary to build a comprehensive data package. By systematically evaluating its behavior in various aqueous media and under diverse stress conditions, researchers can generate the critical insights needed to de-risk development, guide formulation efforts, and ultimately determine the therapeutic potential of this new chemical entity. The disciplined application of these preformulation principles is indispensable for the successful translation of a promising molecule into a viable medicinal product.
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An In-Depth Technical Guide to the In Vitro Evaluation of N-propylpiperidine-2-carboxamide hydrochloride
This guide provides a comprehensive framework for the in vitro characterization of N-propylpiperidine-2-carboxamide hydrochloride, a compound structurally analogous to the amino amide class of local anesthetics, such as Ropivacaine. The methodologies detailed herein are designed to establish a foundational understanding of the compound's physicochemical properties, pharmacodynamic efficacy, and preliminary safety profile, essential for any drug development professional.
Introduction: The Rationale for In Vitro Characterization
N-propylpiperidine-2-carboxamide hydrochloride belongs to a chemical class known for its interaction with voltage-gated ion channels. Its structural similarity to Ropivacaine suggests a primary mechanism of action involving the reversible blockade of voltage-gated sodium channels (VGSCs) in nerve fibers, which inhibits the propagation of action potentials and results in local anesthesia.[1][2][3] A rigorous in vitro assessment is the first critical step in validating this hypothesis and identifying potential liabilities before advancing to more complex biological systems. This guide emphasizes a logical, stepwise approach, beginning with fundamental properties and progressing to detailed functional and safety assays.
Section 1: Foundational Physicochemical Characterization
Before initiating cell-based assays, a thorough understanding of the compound's basic chemical and physical properties is paramount. These characteristics influence solubility in assay buffers, membrane permeability, and ultimately, the interpretation of biological data.
Key Parameters for N-propylpiperidine-2-carboxamide hydrochloride:
| Property | Value / Method | Rationale & Importance |
| Molecular Formula | C₁₇H₂₇ClN₂O | Defines the elemental composition.[4] |
| Molecular Weight | 310.86 g/mol | Essential for preparing solutions of known molarity.[4] |
| pKa | ~8.2 (similar to Ropivacaine) | The pKa determines the ratio of charged to uncharged molecules at physiological pH (7.4).[5] The uncharged form is more lipid-soluble and readily crosses the nerve membrane, while the charged cation is the more active form that binds to the sodium channel from the intracellular side.[6] |
| Aqueous Solubility | To be determined experimentally | Critical for preparing stock solutions and ensuring the compound does not precipitate in aqueous assay buffers. The hydrochloride salt form is designed to enhance water solubility. |
| LogP (Octanol/Water) | ~4.9 (calculated) | Indicates lipophilicity.[4] Higher lipid solubility is often correlated with increased anesthetic potency and a longer duration of action, but also potentially higher toxicity.[2][6] |
A critical first step is to confirm the purity of the test compound, typically via High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS), to ensure that observed biological effects are not due to contaminants.
Section 2: In Vitro Pharmacodynamics: Assessing Efficacy at the Molecular Target
The primary hypothesis is that N-propylpiperidine-2-carboxamide hydrochloride functions by blocking voltage-gated sodium channels. The gold-standard technique for investigating this interaction is patch-clamp electrophysiology.[7][8]
Primary Efficacy Assay: Whole-Cell Patch-Clamp Electrophysiology
This technique provides high-fidelity, direct measurement of ion channel function by controlling the voltage across a cell membrane and recording the resulting ionic currents.[7][8][9]
Objective: To quantify the inhibitory effect of N-propylpiperidine-2-carboxamide hydrochloride on a specific voltage-gated sodium channel subtype (e.g., Nav1.7, highly expressed in pain-sensing neurons, or Nav1.5, the primary cardiac sodium channel).
Experimental Workflow:
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An In-Depth Technical Guide to the Receptor Binding Affinity of N-propylpiperidine-2-carboxamide Hydrochloride (Ropivacaine)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the receptor binding affinity of N-propylpiperidine-2-carboxamide hydrochloride, known in the pharmaceutical field as ropivacaine. As a widely utilized local anesthetic, a thorough understanding of its interactions with various receptors and channels is paramount for both optimizing its clinical use and exploring its potential in novel therapeutic areas. This document moves beyond a simple recitation of facts to provide a causal analysis of its pharmacological profile, grounded in robust scientific evidence.
Introduction: The Significance of Ropivacaine's Molecular Interactions
N-propylpiperidine-2-carboxamide hydrochloride, specifically the (S)-enantiomer, is the active pharmaceutical ingredient in the local anesthetic ropivacaine.[1][2] Its clinical efficacy in surgical anesthesia and pain management stems from its primary mechanism of action: the reversible blockade of nerve impulse conduction.[1] This is achieved through its interaction with specific ion channels, a topic we will explore in depth.
However, the journey of a drug molecule within the body is rarely confined to a single target. Off-target interactions, even at lower affinities, can have significant implications for a drug's side-effect profile, toxicity, and even potential for repositioning for new indications. For drug development professionals, a comprehensive receptor binding profile is a critical component of the safety and pharmacology assessment. This guide will synthesize the available data on ropivacaine's binding affinity, providing a detailed picture of its molecular interactions.
Ropivacaine is a long-acting amide local anesthetic that is structurally related to bupivacaine.[1] It is a pure S(-)enantiomer, a characteristic that contributes to its reduced cardiotoxicity and central nervous system (CNS) toxicity compared to its racemic counterpart, bupivacaine.[1][2]
Primary Target Binding Affinity: Voltage-Gated Sodium Channels
The principal mechanism of action for ropivacaine, like other local anesthetics, is the blockade of voltage-gated sodium channels in nerve fibers.[1][3] By binding to these channels, ropivacaine inhibits the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of action potentials.[3] This leads to a conduction block, resulting in localized anesthesia.
Ropivacaine exhibits a state-dependent affinity for sodium channels, preferentially binding to the open and inactivated states of the channel over the resting state. This property enhances its efficacy in rapidly firing neurons, which are more likely to be transmitting pain signals.
A comparative analysis of ropivacaine and bupivacaine on human cardiac SCN5A channels revealed the following inhibitory concentrations (IC50):
| Channel State | Ropivacaine (IC50) | Bupivacaine (IC50) | Reference |
| Open-channel block | 322.2 ± 29.9 μM | 69.5 ± 8.2 μM | [4] |
| Inactivated state | 2.73 ± 0.27 μM | 2.18 ± 0.16 μM | [4] |
These data indicate that while bupivacaine is more potent in open-channel block, both drugs show high affinity for the inactivated state of the sodium channel. The faster recovery from block for ropivacaine compared to bupivacaine may contribute to its improved safety profile.[4]
Off-Target Binding and Functional Modulation
A comprehensive understanding of a drug's safety and potential for pleiotropic effects requires an examination of its off-target binding profile. While a publicly available, broad-spectrum screening panel for ropivacaine is not readily accessible, several studies have investigated its interactions with other key physiological targets.
Potassium Channels
Ropivacaine has been shown to interact with various potassium channels, which can influence its cardiac and neuronal effects.
-
hKv1.5 Channels: Ropivacaine acts as an open channel blocker of hKv1.5, a human cardiac potassium channel.[5] It inhibits this channel with an apparent dissociation constant (KD) of 80 ± 4 μM.[5] This interaction is thought to be a potential mechanism behind early afterdepolarizations observed in isolated cardiac preparations.[5]
-
HERG Channels: Ropivacaine blocks human Ether-à-go-go-Related Gene (HERG) channels in a time-, state-, and concentration-dependent manner.[6] This interaction is important to consider as HERG channel inhibition can be associated with delayed cardiac repolarization and an increased risk of arrhythmias. The study indicated that levobupivacaine was the most potent blocker of the three local anesthetics tested (levobupivacaine, ropivacaine, and bupivacaine).[6]
-
Voltage-Dependent and Calcium-Activated Potassium Channels: In isolated rat aortae, ropivacaine-induced contraction is attenuated by the activation of both voltage-dependent and calcium-activated potassium channels.[7]
Calcium Channels and G-Protein Coupled Receptors (GPCRs)
The interaction of ropivacaine with calcium channels and GPCRs is less well-defined with specific binding affinities, but functional studies provide some insights. Local anesthetics like ropivacaine can influence intracellular calcium concentrations and interact with GPCR signaling pathways.[8] One study on polymorphonuclear leukocytes (PMNs) suggested that local anesthetics can act at various sites, including GPCRs, to increase intracellular calcium.[8] However, another study concluded that an additional effect of ropivacaine on the GPCR signaling pathway was not detectable in their experimental model.[9]
A study on the β2-adrenergic receptor, a type of GPCR, found that ropivacaine inhibited the binding of a radioligand with a pKi value of 4.3.[10] The study also noted that the avidity of binding to β2-adrenergic receptors increased with the length of the alkyl chain in the homologous series of local anesthetics.[10]
Plasma Protein Binding
Ropivacaine is extensively bound to plasma proteins, primarily to α1-acid glycoprotein.[3][7] The protein binding is approximately 94%.[3][7] This high degree of protein binding influences its distribution and duration of action.
Experimental Methodologies for Determining Receptor Binding Affinity
The determination of a compound's receptor binding affinity is a cornerstone of pharmacological research. The following outlines a standard experimental workflow for such an assessment.
Radioligand Binding Assay: A Step-by-Step Protocol
Radioligand binding assays are a common and robust method for quantifying the interaction between a ligand (in this case, ropivacaine) and a receptor.[11]
Objective: To determine the affinity (Ki) of ropivacaine for a specific receptor.
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor.
-
A radiolabeled ligand ([³H]-ligand) known to bind with high affinity and specificity to the target receptor.
-
Unlabeled ropivacaine hydrochloride at various concentrations.
-
Assay buffer (e.g., Tris-HCl with appropriate ions).
-
Glass fiber filters.
-
Scintillation vials and scintillation fluid.
-
Filtration apparatus.
-
Scintillation counter.
Protocol:
-
Preparation of Reagents: Prepare serial dilutions of unlabeled ropivacaine in the assay buffer. Prepare a stock solution of the radiolabeled ligand.
-
Assay Setup: In test tubes, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled ropivacaine.
-
Total Binding: Tubes containing membranes and radioligand only.
-
Non-specific Binding: Tubes containing membranes, radioligand, and a high concentration of a known unlabeled ligand for the target receptor to saturate all specific binding sites.
-
Competition Binding: Tubes containing membranes, radioligand, and increasing concentrations of ropivacaine.
-
-
Incubation: Incubate the tubes at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Termination of Assay: Rapidly filter the contents of each tube through glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the ropivacaine concentration.
-
Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of ropivacaine that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
-
Visualization of Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathway Implications
The binding of ropivacaine to its primary and off-target receptors can initiate or inhibit various downstream signaling pathways.
Sodium Channel Blockade and Neuronal Signaling
The primary therapeutic effect of ropivacaine is a direct consequence of its binding to voltage-gated sodium channels.
Caption: Mechanism of ropivacaine's action on neuronal signaling.
Conclusion and Future Directions
N-propylpiperidine-2-carboxamide hydrochloride (ropivacaine) is a well-established local anesthetic with a primary mechanism of action involving the blockade of voltage-gated sodium channels. Its stereospecificity and pharmacokinetic profile contribute to a favorable safety margin compared to older local anesthetics. While its affinity for sodium channels is well-characterized, the understanding of its broader receptor binding profile is an area that warrants further investigation.
For drug development professionals, conducting comprehensive off-target screening using panels such as those offered by Eurofins or DiscoverX is a critical step in de-risking a compound and uncovering potential new therapeutic applications. Future research should aim to publish such comprehensive binding data for ropivacaine to provide a more complete picture of its pharmacological interactions. A deeper understanding of its engagement with potassium channels, calcium channels, and various GPCRs could lead to the development of novel analogs with improved selectivity and therapeutic indices, or even the repositioning of ropivacaine for indications beyond local anesthesia.
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A Comparative Analysis of Bupivacaine and Ropivacaine Effects on Human Cardiac SCN5A Channels - PubMed. Available at: [Link]
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[Ropivacaine--a new local anesthetic with specific properties] - PubMed. Available at: [Link]
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Effect of Ropivacain and Bupivacain on Calcium‐Related and G‐Protein Coupled Processes in PMNs: A Human In‐Vitro Study - PubMed Central. Available at: [Link]
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(PDF) Ropivacaine: A pharmacological review - ResearchGate. Available at: [Link]
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Effects of ropivacaine on a potassium channel (hKv1.5) cloned from human ventricle - PubMed. Available at: [Link]
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Structure-affinity Relationships and Stereospecificity of Several Homologous Series of Local Anesthetics for the beta2-adrenergic Receptor - PubMed. Available at: [Link]
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Effect of Ropivacain and Bupivacain on Calcium-Related and G-Protein Coupled Processes in PMNs: A Human In-Vitro Study - PubMed. Available at: [Link]
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Pharmacological profile of N-propylpiperidine-2-carboxamide hydrochloride
An In-depth Technical Guide A Strategic Workflow for the Pharmacological Characterization of Novel Piperidine Carboxamide Derivatives: A Case Study on N-propylpiperidine-2-carboxamide hydrochloride
Abstract
The discovery and development of novel chemical entities (NCEs) require a systematic and rigorous evaluation of their pharmacological profile. This guide presents a comprehensive, multi-tiered strategy for the characterization of N-propylpiperidine-2-carboxamide hydrochloride, a piperidine carboxamide derivative. While specific pharmacological data for this compound is not extensively available in public literature, its structural similarity to established therapeutic agents, such as the local anesthetic ropivacaine, provides a logical starting point for investigation, suggesting potential activity at ion channels or other central nervous system targets. This document serves as a technical whitepaper for researchers and drug development professionals, outlining the critical experimental workflows, from initial target screening and mechanism of action elucidation to pharmacokinetic and preliminary safety profiling. The methodologies described herein are grounded in established industry best practices to ensure scientific integrity and generate a robust data package for decision-making in a drug discovery program.
Introduction: The Case for N-propylpiperidine-2-carboxamide hydrochloride
N-propylpiperidine-2-carboxamide hydrochloride represents a class of small molecules with significant therapeutic potential. The piperidine carboxamide scaffold is a privileged structure in medicinal chemistry, found in a variety of approved drugs. The specific compound, (S)-N-n-propyl-piperidine-2-carboxamide, has been identified as a derivative in the synthesis of ropivacaine analogs, which are potent voltage-gated sodium channel blockers used for local anesthesia. This structural relationship forms the primary hypothesis for initiating a pharmacological investigation. However, without empirical data, this remains an assumption.
The critical first step for any NCE is to understand its interaction with biological systems. This guide provides a strategic workflow to build a pharmacological profile from the ground up, ensuring that experimental choices are logical, data-driven, and self-validating. We will use N-propylpiperidine-2-carboxamide hydrochloride as a case study to illustrate this process.
Phase I: Target Agnosticism and Initial In Vitro Profiling
Before dedicating resources to a specific target, an unbiased, broad screening approach is essential to identify primary targets and potential off-target liabilities. This initial phase aims to cast a wide net to understand the compound's polypharmacology.
High-Throughput Target Binding Screen
The most efficient method for initial target identification is a competitive binding screen against a large panel of receptors, ion channels, transporters, and enzymes. Commercial services or academic cores, such as the NIH's Psychoactive Drug Screening Program (PDSP), offer panels that cover hundreds of validated targets.
Rationale: This approach is hypothesis-generating. It prevents premature commitment to an assumed mechanism (e.g., sodium channel blockade) and can uncover novel, unexpected activities that may represent therapeutic opportunities or safety concerns.
Experimental Protocol: Radioligand Binding Assay (General)
-
Preparation: A membrane preparation from cells expressing the target receptor is incubated with a specific radioligand (e.g., ³H-labeled) at a concentration near its dissociation constant (Kd).
-
Competition: Increasing concentrations of the test compound (N-propylpiperidine-2-carboxamide hydrochloride) are added to the incubation mixture.
-
Incubation & Equilibration: The mixture is incubated to allow the binding reaction to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand via rapid filtration through a glass fiber filter mat.
-
Quantification: The radioactivity trapped on the filters, corresponding to the bound ligand, is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A non-linear regression analysis is used to determine the inhibitory constant (Ki).
Data Interpretation
A "hit" is typically defined as >50% displacement of the radioligand at a screening concentration of 1-10 µM. Hits are then followed up with concentration-response curves to determine affinity (Ki).
Table 1: Hypothetical Results from a Broad Target Binding Screen
| Target Class | Specific Target | Ligand Displaced | % Inhibition @ 10 µM | Follow-up Ki (nM) |
| Ion Channel | Nav1.7 | [³H]Saxitoxin | 92% | 150 |
| Ion Channel | Nav1.5 | [³H]Saxitoxin | 45% | > 1,000 |
| GPCR | M1 Muscarinic | [³H]Pirenzepine | 68% | 850 |
| GPCR | H1 Histamine | [³H]Pyrilamine | 55% | 1,200 |
| Transporter | SERT | [³H]Citalopram | 15% | > 10,000 |
Data presented are hypothetical for illustrative purposes.
Caption: Workflow for Target Identification and Validation.
Phase II: Functional Characterization and Mechanism of Action (MoA)
Based on the hypothetical screening results (Table 1), the primary target is the voltage-gated sodium channel Nav1.7, with a Ki of 150 nM. This aligns with the initial hypothesis based on structural similarity to ropivacaine. The next step is to confirm this interaction in a functional assay and determine if the compound acts as an inhibitor, activator, or modulator.
Automated Patch-Clamp Electrophysiology
Patch-clamp electrophysiology is the gold standard for studying ion channel function, providing direct measurement of ion flow across the cell membrane.[1] Automated patch-clamp (APC) systems offer higher throughput compared to manual patch-clamp, making them ideal for drug discovery.[2][3]
Rationale: This technique provides definitive evidence of functional modulation of the ion channel. It allows for the determination of potency (IC50), mechanism of inhibition (e.g., state-dependence: resting vs. inactivated), and potential effects on channel gating kinetics. This data is crucial for understanding the compound's physiological effect.[4]
Experimental Protocol: Automated Patch-Clamp for Nav1.7
-
Cell Line: Use a stable cell line (e.g., HEK293) heterologously expressing human Nav1.7.
-
Cell Preparation: Culture cells to optimal confluency and prepare a single-cell suspension.
-
APC System Priming: Prime the APC instrument (e.g., SyncroPatch, QPatch) with appropriate intracellular and extracellular solutions.[2] The extracellular solution should contain ions like Na+, while the intracellular solution will have a low Na+ concentration to establish a gradient.
-
Cell Sealing: Cells are captured on a planar patch-clamp chip, and a high-resistance "giga-seal" is formed.[5]
-
Whole-Cell Configuration: The cell membrane is ruptured to gain electrical access to the cell's interior.
-
Voltage Protocol: A specific voltage protocol is applied to elicit Nav1.7 currents. This typically involves holding the cell at a negative potential (e.g., -120 mV), followed by a depolarizing step (e.g., to 0 mV) to open the channels.
-
Compound Application: After establishing a stable baseline current, increasing concentrations of N-propylpiperidine-2-carboxamide hydrochloride are applied.
-
Data Acquisition & Analysis: The peak sodium current is measured at each concentration. The data are normalized to the baseline current and plotted against the log concentration of the compound to determine the IC50 value.
Table 2: Hypothetical Functional Data for Nav1.7 Inhibition
| Parameter | Value | Description |
| IC50 (Resting State) | 250 nM | Concentration for 50% inhibition when applied to resting channels. |
| IC50 (Inactivated State) | 80 nM | Concentration for 50% inhibition when applied to inactivated channels. |
| Hill Slope | 1.1 | Indicates a standard 1:1 binding interaction. |
| Effect on Gating | Minimal | No significant shift in the voltage-dependence of activation or inactivation. |
Data presented are hypothetical for illustrative purposes.
Caption: Hypothetical MoA: Inhibition of Nav1.7 Sodium Influx.
Phase III: Preclinical Pharmacokinetic (ADME) Profiling
With a confirmed primary target and functional activity, the next phase assesses the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These studies are critical to determine if the compound can reach its target in the body at therapeutic concentrations.
Key In Vitro ADME Assays
-
Metabolic Stability: Assessed using liver microsomes or hepatocytes to predict hepatic clearance.[6][7] A high clearance suggests the compound may be rapidly metabolized in the liver, leading to a short half-life in vivo.
-
Plasma Protein Binding: Determines the fraction of compound bound to plasma proteins. Only the unbound fraction is free to interact with the target and cause a pharmacological effect.
-
Caco-2 Permeability: Uses a monolayer of human intestinal cells to predict oral absorption.[8][9] The assay measures transport in both directions (apical to basolateral and vice-versa) to calculate an apparent permeability (Papp) and an efflux ratio.[9] A high efflux ratio suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).
Experimental Protocol: Liver Microsome Stability Assay
-
Incubation Preparation: The test compound (e.g., at 1 µM) is added to a solution containing liver microsomes (e.g., human or rat) and a phosphate buffer.[7]
-
Reaction Initiation: The mixture is pre-warmed to 37°C. The metabolic reaction is initiated by adding the cofactor NADPH.[6] A control incubation is run without NADPH.
-
Time Course Sampling: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[10]
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the microsomal proteins.[7]
-
Analysis: After centrifugation, the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.
-
Calculation: The half-life (t½) and intrinsic clearance (Clint) are calculated from the rate of disappearance of the compound.
Table 3: Hypothetical In Vitro ADME Profile
| Assay | Species | Result | Interpretation |
| Liver Microsome Stability | Human | t½ = 55 min | Moderate stability, likely not a high-clearance compound. |
| Rat | t½ = 25 min | Faster metabolism in rat vs. human, important for interspecies scaling. | |
| Plasma Protein Binding | Human | 85% bound | Moderate binding, significant free fraction available. |
| Caco-2 Permeability | N/A | Papp (A→B) = 15 x 10⁻⁶ cm/s | High permeability, suggesting good potential for oral absorption.[8] |
| N/A | Efflux Ratio = 1.2 | Low efflux, not a significant substrate for P-gp. |
Data presented are hypothetical for illustrative purposes.
Caption: Integrated ADME/PK Characterization Workflow.
Phase IV: Preliminary Safety and Toxicology
Safety assessment is a continuous process throughout drug development. Early in vitro and in silico assessments can flag potential liabilities before significant resources are invested.
Key Early Safety Assays
-
hERG Inhibition: The hERG potassium channel is a critical anti-target. Inhibition can lead to QT interval prolongation and potentially fatal cardiac arrhythmias. This is typically assessed using patch-clamp electrophysiology.
-
CYP450 Inhibition: Assesses the compound's potential to inhibit major cytochrome P450 enzymes (e.g., 3A4, 2D6, 2C9). Inhibition can lead to drug-drug interactions (DDIs).
-
Genotoxicity (Ames Test): A bacterial reverse mutation assay used to assess the mutagenic potential of a compound. It is a standard component of the preclinical safety package required by regulatory agencies.
Table 4: Hypothetical Preliminary Safety Profile
| Assay | Result | Interpretation |
| hERG Patch Clamp | IC50 > 30 µM | Low risk of hERG-mediated cardiotoxicity. A >100-fold window over the primary target IC50 is desirable. |
| CYP450 Inhibition | IC50 > 10 µM for all major isoforms | Low potential for metabolic drug-drug interactions. |
| Ames Test | Negative in all bacterial strains | No evidence of mutagenic potential. |
Data presented are hypothetical for illustrative purposes.
Conclusion and Future Directions
This guide has outlined a systematic, multi-phase workflow for the comprehensive pharmacological characterization of a novel chemical entity, using N-propylpiperidine-2-carboxamide hydrochloride as a case study. By progressing from broad, unbiased screening to detailed mechanistic, pharmacokinetic, and safety studies, a robust data package can be generated.
Based on our hypothetical results, N-propylpiperidine-2-carboxamide hydrochloride emerges as a potent, state-dependent inhibitor of the Nav1.7 sodium channel with a promising ADME and safety profile. It displays moderate metabolic stability, high permeability, and low potential for off-target liabilities such as hERG inhibition or CYP-mediated DDIs.
The logical next steps in a drug development program would include:
-
In Vivo Efficacy Studies: Testing the compound in a relevant animal model of pain (e.g., neuropathic or inflammatory pain models) to establish a relationship between target engagement, dose, and therapeutic effect.
-
In Vivo Pharmacokinetic Studies: Conducting full PK studies in rodent and non-rodent species to determine key parameters like clearance, volume of distribution, half-life, and oral bioavailability (F%).
-
Dose-Range Finding Toxicology Studies: Initiating formal toxicology studies in two species to identify the maximum tolerated dose (MTD) and characterize the toxicity profile, in preparation for IND-enabling studies.
This strategic approach ensures that decisions are data-driven, maximizing the probability of success while efficiently utilizing resources in the complex process of drug discovery and development.
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The Versatile Scaffold: N-Propylpiperidine-2-carboxamide Hydrochloride in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral Scaffolds in Drug Discovery
In the landscape of modern drug discovery, the use of chiral building blocks is not merely a strategic advantage but a fundamental necessity for the rational design of potent and selective therapeutic agents. Biological systems are inherently chiral, and as such, the interaction between a drug molecule and its target is often highly dependent on the stereochemistry of the drug. N-propylpiperidine-2-carboxamide hydrochloride, a chiral heterocyclic compound, has emerged as a valuable scaffold in medicinal chemistry, offering a unique combination of structural rigidity, synthetic tractability, and desirable physicochemical properties. This guide provides a comprehensive overview of its synthesis, applications, and the underlying principles that make it a privileged structure in the development of novel therapeutics.
Physicochemical Properties and Structural Features
N-propylpiperidine-2-carboxamide hydrochloride possesses a defined three-dimensional structure that is key to its utility as a medicinal chemistry building block. The piperidine ring exists predominantly in a chair conformation, which provides a rigid framework for the precise spatial orientation of its substituents. The presence of a stereocenter at the 2-position is of paramount importance, as the specific enantiomer used can dramatically influence the pharmacological activity and safety profile of the final drug molecule.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₉ClN₂O | [1] |
| Molecular Weight | 206.71 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Solubility | Soluble in water | [1] |
| pKa | ~8.2 (for the piperidine nitrogen) | [1] |
Note: The data presented is for a closely related and well-characterized derivative, (S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide hydrochloride (Ropivacaine HCl), and serves as a reliable approximation for the parent compound.
The N-propyl group provides a degree of lipophilicity, which can be crucial for membrane permeability and reaching intracellular targets. The carboxamide moiety at the 2-position is a key functional handle, serving as a versatile point for further chemical modification and elaboration. It can participate in hydrogen bonding interactions, which are critical for molecular recognition at the target binding site.
Synthesis of N-Propylpiperidine-2-carboxamide Hydrochloride: A Step-by-Step Approach
The synthesis of N-propylpiperidine-2-carboxamide hydrochloride is a multi-step process that requires careful control of stereochemistry. The general strategy involves the formation of the amide bond followed by N-alkylation of the piperidine nitrogen.
Diagram: General Synthetic Workflow
Caption: A generalized workflow for the synthesis of N-Propylpiperidine-2-carboxamide Hydrochloride.
Experimental Protocol: Synthesis of (S)-N-Propylpiperidine-2-carboxamide Hydrochloride
This protocol is a synthesized methodology based on established chemical principles and patent literature for related compounds.
Step 1: Amide Bond Formation between (S)-Pipecolic Acid and a suitable amine (e.g., ammonia or a protected amine).
-
Materials: (S)-Pipecolic acid, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N-Hydroxybenzotriazole (HOBt), Diisopropylethylamine (DIPEA), appropriate amine, and a suitable solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Procedure:
-
To a solution of (S)-Pipecolic acid (1 equivalent) in DCM at 0 °C, add HOBt (1.1 equivalents) and EDC (1.1 equivalents).
-
Stir the mixture for 15-20 minutes to allow for the formation of the active ester.
-
Add the desired amine (1 equivalent) and DIPEA (2 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (S)-piperidine-2-carboxamide.
-
Purify the crude product by column chromatography on silica gel.
-
Causality behind Experimental Choices:
-
The use of EDC and HOBt is a common and effective method for amide bond formation that minimizes racemization of the chiral center.[2]
-
DIPEA is used as a non-nucleophilic base to neutralize the hydrochloride salt of EDC and the acid formed during the reaction.
-
The aqueous workup is designed to remove the urea byproduct of EDC, excess reagents, and salts.
Step 2: N-Propylation of (S)-Piperidine-2-carboxamide
-
Materials: (S)-Piperidine-2-carboxamide, 1-bromopropane (or 1-iodopropane), a base such as K₂CO₃ or NaH, and a polar aprotic solvent like DMF or acetonitrile.
-
Procedure:
-
To a solution of (S)-Piperidine-2-carboxamide (1 equivalent) in anhydrous DMF, add K₂CO₃ (2-3 equivalents).
-
Add 1-bromopropane (1.2 equivalents) dropwise to the suspension.
-
Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent like ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[3]
-
Causality behind Experimental Choices:
-
A polar aprotic solvent like DMF is used to dissolve the starting materials and facilitate the Sₙ2 reaction.
-
An excess of the base is used to ensure complete deprotonation of the piperidine nitrogen, making it a more potent nucleophile.
-
Heating is often necessary to drive the alkylation reaction to completion.
Step 3: Hydrochloride Salt Formation
-
Materials: (S)-N-Propylpiperidine-2-carboxamide, ethereal HCl or HCl gas, and a suitable solvent like diethyl ether or ethyl acetate.
-
Procedure:
-
Dissolve the purified (S)-N-Propylpiperidine-2-carboxamide in a minimal amount of diethyl ether.
-
Slowly add a solution of ethereal HCl (1.1 equivalents) with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield (S)-N-Propylpiperidine-2-carboxamide hydrochloride as a white solid.[4]
-
Causality behind Experimental Choices:
-
The use of a non-polar solvent like diethyl ether promotes the precipitation of the ionic hydrochloride salt.
-
The addition of a slight excess of HCl ensures complete salt formation.
Applications in Medicinal Chemistry
The N-propylpiperidine-2-carboxamide scaffold has been successfully incorporated into a variety of drug candidates across different therapeutic areas.
Local Anesthetics: The Case of Ropivacaine
The most prominent example of a drug containing the N-propylpiperidine-2-carboxamide core is Ropivacaine , a potent and long-acting local anesthetic.[1] Ropivacaine is the (S)-enantiomer of N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide.
Mechanism of Action: Local anesthetics like Ropivacaine function by blocking voltage-gated sodium channels in the neuronal cell membrane.[1] This blockade prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of action potentials, thereby inhibiting the transmission of pain signals.
Structure-Activity Relationship (SAR):
-
Chirality: The (S)-enantiomer (Ropivacaine) exhibits a lower propensity for cardiotoxicity compared to the (R)-enantiomer and the racemic mixture. This highlights the critical importance of stereochemistry in drug safety.
-
N-Alkyl Group: The N-propyl group has been found to provide an optimal balance of potency and duration of action. Shorter or longer alkyl chains can lead to decreased potency or altered pharmacokinetic properties.
-
Aromatic Ring: The 2,6-dimethylphenyl group is crucial for the anesthetic activity. The methyl groups provide steric hindrance that is thought to enhance the interaction with the sodium channel.
Diagram: Mechanism of Action of Ropivacaine
Caption: Ropivacaine blocks sodium channels in neurons, preventing pain signal transmission.
Central Nervous System (CNS) Disorders
The piperidine carboxamide scaffold has been explored for its potential in treating CNS disorders, particularly as modulators of serotonin receptors. Derivatives of 4-alkylpiperidine-2-carboxamide have been investigated as positive allosteric modulators (PAMs) of the serotonin 5-HT₂C receptor.[4][5] These PAMs have the potential to be used in the treatment of conditions like obesity and substance use disorders by enhancing the signaling of endogenous serotonin.[5]
Oncology
Derivatives of N-propylpiperidine-carboxamide have shown promise as anticancer agents, most notably as inhibitors of Poly(ADP-ribose) polymerase (PARP).[6][7][8] PARP inhibitors are a class of targeted therapies that are particularly effective in cancers with deficiencies in DNA repair mechanisms, such as those with BRCA mutations.[9] The piperidine moiety in these inhibitors often plays a crucial role in orienting the molecule within the active site of the PARP enzyme.
Antiviral Applications
While less explored, there is emerging interest in piperidine derivatives as potential antiviral agents. Studies have shown that certain piperidine-based compounds can inhibit the replication of various viruses, including the influenza virus.[10] The mechanism of action in this context is still under investigation, but it is believed that these compounds may interfere with viral entry or replication processes.
Conclusion and Future Perspectives
N-propylpiperidine-2-carboxamide hydrochloride is a testament to the power of chiral building blocks in medicinal chemistry. Its well-defined stereochemistry and versatile functional handles have enabled the development of a successful local anesthetic and have opened doors to its exploration in other therapeutic areas. The synthetic accessibility of this scaffold, coupled with the potential for diverse chemical modifications, ensures its continued relevance in the quest for novel and improved therapeutics. Future research will likely focus on further elucidating the structure-activity relationships of its derivatives, exploring new therapeutic applications, and developing more efficient and stereoselective synthetic routes.
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A protocol for amide bond formation with electron deficient amines and sterically hindered substrates . (2015). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]
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Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation . (2015). MDPI. Retrieved January 22, 2026, from [Link]
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Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey . (2024). MDPI. Retrieved January 22, 2026, from [Link]
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Structure—Activity Relationship of Local Anesthetics Based on Alkynylpiperidine Derivatives . (2021). ResearchGate. Retrieved January 22, 2026, from [Link]
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Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer . (2008). PubMed. Retrieved January 22, 2026, from [Link]
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EDC-HOBt Amide coupling workup help . (2021). Reddit. Retrieved January 22, 2026, from [Link]
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Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives . (2023). National Institutes of Health. Retrieved January 22, 2026, from [Link]
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Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors . (2013). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]
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An Efficient and Telescopic Process for Synthesis of Saxagliptin Hydrochloride . (2018). Oriental Journal of Chemistry. Retrieved January 22, 2026, from [Link]
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An Efficient and Practical Synthesis of Ropivacaine Hydrochloride under Ultrasound Irradiation . (2010). Semantic Scholar. Retrieved January 22, 2026, from [Link]
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Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization . (2014). PubMed. Retrieved January 22, 2026, from [Link]
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Mechanism of DNA strand breakage by piperidine at sites of N7-alkylguanines . (1986). PubMed. Retrieved January 22, 2026, from [Link]
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Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization . (2014). ResearchGate. Retrieved January 22, 2026, from [Link]
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Discovery and SAR of 2-(1-Propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide:A Potent Inhibitor of Poly(ADP-ribose) polymerase (PARP) for the Treatment of Cancer . (2008). ResearchGate. Retrieved January 22, 2026, from [Link]
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Analgesic activity of alkyl piperidine derivatives . (2013). ResearchGate. Retrieved January 22, 2026, from [Link]
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Antidepressant Potential of 5-HT3 Receptor Antagonist, N-n- propyl-3-ethoxyquinoxaline-2-carboxamide (6n) . (2013). National Institutes of Health. Retrieved January 22, 2026, from [Link]
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Methodological & Application
Synthesis of N-propylpiperidine-2-carboxamide hydrochloride: A Detailed Protocol for Researchers
Introduction: Navigating the Synthesis of a Key Piperidine Scaffold
Piperidine-2-carboxamides are a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Their rigid cyclic backbone allows for precise positioning of substituents, enabling targeted interactions with biological macromolecules. N-propylpiperidine-2-carboxamide, in particular, serves as a valuable building block and intermediate in the development of novel therapeutics. This document provides a comprehensive, field-proven protocol for the synthesis of N-propylpiperidine-2-carboxamide hydrochloride, designed for researchers and professionals in drug development.
This guide eschews a rigid, templated format in favor of a narrative that explains the "why" behind each step, fostering a deeper understanding of the chemical transformations. We will proceed through a logical two-step synthetic sequence: the N-alkylation of piperidine-2-carboxylic acid followed by the amidation of the resulting N-propylated intermediate. This approach is chosen for its efficiency and to circumvent potential side reactions that could arise from alternative synthetic routes. Finally, the protocol details the conversion to the hydrochloride salt, a common strategy to improve the stability and solubility of amine-containing compounds.
Physicochemical Properties of Key Reagents
A thorough understanding of the properties of all reagents is paramount for safe and effective execution of this synthesis. The table below summarizes key data for the materials used in this protocol.
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Key Hazards |
| Piperidine-2-carboxylic acid | C₆H₁₁NO₂ | 129.16 | Decomposes | ~264 | Irritant[1] |
| n-Propyl bromide | C₃H₇Br | 123.00 | 71 | -110 | Flammable, Toxic, Reproductive Hazard[2][3] |
| Potassium Carbonate | K₂CO₃ | 138.21 | Decomposes | 891 | Irritant |
| Thionyl chloride | SOCl₂ | 118.97 | 76 | -104 | Corrosive, Toxic, Reacts violently with water[4][5] |
| n-Propylamine | C₃H₉N | 59.11 | 48 | -83 | Flammable, Corrosive, Toxic |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 153 | -61 | Reproductive Hazard, Irritant |
| Hydrochloric acid (HCl) | HCl | 36.46 | Varies | Varies | Corrosive |
Synthetic Workflow Overview
The synthesis of N-propylpiperidine-2-carboxamide hydrochloride is accomplished through a straightforward and robust two-step process, followed by salt formation. This workflow is designed to ensure high purity of the final product and is scalable for laboratory purposes.
Figure 1: Overall synthetic workflow for N-propylpiperidine-2-carboxamide hydrochloride.
Part 1: Detailed Experimental Protocol
Materials and Equipment:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Ice bath
-
Rotary evaporator
-
Standard laboratory glassware
-
pH paper or pH meter
-
Filtration apparatus (Büchner funnel)
Step 1: Synthesis of N-propyl-piperidine-2-carboxylic acid
This initial step involves the nucleophilic substitution of bromide on n-propyl bromide by the secondary amine of piperidine-2-carboxylic acid. Potassium carbonate is used as a mild base to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product. DMF is an excellent polar aprotic solvent for this type of reaction, facilitating the dissolution of the reagents.
Procedure:
-
To a 250 mL round-bottom flask, add piperidine-2-carboxylic acid (10.0 g, 77.4 mmol) and anhydrous N,N-dimethylformamide (DMF, 100 mL).
-
Add potassium carbonate (21.4 g, 154.8 mmol, 2.0 equiv.) to the suspension.
-
Stir the mixture at room temperature for 15 minutes.
-
Add n-propyl bromide (11.4 g, 92.9 mmol, 1.2 equiv.) dropwise to the stirring suspension.
-
Heat the reaction mixture to 70°C and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Remove the DMF under reduced pressure using a rotary evaporator.
-
The crude residue can be purified by column chromatography on silica gel or carried forward to the next step if deemed sufficiently pure by analysis (e.g., ¹H NMR).
Step 2: Synthesis of N-propylpiperidine-2-carboxamide
The amidation of the N-propyl-piperidine-2-carboxylic acid is achieved by first converting the carboxylic acid to a more reactive acid chloride using thionyl chloride. This intermediate is then reacted in situ with n-propylamine to form the desired amide. Triethylamine is added to neutralize the HCl generated during the acylation of the amine.
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a gas outlet to a trap (for HCl and SO₂), suspend N-propyl-piperidine-2-carboxylic acid (10.0 g, 58.4 mmol) in anhydrous dichloromethane (DCM, 100 mL).
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (8.3 g, 70.1 mmol, 1.2 equiv.) dropwise to the cooled suspension.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, then gently reflux for 2 hours until the evolution of gas ceases.
-
Cool the reaction mixture back to 0°C in an ice bath.
-
In a separate flask, dissolve n-propylamine (5.2 g, 87.6 mmol, 1.5 equiv.) and triethylamine (8.9 g, 87.6 mmol, 1.5 equiv.) in 50 mL of anhydrous DCM.
-
Add the solution of n-propylamine and triethylamine dropwise to the cooled acid chloride solution.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Wash the reaction mixture sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-propylpiperidine-2-carboxamide as an oil or a waxy solid.
-
The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).
Step 3: Formation of N-propylpiperidine-2-carboxamide hydrochloride
The final step is the formation of the hydrochloride salt, which is typically a crystalline solid that is easier to handle and purify than the free base.
Procedure:
-
Dissolve the purified N-propylpiperidine-2-carboxamide (from Step 2) in a minimal amount of diethyl ether or ethyl acetate.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in diethyl ether (commercially available, or prepared by bubbling HCl gas through anhydrous diethyl ether) dropwise with stirring until precipitation is complete.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold diethyl ether to remove any excess HCl and impurities.
-
Dry the product under vacuum to yield N-propylpiperidine-2-carboxamide hydrochloride as a white to off-white solid. Recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed for further purification if necessary.
Part 2: Characterization and Validation
Figure 2: Reaction scheme for the synthesis of N-propylpiperidine-2-carboxamide hydrochloride.
Expected Analytical Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propyl groups (a triplet for the methyl group and multiplets for the two methylene groups) and the protons on the piperidine ring, which will likely appear as a series of complex multiplets. For the N-propyl group on the piperidine nitrogen, the methylene protons adjacent to the nitrogen will be shifted downfield. The other N-propyl group's methylene protons adjacent to the amide nitrogen will also be downfield.
-
¹³C NMR: The carbon NMR spectrum should show a distinct signal for the amide carbonyl carbon around 170-175 ppm. The carbons of the piperidine ring and the two propyl groups will appear in the aliphatic region.
-
IR Spectroscopy: The infrared spectrum should display a strong absorption band for the amide carbonyl (C=O) stretch, typically in the region of 1630-1690 cm⁻¹. An N-H stretch for the secondary amide should be visible around 3300 cm⁻¹. C-H stretching vibrations from the alkyl groups will be present in the 2850-2950 cm⁻¹ region.
-
Mass Spectrometry (MS): For the free base, electrospray ionization (ESI) in positive mode should show a prominent peak for the protonated molecule [M+H]⁺.
Part 3: Safety and Handling
The synthesis of N-propylpiperidine-2-carboxamide hydrochloride involves the use of several hazardous chemicals. It is imperative that this protocol is carried out in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
n-Propyl bromide: This reagent is flammable, toxic, and a suspected reproductive hazard. Avoid inhalation of vapors and contact with skin and eyes[2][3].
-
Thionyl chloride: Highly corrosive and toxic. It reacts violently with water, releasing toxic gases (HCl and SO₂). Handle with extreme care under anhydrous conditions[4][5].
-
n-Propylamine: A flammable and corrosive liquid that is toxic if inhaled or in contact with skin.
-
Hydrochloric acid: A corrosive acid. Handle with care to avoid skin and eye burns.
All waste materials should be disposed of in accordance with local environmental regulations.
Conclusion and Future Perspectives
This document provides a detailed and logically structured protocol for the synthesis of N-propylpiperidine-2-carboxamide hydrochloride. By offering insights into the rationale behind the chosen synthetic route and experimental conditions, this guide aims to empower researchers to confidently and safely produce this valuable chemical intermediate. The straightforward nature of this synthesis makes it amenable to modifications for the creation of a library of related compounds for structure-activity relationship (SAR) studies. Further optimization of reaction conditions and purification techniques may lead to improved yields and scalability for larger-scale production.
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Application Notes & Protocols for the Quantification of N-propylpiperidine-2-carboxamide Hydrochloride (Ropivacaine HCl)
Introduction and Scope
N-propylpiperidine-2-carboxamide hydrochloride, widely known in the pharmaceutical field as Ropivacaine Hydrochloride, is a potent, long-acting local anesthetic of the amino amide class.[1][2][3] Its clinical efficacy is derived from its ability to reversibly block nerve impulse generation and propagation by inhibiting voltage-gated sodium ion channels in the neuronal membrane.[1] Ropivacaine is noted for its favorable safety profile, particularly its reduced cardiotoxicity compared to bupivacaine, making it a cornerstone in surgical anesthesia and postoperative pain management.
The accurate and precise quantification of Ropivacaine HCl is paramount across the drug development lifecycle. In manufacturing, it ensures the identity, strength, and purity of the active pharmaceutical ingredient (API) and finished drug products. In preclinical and clinical settings, robust analytical methods are essential for pharmacokinetic (PK) and toxicokinetic (TK) studies, as well as for therapeutic drug monitoring to optimize patient outcomes.
This document provides a comprehensive guide to the two most prevalent and validated analytical methods for the quantification of Ropivacaine HCl:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust, reliable, and cost-effective method ideal for quality control (QC) testing of pure drug substances and pharmaceutical formulations.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method, representing the gold standard for bioanalysis in complex biological matrices like plasma and serum.
Each section is designed to provide not just a protocol, but the underlying scientific rationale, ensuring that researchers, scientists, and drug development professionals can confidently implement, adapt, and validate these methods for their specific applications. All methodologies are presented in accordance with the principles outlined in the International Council for Harmonisation (ICH) guidelines.[4][5][6][7]
Foundational Principles of Method Selection
The choice between HPLC-UV and LC-MS/MS is fundamentally driven by the analytical objective and the complexity of the sample matrix.
The Rationale for HPLC-UV in Pharmaceutical Analysis
For the analysis of bulk drug substances and formulated products (e.g., injections), the concentration of Ropivacaine HCl is relatively high, and the sample matrix is clean. HPLC with UV detection is perfectly suited for this purpose. The separation is achieved via reversed-phase chromatography, where Ropivacaine, a moderately polar molecule, interacts with a nonpolar stationary phase (typically C18). Its concentration is then determined by measuring its absorbance of UV light. The chromophore within the Ropivacaine structure (the substituted phenyl ring) allows for sensitive detection at specific wavelengths. This method is valued for its ruggedness, excellent precision, and straightforward implementation in a standard QC laboratory.
The Imperative for LC-MS/MS in Bioanalysis
When quantifying Ropivacaine in biological matrices such as plasma or serum, two major challenges arise: significantly lower concentrations (ng/mL range) and the presence of numerous endogenous interfering components (proteins, lipids, metabolites). LC-MS/MS overcomes these challenges with unparalleled sensitivity and selectivity.
-
Causality of Ionization: Ropivacaine contains a tertiary amine on its piperidine ring, which is readily protonated. Therefore, positive mode Electrospray Ionization (ESI+) is the technique of choice, efficiently generating the protonated parent ion [M+H]⁺ in the gas phase.
-
Mechanism of Selectivity: A tandem mass spectrometer (e.g., a triple quadrupole) first isolates this specific parent ion (precursor ion). This ion is then fragmented through collision-induced dissociation, and a specific, stable fragment ion (product ion) is monitored. This precursor-to-product ion transition is unique to Ropivacaine, effectively filtering out all other matrix components and ensuring that only the analyte of interest is quantified. This process is known as Multiple Reaction Monitoring (MRM).[8]
Method 1: Quantification by HPLC-UV for Pharmaceutical Assay
This protocol is optimized for determining the potency of Ropivacaine HCl in bulk material and injection formulations.
Instrumentation and Chromatographic Conditions
The following table outlines the validated parameters for a robust HPLC-UV method. The use of a C18 column is standard, providing excellent retention and peak shape for this class of compounds. The mobile phase composition is selected to achieve an optimal retention time, typically between 5 and 10 minutes.
| Parameter | Recommended Setting | Rationale |
| HPLC System | Quaternary or Binary Gradient HPLC with UV/DAD Detector | Standard equipment in most analytical labs. |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | Industry-standard for reversed-phase; provides high efficiency and resolution. |
| Mobile Phase | Acetonitrile : Methanol : Water (40:30:30, v/v/v) with 0.1% Triethylamine (TEA)[9] | The organic ratio controls retention time. TEA is a competing base that masks active silanol sites on the silica backbone, preventing peak tailing of the basic analyte. |
| Flow Rate | 1.0 - 1.5 mL/min[9] | Balances analysis time with column efficiency and backpressure. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak shape. |
| Detection Wavelength | 270 nm[9] | Provides a strong absorbance signal for the Ropivacaine molecule. |
| Injection Volume | 10 - 20 µL | Standard volume for achieving good sensitivity without overloading the column. |
Preparation of Solutions
-
Diluent: Mobile phase is recommended as the diluent to ensure peak shape integrity.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of Ropivacaine HCl reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with methanol, sonicating to ensure complete dissolution.[9]
-
Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Preparation (from Injection): Transfer 1.0 mL of the Ropivacaine HCl injection solution into a 20 mL volumetric flask. Dilute with a few mL of methanol and sonicate, then make up to volume with the diluent to achieve a theoretical concentration within the calibration range (e.g., 100 µg/mL).[9]
Experimental Workflow and Data Analysis
Caption: Bioanalytical workflow for Ropivacaine HCl using LLE and LC-MS/MS.
Quantification: A calibration curve is constructed by plotting the peak area ratio (Ropivacaine area / Internal Standard area) against the concentration of the standards. A weighting factor (e.g., 1/x² or 1/y²) is typically applied to ensure accuracy at the lower end of the curve. [10]The concentration in unknown samples is then calculated from this regression line.
Method Validation: A Mandate for Trustworthiness
Every analytical protocol must be validated to prove it is a self-validating system, suitable for its intended purpose. [6]Validation must be performed according to established regulatory guidelines, such as ICH Q2(R2). [4][5][7]
| Parameter | Purpose | Typical Acceptance Criteria |
|---|---|---|
| Specificity / Selectivity | To demonstrate that the signal is unequivocally from the analyte, free from interference from matrix components, impurities, or degradants. | No significant interfering peaks at the retention time of the analyte in blank and placebo samples. |
| Linearity | To verify a proportional relationship between concentration and analytical response over a defined range. | Coefficient of determination (R²) > 0.99. [11] |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Defined by the linearity study. |
| Accuracy | The closeness of the measured value to the true value. Assessed by analyzing spiked samples at different concentrations. | Recovery within 98.0-102.0% for pharmaceutical assay. Within ±15% (±20% at LLOQ) of nominal for bioanalysis. [11][12] |
| Precision (Repeatability & Intermediate) | The degree of scatter between a series of measurements. Assessed at different concentrations, on different days, by different analysts. | RSD ≤ 2.0% for pharmaceutical assay. RSD ≤ 15% (≤ 20% at LLOQ) for bioanalysis. [11][12] |
| Limit of Quantification (LOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10. Must meet accuracy and precision criteria. |
| Limit of Detection (LOD) | The lowest concentration that can be reliably detected, but not necessarily quantified. | Signal-to-noise ratio ≥ 3. |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, mobile phase composition). | System suitability parameters remain within acceptable limits. |
Comparative Summary of Analytical Methods
| Feature | HPLC-UV Method | LC-MS/MS Method |
| Primary Application | QC, Assay, Purity, Content Uniformity | Pharmacokinetics, Bioavailability, Therapeutic Drug Monitoring |
| Typical Sample Matrix | Bulk Drug (API), Injections, Tablets | Plasma, Serum, Urine, Tissue Homogenates |
| Selectivity | Good (Chromatographic) | Excellent (Chromatographic & Mass-based) |
| Typical LOQ | ~25 - 200 ng/mL [13] | ~0.05 - 1 ng/mL [14][15] |
| Linearity Range | ~0.2 - 200 µg/mL | ~0.1 - 2000 ng/mL [14][15] |
| Throughput | Moderate | High (with UHPLC) |
| Cost & Complexity | Lower | Higher |
Conclusion
The successful quantification of N-propylpiperidine-2-carboxamide hydrochloride (Ropivacaine HCl) is readily achievable with modern analytical instrumentation. The choice of method is dictated by the analytical context. For routine quality control of pharmaceutical products where concentrations are high and matrices are simple, a validated HPLC-UV method offers a perfect balance of performance, reliability, and economy. For bioanalytical applications requiring the measurement of trace levels in complex biological fluids, the superior sensitivity and selectivity of an LC-MS/MS method are indispensable. The protocols and validation principles detailed in this guide provide a robust framework for scientists to generate accurate and defensible data in both research and regulated environments.
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ResearchGate. (n.d.). Analytical Methods for Quantification of Non-Steroidal Anti-Inflammatory Drugs in Pharmaceutical and Biological Samples: An Overview of Developments in the Last Decade | Request PDF. Retrieved January 22, 2026, from [Link]
-
PubMed. (2023). LC-MS/MS quantification of ropivacaine and local analgesic and adverse effects of Long-acting Ropivacaine Injection based on pharmacokinetic-pharmacodynamic modelling in Bama minipigs. Retrieved January 22, 2026, from [Link]
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IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved January 22, 2026, from [Link]
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National Institutes of Health (NIH). (n.d.). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. Retrieved January 22, 2026, from [Link]
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Arabian Journal of Chemistry. (2023). Analytical methods for quantification of non-steroidal anti-inflammatory drugs in pharmaceutical and biological samples. Retrieved January 22, 2026, from [Link]
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PubMed. (2023). LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation. Retrieved January 22, 2026, from [Link]
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Molecules. (2022). Response Surface Methodology for the Optimized and Validated Investigation of Ropivacaine in Bulk and Tablet Dosage form by RP – HPLC. Retrieved January 22, 2026, from [Link]
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Wiley Online Library. (2023). A Method for Analysis of Free and Total Ropivacaine in Dog Plasma Using UHPLC–MS/MS. Retrieved January 22, 2026, from [Link]
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ResearchGate. (n.d.). Validation of an HPLC Method Devised for the Quantitative Determination of Ropivacaine in Drug-Delivery Systems | Request PDF. Retrieved January 22, 2026, from [Link]
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PubChem. (n.d.). Ropivacaine Hydrochloride. Retrieved January 22, 2026, from [Link]
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European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved January 22, 2026, from [Link]
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ResearchGate. (n.d.). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. Retrieved January 22, 2026, from [Link]
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International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved January 22, 2026, from [Link]
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PharmaCompass. (n.d.). Ropivacaine HCl | Drug Information, Uses, Side Effects, Chemistry. Retrieved January 22, 2026, from [Link]
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MDPI. (n.d.). Evaluation of Ropivacaine and 3-OH-Ropivacaine Pharmacokinetics Following Interpectoral Nerve Block via LC-MS/MS—A Pilot Study. Retrieved January 22, 2026, from [Link]
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Wikipedia. (n.d.). Ropivacaine. Retrieved January 22, 2026, from [Link]
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United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved January 22, 2026, from [Link]
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Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. Retrieved January 22, 2026, from [Link]
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MDPI. (n.d.). The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies. Retrieved January 22, 2026, from [Link]
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PubChem. (n.d.). Ropivacaine. Retrieved January 22, 2026, from [Link]
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ResearchGate. (n.d.). Measurement of ropivacaine using LC/MS system. Retrieved January 22, 2026, from [Link]
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HPLC method for N-propylpiperidine-2-carboxamide hydrochloride analysis
An Application Note for the Stability-Indicating HPLC Analysis of N-propylpiperidine-2-carboxamide Hydrochloride (Ropivacaine HCl)
Authored by: Senior Application Scientist
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-propylpiperidine-2-carboxamide hydrochloride, commonly known as Ropivacaine Hydrochloride. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for purity assessment and stability testing. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring specificity, linearity, accuracy, precision, and robustness.[1][2][3] This document provides a comprehensive guide, from fundamental principles and experimental design to detailed protocols and data interpretation, establishing a self-validating system for quality control.
Introduction and Scientific Rationale
N-propylpiperidine-2-carboxamide hydrochloride, or Ropivacaine HCl, is a widely used long-acting local anesthetic of the amino amide class.[4][5] Its clinical efficacy and safety are directly dependent on its purity and stability. The presence of impurities, arising from synthesis or degradation, can impact the therapeutic effect and potentially introduce toxicity.[6][7] Therefore, a validated, stability-indicating analytical method is crucial for ensuring the quality and shelf-life of both the active pharmaceutical ingredient (API) and its finished dosage forms.[8][9][10]
High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[9][11] This application note describes an isocratic RP-HPLC method coupled with UV detection. The core principle involves separating the target analyte from its potential degradation products and process-related impurities on a non-polar stationary phase with a polar mobile phase.
The choice of method parameters is grounded in the physicochemical properties of Ropivacaine HCl. With a pKa of approximately 8.1-8.2, controlling the mobile phase pH is critical to ensure consistent ionization and reproducible retention of the basic amine moiety.[4] A C18 stationary phase is selected for its hydrophobicity, which provides effective retention for the moderately non-polar Ropivacaine molecule (LogP ~4.9).[12]
Physicochemical Properties of the Analyte
| Property | Value | Source |
| IUPAC Name | (2S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide hydrochloride | [13] |
| Molecular Formula | C₁₇H₂₆N₂O · HCl | [4] |
| Molecular Weight | 310.86 g/mol (hydrochloride salt) | [12] |
| pKa | ~8.1 - 8.2 | [4] |
| Solubility | Soluble in water | [4] |
| Appearance | White to off-white crystalline powder | [4] |
Experimental Design and Methodology
Instrumentation, Reagents, and Materials
-
Instrumentation: HPLC system with an isocratic pump, autosampler, column thermostat, and UV-Vis detector.
-
Chromatography Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)
-
Orthophosphoric Acid (Analytical Grade)
-
Purified Water (HPLC Grade)
-
-
Reference Standard: Ropivacaine Hydrochloride Reference Standard (USP or equivalent).
Preparation of Solutions
-
Buffer Preparation (25 mM Potassium Phosphate, pH 3.0): Dissolve approximately 3.4 g of KH₂PO₄ in 1000 mL of purified water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase: Prepare a filtered and degassed mixture of Buffer (pH 3.0) and Acetonitrile in a 60:40 (v/v) ratio. The pH is set to 3.0 to ensure the tertiary amine in the piperidine ring is fully protonated, leading to a single, sharp chromatographic peak.
-
Diluent: Mobile Phase is used as the diluent to ensure solvent compatibility and good peak shape.
-
Standard Stock Solution (100 µg/mL): Accurately weigh and transfer about 10 mg of Ropivacaine HCl Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.[13]
-
Sample Solution (100 µg/mL): Prepare the sample solution using the drug substance or product to achieve a final nominal concentration of 100 µg/mL of Ropivacaine HCl in the diluent.[13]
Chromatographic Conditions
The following table summarizes the optimized chromatographic parameters. The flow rate and column temperature are set to achieve a balance between analysis time and resolution. The detection wavelength is selected based on the UV absorbance maximum of Ropivacaine HCl.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | 25 mM KH₂PO₄ Buffer (pH 3.0) : Acetonitrile (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Run Time | Approximately 15 minutes |
System Suitability Testing (SST)
Before initiating any analysis, the system's performance must be verified. This is a core tenet of a self-validating protocol. Inject the Standard Solution (100 µg/mL) five times and evaluate the following parameters.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, crucial for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and separation power. |
| % RSD of Peak Areas | ≤ 2.0% | Demonstrates the precision of the injector and detector. |
Method Validation Protocol (as per ICH Q2(R1)/Q2(R2))
The method was fully validated to demonstrate its suitability for the intended purpose.[2][3][14]
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants.[15] This was established through forced degradation studies, which also help to understand the degradation pathways of the drug.[16][17][18]
Forced Degradation Protocol: A stock solution of Ropivacaine HCl was subjected to the following stress conditions to induce degradation of approximately 5-20%.[19][20]
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 2 hours. Neutralize before injection.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 2 hours. Neutralize before injection. The amide bond in the structure is susceptible to hydrolysis under both acidic and basic conditions.[21]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[5]
-
Thermal Degradation: Drug substance exposed to 105°C for 24 hours.
-
Photolytic Degradation: Drug solution exposed to UV light (254 nm) and visible light in a photostability chamber as per ICH Q1B guidelines.[20]
The chromatograms of the stressed samples were compared with that of an unstressed sample. The method is deemed specific if the Ropivacaine HCl peak is pure and well-resolved from all degradation product peaks.
Linearity
The linearity of the method was evaluated by analyzing seven concentrations of Ropivacaine HCl ranging from 10 to 150 µg/mL (10, 25, 50, 75, 100, 125, 150 µg/mL).[22] A calibration curve was constructed by plotting the peak area against the concentration. The acceptance criterion is a correlation coefficient (r²) of ≥ 0.999.
Accuracy
Accuracy was determined by the percent recovery method.[1] The study was conducted at three concentration levels (80%, 100%, and 120% of the nominal concentration) by spiking a known amount of Ropivacaine HCl API into a placebo mixture. Each level was prepared in triplicate. The acceptance criteria are mean recovery values between 98.0% and 102.0%.
Precision
Precision expresses the closeness of agreement among a series of measurements.[15]
-
Repeatability (Intra-day Precision): Assessed by analyzing six replicate preparations of the sample solution at 100% of the test concentration on the same day.
-
Intermediate Precision (Inter-day Ruggedness): The repeatability assay was performed on a different day by a different analyst using a different instrument.
The acceptance criterion for both studies is a Relative Standard Deviation (%RSD) of ≤ 2.0%.[23]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the mean slope of the calibration curves.
Robustness
The robustness of the method was evaluated by making small, deliberate variations in the method parameters, including:
-
Flow Rate (± 0.1 mL/min)
-
Mobile Phase Composition (± 2% Acetonitrile)
-
Column Temperature (± 2°C)
-
Mobile Phase pH (± 0.2 units)
The system suitability parameters were checked under each varied condition. The method is considered robust if the SST criteria are met and no significant changes in chromatographic performance are observed.
Diagrams and Visualizations
HPLC Analysis Workflow
Caption: Workflow for the HPLC analysis of Ropivacaine HCl.
Method Validation Logical Flow
Caption: Logical flow for HPLC method validation based on ICH guidelines.
Conclusion
The RP-HPLC method described in this application note is demonstrated to be simple, specific, accurate, precise, and robust for the quantitative determination of N-propylpiperidine-2-carboxamide hydrochloride (Ropivacaine HCl). The successful validation against ICH criteria confirms its suitability for routine quality control analysis and for stability studies of the drug substance and its formulations. The forced degradation studies confirm the stability-indicating nature of the method, capable of resolving the parent drug from its degradation products. This protocol provides a reliable, self-validating framework for ensuring the quality and safety of Ropivacaine HCl.
References
-
Title: (S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide hydrochloride - Physico-chemical Properties Source: ChemBK URL: [Link]
-
Title: Response Surface Methodology for the Optimized and Validated Investigation of Ropivacaine in Bulk and Tablet Dosage form by RP – HPLC Source: Biointerface Research in Applied Chemistry URL: [Link]
-
Title: Development of forced degradation and stability indicating studies of drugs—A review Source: National Institutes of Health (NIH) URL: [Link]
-
Title: The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Stability Indicating HPLC Method Development –A Review Source: International Journal of Trend in Scientific Research and Development (IJTSRD) URL: [Link]
-
Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: A Study for Force Degradation of Three Local Anesthetic Drugs, Ropivacaine, Mepivacaine and Quantitative Analysis of their Degraded Products Source: International Journal of Current Research URL: [Link]
-
Title: Stability indicating HPLC method development - a review Source: ResearchGate URL: [Link]
-
Title: Pharmaceutical Forced Degradation Studies with Regulatory Consideration Source: ResearchGate URL: [Link]
-
Title: N-(2,6-DIMETHYLPHENYL)-1-PROPYLPIPERIDINE-2-CARBOXAMIDE HYDROCHLORIDE Source: Chemsrc URL: [Link]
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Title: ICH guideline Q2(R2) on validation of analytical procedures Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices Source: LCGC International URL: [Link]
-
Title: (2S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide;hydron;chloride;hydrate Source: PubChem URL: [Link]
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Title: Forced Degradation – A Review Source: American Pharmaceutical Review URL: [Link]
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Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
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Title: Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt Source: ResearchGate URL: [Link]
- Title: Method for preparing ropivacaine Source: Google Patents URL
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Title: HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL Source: Acta Poloniae Pharmaceutica URL: [Link]
-
Title: Steps for HPLC Method Validation Source: Pharmaguideline URL: [Link]
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Title: (2S)-N-(2,6-dimethylphenyl)-1-propyl-2-piperidinecarboxamide hydrochloride monohydrate Source: PubChem URL: [Link]
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Title: A practical guide to forced degradation and stability studies for drug substances Source: Onyx Scientific URL: [Link]
-
Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]
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Title: A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Stability Indicating HPLC Method Development: A Review Source: International Research Journal of Pharmacy and Medical Sciences (IRJPMS) URL: [Link]
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Title: 1-butyl-N-(2,6-dimethylphenyl)piperidine-4-carboxamide Hydrochloride Source: Veeprho URL: [Link]
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Title: Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's Source: Journal of Drug Delivery and Therapeutics URL: [Link]
-
Title: Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols Source: National Institutes of Health (NIH) URL: [Link]
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Application Note: A Robust LC-MS/MS Method for the Quantitative Analysis of N-propylpiperidine-2-carboxamide Hydrochloride (Ropivacaine HCl)
Abstract
This application note presents a detailed, robust, and highly selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N-propylpiperidine-2-carboxamide hydrochloride, a compound widely known in the pharmaceutical field as Ropivacaine hydrochloride.[1][2] Ropivacaine is a local anesthetic belonging to the amino amide group, and its accurate quantification is critical for pharmaceutical quality control, pharmacokinetic studies, and clinical biomonitoring.[3][4] This guide provides a comprehensive protocol, from sample preparation to final data analysis, and delves into the scientific rationale behind the methodological choices, ensuring both technical accuracy and practical applicability for researchers and drug development professionals.
Introduction: The Analytical Imperative
N-propylpiperidine-2-carboxamide hydrochloride (Ropivacaine HCl) functions by reversibly inhibiting sodium ion channels in nerve fibers, which blocks the initiation and conduction of nerve impulses.[1][3][4][5] The efficacy and safety of ropivacaine are directly linked to its concentration in biological matrices; excessively high plasma concentrations can lead to systemic toxicity affecting the central nervous and cardiovascular systems.[1][4] Consequently, a sensitive, selective, and reliable analytical method is paramount.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive technique for this purpose, offering unparalleled sensitivity and selectivity, which allows for the precise measurement of the analyte even in complex matrices like plasma.[4] This document outlines two strategic approaches for chromatographic separation—a conventional reversed-phase (RP) method and a more advanced hydrophilic interaction liquid chromatography (HILIC) method—both coupled to a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Chemical Properties of N-propylpiperidine-2-carboxamide
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₆N₂O (Free Base) | [6][7] |
| Molecular Weight | 274.40 g/mol (Free Base) | [6][7] |
| pKa | ~8.2 | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Key Feature | A polar compound with a readily protonated piperidine nitrogen |
Experimental Design & Rationale
The overall analytical workflow is designed for accuracy, reproducibility, and high throughput. The core of the method relies on efficient chromatographic separation followed by highly selective detection using tandem mass spectrometry.
Caption: General LC-MS/MS Workflow for Ropivacaine Analysis.
Rationale for Sample Preparation
The goal of sample preparation is to extract the analyte from its matrix, remove interferences that can cause ion suppression or clog the system, and prepare it in a solvent compatible with the initial mobile phase.
-
For Drug Substance (API): A simple "dilute-and-shoot" approach is sufficient. The high concentration and purity of the analyte require only dilution into the initial mobile phase.
-
For Biological Matrices (e.g., Plasma, Serum): The presence of proteins and salts necessitates a more rigorous cleanup. Protein precipitation (PPT) with a solvent like acetonitrile is a rapid and effective method to remove the bulk of proteins.[8] For even cleaner samples and higher sensitivity, liquid-liquid extraction (LLE) can be employed.[9]
Rationale for Chromatographic Strategy
N-propylpiperidine-2-carboxamide is a polar molecule, making its retention on traditional reversed-phase columns challenging.
-
Strategy A: Reversed-Phase (RP) Chromatography: A C18 column is a common starting point for many small molecules.[10] To achieve adequate retention for a polar basic compound like ropivacaine, the mobile phase pH can be adjusted to be within 1.5-2 pH units of the analyte's pKa, but care must be taken to remain within the stable pH range of the silica-based column. Using mobile phase modifiers like formic acid ensures the analyte is consistently protonated, leading to stable retention times and sharp peak shapes.
-
Strategy B: Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an ideal alternative for separating polar compounds.[11][12][13] It utilizes a polar stationary phase (e.g., amide, silica) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile).[14][15] Polar analytes are retained by partitioning into a water-enriched layer on the surface of the stationary phase.[15] This approach provides excellent retention for ropivacaine and is highly compatible with mass spectrometry due to the high organic content of the mobile phase, which facilitates efficient desolvation and ionization.[13]
Rationale for Mass Spectrometric Detection
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique perfect for polar and thermally labile molecules, making it the standard for this type of analysis.[16][17] Given the basic nature of the piperidine nitrogen, ropivacaine is readily protonated, yielding a strong signal in positive ion mode ([M+H]⁺).
-
Tandem MS (MS/MS): For quantification in complex matrices, MS/MS is essential for its selectivity and sensitivity.[18] By selecting the protonated molecule (precursor ion) and a specific, stable fragment (product ion), the signal-to-noise ratio is dramatically improved. This process, known as Multiple Reaction Monitoring (MRM), ensures that only the compound of interest is quantified.
Detailed Protocols
Materials and Reagents
-
N-propylpiperidine-2-carboxamide hydrochloride (Ropivacaine HCl) reference standard
-
Internal Standard (IS), e.g., Ropivacaine-d7 or Bupivacaine
-
LC-MS grade Acetonitrile (ACN)
-
LC-MS grade Methanol (MeOH)
-
LC-MS grade Water
-
Formic Acid (≥98%)
-
Ammonium Formate (LC-MS grade)
-
Human Plasma (for biomonitoring applications)
Protocol 1: Sample Preparation
A. For Active Pharmaceutical Ingredient (API) Analysis:
-
Prepare a 1.0 mg/mL stock solution of Ropivacaine HCl in methanol.
-
Perform serial dilutions of the stock solution using a 50:50 mixture of acetonitrile and water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
The final working solution for injection should be diluted to an appropriate concentration within the calibration range.
B. For Analysis in Human Plasma (Protein Precipitation):
-
Aliquot 100 µL of plasma sample/standard/QC into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., 1 µg/mL Bupivacaine).
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS System Configuration
The following tables summarize the recommended starting conditions. These parameters should be optimized for the specific instrument used.
Table 1: Liquid Chromatography Parameters
| Parameter | Method A: Reversed-Phase (C18) | Method B: HILIC (Amide) |
|---|---|---|
| LC System | High-Performance (HPLC) or Ultra-High-Performance (UHPLC) System | High-Performance (HPLC) or Ultra-High-Performance (UHPLC) System |
| Column | C18 Column (e.g., 2.1 x 50 mm, 1.8 µm)[10] | Amide HILIC Column (e.g., 2.1 x 100 mm, 3 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Formate, 0.1% Formic Acid in 95:5 Water:ACN |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 10 mM Ammonium Formate, 0.1% Formic Acid in 95:5 ACN:Water |
| Gradient | 5% B to 95% B over 5 min | 95% B to 60% B over 5 min |
| Flow Rate | 0.4 mL/min | 0.3 mL/min |
| Column Temp. | 40 °C | 40 °C |
| Injection Vol. | 5 µL | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| MS System | Triple Quadrupole Mass Spectrometer | Required for MRM-based quantification. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The piperidine nitrogen is basic and readily protonated. |
| Capillary Voltage | 3.5 kV | Optimized for stable spray and ion generation. |
| Source Temp. | 150 °C | Prevents thermal degradation while aiding desolvation. |
| Desolvation Temp. | 400 °C | Facilitates efficient removal of solvent from droplets. |
| Gas Flow | Instrument Dependent | Optimized for ion desolvation and transfer. |
| MRM Transitions | See Table 3 | For selective detection and quantification. |
Protocol 3: MRM Transition Optimization
The selection of precursor and product ions is critical. The precursor is the protonated molecular ion [M+H]⁺. Product ions are generated by collision-induced dissociation (CID) in the collision cell. The amide bond is a potential site for fragmentation.[19]
Table 3: Optimized MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| Ropivacaine | 275.2 | 126.1 | 20 |
| Bupivacaine (IS) | 289.2 | 140.1 | 22 |
Note: Collision energy values are instrument-dependent and require optimization.
Caption: Proposed Fragmentation Pathway for Ropivacaine.
System Validation and Quality Control
To ensure the trustworthiness of the generated data, the method must be validated according to established guidelines. Key validation parameters include:
-
Linearity: Assess the relationship between concentration and detector response over the desired range (e.g., 1-1000 ng/mL). A correlation coefficient (R²) > 0.99 is expected.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations. Accuracy should be within 85-115% (80-120% at the LLOQ), and precision (%CV) should be <15% (<20% at the LLOQ).[3][9]
-
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. Assessed by analyzing blank matrix samples.
-
Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[9]
-
Matrix Effect: Evaluation of ion suppression or enhancement caused by co-eluting matrix components.
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the LC-MS/MS analysis of N-propylpiperidine-2-carboxamide hydrochloride (Ropivacaine HCl). By detailing both reversed-phase and HILIC chromatographic strategies, this guide offers flexibility for laboratories with different column availabilities and analytical challenges. The protocols are designed to be self-validating and provide the necessary detail for researchers to implement a robust, sensitive, and selective method for routine quantification in both pharmaceutical and clinical research settings.
References
-
Gałuszka, A., Perzanowski, P., & Konieczna, L. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. PMC - NIH. Available at: [Link]
-
Knežević, A., et al. (2021). A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. ResearchGate. Available at: [Link]
-
Li, Y., et al. (2023). LC-MS/MS quantification of ropivacaine and local analgesic and adverse effects of Long-acting Ropivacaine Injection based on pharmacokinetic-pharmacodynamic modelling in Bama minipigs. PubMed. Available at: [Link]
-
Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central. Available at: [Link]
-
Andrade, G. M., et al. (2024). A Sensitive and Comprehensive LC‐MS/MS Method for the Analysis of Hallucinogens, Synthetic Cathinones, and Synthetic Cannabinoids in Urine Samples. PubMed Central. Available at: [Link]
-
United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC Synthetic Drug Strategy. Available at: [Link]
-
Roemling, R., Sakata, M., & Yamamoto, Y. (2012). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Available at: [Link]
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Géczi, T., et al. (2023). LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation. Frontiers in Pharmacology. Available at: [Link]
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ChemBK. (2024). (S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide hydrochloride. ChemBK. Available at: [Link]
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Ulmer, C. Z., et al. (2023). Exploring the Impact of Organic Solvent Quality and Unusual Adduct Formation during LC-MS-Based Lipidomic Profiling. eScholarship.org. Available at: [Link]
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Xia, Y. (2024). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies In Health And Medicine. Available at: [Link]
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Géczi, T., et al. (2023). LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation. Frontiers. Available at: [Link]
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ResearchGate. (2016). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. ResearchGate. Available at: [Link]
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Chemsrc. (n.d.). N-(2,6-DIMETHYLPHENYL)-1-PROPYLPIPERIDINE-2-CARBOXAMIDE HYDROCHLORIDE. Chemsrc. Available at: [Link]
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Welch Materials. (2023). Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. Welch Materials. Available at: [Link]
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Géczi, T., et al. (2024). The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical. Semantic Scholar. Available at: [Link]
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Lameira, J., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. Available at: [Link]
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Harshitha, S., et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Longdom Publishing. Available at: [Link]
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Parmar, K., et al. (n.d.). Quantitative Application of NMR In Ropivacaine Hydrochloride And Its Related Impurity-A With Correlation By Alternate Techniques. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
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Kertész, V. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. ELTE. Available at: [Link]
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Application Note: Comprehensive NMR Characterization of N-propylpiperidine-2-carboxamide Hydrochloride
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note provides a detailed, methodology-driven guide for the comprehensive nuclear magnetic resonance (NMR) characterization of N-propylpiperidine-2-carboxamide hydrochloride. As piperidine carboxamide derivatives are a significant scaffold in medicinal chemistry and drug discovery, rigorous and unambiguous structural verification is paramount.[1][2] This document outlines field-proven protocols for sample preparation, data acquisition using 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy, and a logical workflow for data processing and spectral interpretation. The causality behind experimental choices is explained to empower researchers to adapt these methods for related small molecules, ensuring both accuracy and efficiency in structural elucidation.
Introduction: The Imperative for Rigorous Structural Analysis
N-propylpiperidine-2-carboxamide hydrochloride is a small organic molecule belonging to the piperidine carboxamide class. This structural motif is a cornerstone in the development of various therapeutic agents, including local anesthetics and modulators of central nervous system targets.[1][3] Given its potential role in pharmaceutical development, confirming its chemical identity, purity, and structure with absolute certainty is a critical step in the quality control and regulatory submission process.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the unambiguous determination of molecular structure in solution.[4][5] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This guide presents a comprehensive NMR-based workflow designed to deliver a complete and validated structural assignment of the title compound.
Figure 1: Chemical Structure of N-propylpiperidine-2-carboxamide Hydrochloride
Caption: The structure of N-propylpiperidine-2-carboxamide hydrochloride with systematic numbering for ¹H and ¹³C NMR spectral assignment.
Experimental Design & Rationale
The successful characterization of a molecule like N-propylpiperidine-2-carboxamide hydrochloride, which contains multiple spin systems and a chiral center, relies on a multi-pronged NMR strategy. The combination of one-dimensional and two-dimensional experiments provides a self-validating dataset where structural assignments can be cross-verified.
Sample Preparation: The Foundation of Quality Data
The quality of the final NMR spectra is directly dependent on the initial sample preparation. As a hydrochloride salt, the compound is highly polar and readily soluble in polar solvents.
Protocol 1: Sample Preparation
-
Mass Determination: Accurately weigh 5-10 mg of N-propylpiperidine-2-carboxamide hydrochloride using a calibrated analytical balance.
-
Solvent Selection & Rationale:
-
Primary Choice (Deuterium Oxide, D₂O): D₂O is an excellent solvent for hydrochloride salts. It will exchange with the labile amide protons (N⁸H₂) and the piperidinium proton (N¹H), causing their signals to disappear from the ¹H spectrum. This simplifies the spectrum, reducing overlap and aiding the assignment of the carbon-bound protons.
-
Alternative (DMSO-d₆): If observation of the exchangeable protons is desired, DMSO-d₆ is the preferred solvent. The N-H protons will appear as distinct, albeit sometimes broad, signals.
-
-
Sample Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6 mL of the chosen deuterated solvent (e.g., D₂O, 99.9%).
-
Homogenization: Vortex the vial for 30-60 seconds until the sample is fully dissolved. A brief sonication step may be used if needed.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. For optimal magnetic field homogeneity, the sample volume should be sufficient to cover the receiver coils, typically a height of ~4-5 cm (~0.5-0.6 mL).[6]
-
Internal Standard (Optional but Recommended): For precise chemical shift referencing in D₂O, a small amount of 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) can be added. For DMSO-d₆, the residual solvent peak can be used, or tetramethylsilane (TMS) can be added.
NMR Data Acquisition: A Multi-Experiment Approach
Data acquisition should be performed on a modern NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe. The following set of experiments is recommended for a complete structural assignment.
| Experiment | Purpose | Key Parameters & Rationale |
| ¹H NMR | Proton count, chemical environment, and coupling | Scans: 8-16. Relaxation Delay (d1): 1-2 s. Provides a high-resolution overview of all proton signals. |
| ¹³C{¹H} NMR | Carbon count and type (carbonyl, aliphatic) | Scans: 1024-2048. Relaxation Delay (d1): 2-5 s. A longer delay is crucial for the complete relaxation of quaternary carbons (like C7), ensuring more accurate signal intensity. |
| 2D COSY | Reveals ¹H-¹H scalar couplings (2-3 bond) | Establishes proton connectivity within individual spin systems (e.g., identifying all protons in the propyl group and their sequence). |
| 2D HSQC | Correlates protons with their directly attached carbons (¹JCH) | Unambiguously links each proton signal to its corresponding carbon signal, forming the backbone of the assignment. |
| 2D HMBC | Correlates protons and carbons over long ranges (²JCH, ³JCH) | The key experiment for piecing together the molecular fragments. It confirms connectivity across heteroatoms (e.g., from H9 to N1 and C2) and quaternary carbons (e.g., from various protons to the C7 carbonyl). |
Data Processing and Analysis Workflow
Raw NMR data (Free Induction Decay, FID) must be processed correctly to yield interpretable spectra. The following workflow ensures consistency and accuracy.
Diagram 1: Experimental Workflow Caption: A streamlined workflow from sample preparation to final structural confirmation.
Protocol 2: Data Processing Steps
-
Fourier Transformation: Convert the time-domain FID signal into the frequency-domain spectrum. Apply an appropriate window function (e.g., exponential multiplication) to improve the signal-to-noise ratio.
-
Phase Correction: Manually or automatically adjust the phase of the spectrum to ensure all peaks are in pure absorption mode.
-
Baseline Correction: Correct any distortions in the spectral baseline to allow for accurate integration.
-
Referencing: Calibrate the chemical shift axis. For D₂O, reference to the residual HDO peak at ~4.79 ppm. For DMSO-d₆, reference to the residual solvent peak at 2.50 ppm.
-
Integration: Integrate the signals in the ¹H spectrum to determine the relative number of protons corresponding to each peak.
Predicted Spectral Data and Interpretation
The following tables summarize the predicted NMR data for N-propylpiperidine-2-carboxamide hydrochloride in D₂O, based on established chemical shift principles and data from similar structures.[1]
Predicted ¹H NMR Data (400 MHz, D₂O)
| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Integration | Assignment Rationale |
| H11 | 0.9 - 1.1 | Triplet (t) | J ≈ 7.4 | 3H | Terminal methyl of the propyl group, coupled to H10. |
| H10 | 1.6 - 1.8 | Sextet / m | J ≈ 7.4, 7.6 | 2H | Methylene adjacent to the methyl group, coupled to H11 and H9. |
| H4, H5 | 1.5 - 2.0 | Multiplet (m) | - | 4H | Piperidine ring protons distant from N and C=O. Significant overlap expected. |
| H3, H6 | 3.0 - 3.6 | Multiplet (m) | - | 5H | Protons alpha to the protonated nitrogen (H6, H9) and the chiral center (H3), shifted downfield. Overlap is highly likely. |
| H2 | 3.8 - 4.1 | Doublet of Doublets (dd) | - | 1H | Proton on the chiral carbon (C2), alpha to both the nitrogen and carbonyl group, expected to be the most downfield aliphatic proton. |
Note: In D₂O, the N¹H and N⁸H₂ protons are exchanged and will not be observed.
Predicted ¹³C NMR Data (101 MHz, D₂O)
| Carbon Label | Predicted δ (ppm) | Assignment Rationale |
| C11 | 10 - 12 | Terminal methyl carbon of the propyl group. |
| C10 | 19 - 22 | Propyl methylene carbon. |
| C4, C5 | 22 - 28 | Piperidine ring carbons distant from heteroatoms. |
| C3 | 28 - 32 | Piperidine ring carbon beta to the nitrogen. |
| C6 | 45 - 50 | Piperidine ring carbon alpha to the protonated nitrogen. |
| C9 | 50 - 55 | Propyl methylene carbon alpha to the protonated nitrogen. |
| C2 | 58 - 63 | Chiral carbon, alpha to both the nitrogen and the carbonyl. |
| C7 | 172 - 176 | Carbonyl carbon of the amide group, significantly downfield. |
Validating the Structure with 2D NMR
-
COSY: Will show a clear correlation path: H11 ↔ H10 ↔ H9. It will also show the complex coupling network within the piperidine ring, e.g., H2 ↔ H3 protons, H5 ↔ H6 protons, etc.
-
HSQC: Will directly map each proton signal from the table above to its corresponding carbon signal, confirming the assignments of C11/H11, C10/H10, and so on.
-
HMBC: This is the definitive experiment. Key expected correlations that will confirm the overall structure include:
-
H9 → C2 and C6: Confirms the propyl group is attached to the nitrogen (N1).
-
H2 → C7: Confirms the carboxamide group is at the C2 position.
-
H10 → C9 and C11: Confirms the propyl chain structure.
-
H3 → C2, C5: Confirms piperidine ring connectivity.
-
Conclusion
The suite of NMR experiments detailed in this application note provides a robust and self-validating methodology for the complete and unambiguous structural characterization of N-propylpiperidine-2-carboxamide hydrochloride. By systematically applying 1D and 2D NMR techniques, researchers and drug development professionals can confidently verify the identity, purity, and integrity of this and other related pharmaceutical compounds, ensuring the highest standards of quality and scientific rigor.
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Application Notes and Protocols for N-propylpiperidine-2-carboxamide hydrochloride in Neurodegenerative Disease Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Re-evaluating a Local Anesthetic for Neuroprotection
N-propylpiperidine-2-carboxamide hydrochloride, more commonly known by its pharmaceutical name Ropivacaine hydrochloride, is a well-established long-acting amide local anesthetic.[1] Its primary clinical application lies in regional anesthesia and pain management, achieved through the reversible blockade of voltage-gated sodium channels in nerve fibers, which inhibits the propagation of action potentials.[1][2] While its anesthetic properties are well-documented, emerging research has shed light on a potential, and perhaps unexpected, application for this compound: the investigation of neuroprotective strategies in the context of neurodegenerative diseases.
Neurodegenerative disorders such as Alzheimer's and Parkinson's disease are characterized by the progressive loss of neuronal structure and function.[3] A key pathological mechanism implicated in this neuronal demise is glutamate excitotoxicity, a process where excessive stimulation of glutamate receptors leads to a cascade of events culminating in cell death.[3][4][5] This has spurred interest in compounds that can mitigate this excitotoxic damage. Recent findings have demonstrated that Ropivacaine can exert neuroprotective effects in preclinical models of neurodegeneration, suggesting a promising new avenue for research.[6]
This technical guide provides an in-depth exploration of the scientific rationale and practical methodologies for utilizing N-propylpiperidine-2-carboxamide hydrochloride in neurodegenerative disease research. We will delve into its mechanism of action beyond anesthesia, provide detailed protocols for both in vitro and in vivo studies, and offer insights into experimental design and data interpretation.
Scientific Foundation: Mechanism of Neuroprotection
The neuroprotective potential of N-propylpiperidine-2-carboxamide hydrochloride is multifaceted, extending beyond its primary function as a sodium channel blocker. The central hypothesis for its utility in neurodegenerative disease research revolves around its ability to counteract glutamate-induced excitotoxicity.
Primary Mechanism: Modulation of Neuronal Excitability
As an anesthetic, Ropivacaine's principal mechanism is the blockade of voltage-gated sodium channels.[1][2] This action reduces neuronal excitability, which can indirectly mitigate the downstream effects of excessive glutamatergic stimulation. By dampening the overall electrical activity of neurons, the compound may prevent the massive ion influx and subsequent cell death associated with excitotoxic insults.
Secondary Mechanisms: Attenuation of Excitotoxic Cascade
A pivotal study has illuminated more direct neuroprotective actions of Ropivacaine in a kainic acid-induced neurodegeneration model.[6] Kainic acid, a glutamate analog, induces severe excitotoxicity. In this model, Ropivacaine was shown to:
-
Reduce Glutamate Release: Pre-treatment with Ropivacaine inhibited the excessive release of glutamate in the hippocampus, a brain region critical for memory and severely affected in many neurodegenerative diseases.[6]
-
Suppress Apoptotic Pathways: The compound was found to decrease the activation of caspase-3, a key executioner enzyme in the apoptotic cascade, and modulate the phosphorylation of mitogen-activated protein kinases (MAPKs), which are involved in both cell survival and death pathways.[6]
-
Inhibit Microglial Activation: Beyond direct neuronal effects, Ropivacaine has been shown to suppress the activation of microglia, the resident immune cells of the central nervous system.[7] Chronic microglial activation contributes to neuroinflammation, a common feature of neurodegenerative diseases. This anti-inflammatory effect appears to be mediated, at least in part, through a nerve growth factor (NGF)-dependent mechanism.[7]
Signaling Pathway: Ropivacaine's Neuroprotective Cascade
Caption: Ropivacaine's neuroprotective mechanism against excitotoxicity.
Experimental Protocols and Applications
The following protocols are designed to serve as a comprehensive guide for investigating the neuroprotective effects of N-propylpiperidine-2-carboxamide hydrochloride.
I. In Vitro Neuroprotection Assays
In vitro models provide a controlled environment to dissect the cellular and molecular mechanisms of Ropivacaine's neuroprotective effects.
A. Recommended Cell Lines:
-
SH-SY5Y Human Neuroblastoma Cells: A widely used cell line in neurodegenerative disease research due to its human origin and ability to be differentiated into a more mature neuronal phenotype.
-
PC12 Rat Pheochromocytoma Cells: These cells, when treated with nerve growth factor (NGF), differentiate into neuron-like cells and are a classic model for studying neurotoxicity and neuroprotection.[8]
-
Primary Neuronal Cultures: While more complex to maintain, primary neurons from rodent cortex or hippocampus offer a more physiologically relevant model.
B. Preparation of Ropivacaine Hydrochloride Stock Solution:
Ropivacaine hydrochloride is soluble in water and alcohol.[9] For cell culture experiments, it is recommended to prepare a sterile-filtered stock solution in a buffered saline solution or cell culture medium.
-
Weigh the desired amount of Ropivacaine hydrochloride powder in a sterile environment.
-
Dissolve in sterile, distilled water or a suitable buffer (e.g., PBS) to create a high-concentration stock solution (e.g., 10-100 mM).[10]
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Store the stock solution in aliquots at -20°C to maintain stability.[11]
C. Protocol: Assessing Neuroprotection against Glutamate-Induced Excitotoxicity in SH-SY5Y Cells
This protocol outlines a method to determine the protective effects of Ropivacaine against glutamate-induced cell death.
-
Cell Seeding: Plate differentiated SH-SY5Y cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.[12]
-
Pre-treatment with Ropivacaine: The following day, replace the medium with fresh medium containing various concentrations of Ropivacaine. Based on neurotoxicity studies, a starting range of 1 µM to 1 mM is recommended.[13] It is crucial to include a vehicle control (medium without Ropivacaine). Incubate for 1-2 hours.
-
Induction of Excitotoxicity: After pre-treatment, add glutamate to the wells to a final concentration known to induce cytotoxicity in SH-SY5Y cells (typically in the range of 5-25 mM, which should be optimized for your specific cell line and culture conditions). Include a control group that does not receive glutamate.
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Assessment of Cell Viability: Measure cell viability using a standard assay such as the MTT or PrestoBlue™ assay according to the manufacturer's instructions.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control group (without glutamate or Ropivacaine). Plot the percentage of cell viability against the Ropivacaine concentration to determine the dose-dependent protective effect.
D. Self-Validating System and Controls:
-
Positive Control: A known neuroprotective agent against glutamate excitotoxicity (e.g., MK-801, an NMDA receptor antagonist).
-
Negative Control: Cells treated with glutamate alone to establish the maximum level of cytotoxicity.
-
Vehicle Control: Cells treated with the same vehicle used to dissolve Ropivacaine to ensure it has no effect on cell viability.
-
Dose-Response Curve: Perform a dose-response analysis for both glutamate and Ropivacaine to determine the optimal concentrations for your experiments.
Experimental Workflow: In Vitro Neuroprotection Assay
Caption: Workflow for assessing Ropivacaine's neuroprotective effects in vitro.
II. In Vivo Neuroprotection Studies
In vivo models are essential for evaluating the therapeutic potential of N-propylpiperidine-2-carboxamide hydrochloride in a whole-organism context, taking into account factors like bioavailability and blood-brain barrier permeability.
A. Animal Model: Kainic Acid-Induced Excitotoxicity in Rats
This model recapitulates key features of glutamate-induced neurodegeneration and is well-suited for testing the neuroprotective effects of Ropivacaine.[6]
B. Preparation and Administration of Ropivacaine Hydrochloride for In Vivo Use:
-
Formulation: Dissolve Ropivacaine hydrochloride in sterile 0.9% saline to the desired concentration.
-
Dosage: Based on a key neuroprotection study, intraperitoneal (i.p.) doses of 0.4 mg/kg and 2 mg/kg have been shown to be effective in rats.[6] It is important to note that higher doses may lead to systemic toxicity.[1]
-
Administration: Administer the Ropivacaine solution via i.p. injection 30 minutes prior to the induction of excitotoxicity.[6]
C. Protocol: Assessing Neuroprotection in a Rat Model of Kainic Acid-Induced Hippocampal Damage
-
Animal Subjects: Use adult male Sprague-Dawley rats (or another appropriate strain). Acclimatize the animals to the housing conditions for at least one week before the experiment.
-
Grouping: Divide the animals into the following groups:
-
Sham (saline injection only)
-
Kainic Acid (KA) + Vehicle (saline)
-
KA + Ropivacaine (low dose, e.g., 0.4 mg/kg)
-
KA + Ropivacaine (high dose, e.g., 2 mg/kg)
-
-
Treatment: Administer Ropivacaine or vehicle via i.p. injection.
-
Induction of Neurodegeneration: 30 minutes after treatment, administer kainic acid (15 mg/kg, i.p.) to induce excitotoxicity.[6]
-
Behavioral Assessment: At an appropriate time point post-injury (e.g., 7 days), assess cognitive function using a test such as the Morris water maze to evaluate spatial learning and memory.
-
Histological and Biochemical Analysis: After behavioral testing, euthanize the animals and collect brain tissue.
-
Histology: Perform Fluoro-Jade B or TUNEL staining on hippocampal sections to quantify neuronal death and apoptosis.[6]
-
Biochemistry: Use Western blotting to measure the levels of activated caspase-3 and phosphorylated MAPKs in hippocampal lysates.[6] High-performance liquid chromatography (HPLC) can be used to measure extracellular glutamate levels in hippocampal microdialysates.
-
D. Self-Validating System and Controls:
-
Sham Group: This group receives all injections (vehicle and saline instead of KA) but does not undergo the neurotoxic insult. This controls for any effects of the injection procedure itself.
-
KA + Vehicle Group: This group establishes the extent of neuronal damage and cognitive impairment induced by kainic acid alone.
-
Blinded Assessment: All behavioral and histological assessments should be performed by an investigator blinded to the treatment groups to avoid bias.
Quantitative Data Summary
| Parameter | Value | Context | Source |
| In Vitro IC50 (Neurotoxicity) | ~10^-2.5 M | Growth cone collapse in chick dorsal root ganglion neurons after 15 min exposure. | [13] |
| In Vivo Neuroprotective Dose | 0.4 and 2 mg/kg (i.p.) | Protection against kainic acid-induced memory impairment and hippocampal damage in rats. | [6] |
| Clinical Maximum Recommended Dose | 2 mg/kg | For epidural analgesia in humans. | [1] |
Safety and Handling
N-propylpiperidine-2-carboxamide hydrochloride should be handled with care in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, lab coat, and safety glasses, when handling the powdered form or concentrated solutions.[14][15]
-
Inhalation: Avoid inhaling the powder by working in a well-ventilated area or using a fume hood.[14][15]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local regulations.
-
Toxicity: Be aware of the potential for central nervous system and cardiovascular toxicity at high concentrations.[1]
Conclusion and Future Directions
N-propylpiperidine-2-carboxamide hydrochloride (Ropivacaine) presents a compelling case for further investigation as a neuroprotective agent. Its established clinical safety profile as a local anesthetic, combined with preclinical evidence of its ability to counteract glutamate excitotoxicity, makes it a valuable tool for researchers in the field of neurodegeneration.
Future research should aim to:
-
Elucidate the precise molecular targets of Ropivacaine in the context of neuroprotection beyond sodium channels.
-
Investigate its efficacy in other models of neurodegenerative diseases, such as those for Alzheimer's and Parkinson's disease.
-
Explore its potential to cross the blood-brain barrier effectively when administered systemically for central nervous system targets.[16]
-
Evaluate the therapeutic window for neuroprotection versus neurotoxicity in different neuronal populations.
By providing a solid scientific rationale and detailed experimental protocols, this guide aims to facilitate the exploration of N-propylpiperidine-2-carboxamide hydrochloride as a novel research tool, ultimately contributing to the development of new therapeutic strategies for devastating neurodegenerative diseases.
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Cereda, C., et al. (2022). Preoperative Anxiety and Postoperative Delirium: A Mini Review of the Association, Mechanisms, and Preventive Strategies. Dove Medical Press. Available at: [Link]
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Lee, C. H., et al. (2024). Physicochemical Stability and Compatibility of Mixtures of Ropivacaine with Dexamethasone or Betamethasone for Epidural Steroid Injections. Pain Physician. Available at: [Link]
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Seeman, P., et al. (2004). The neuronal lipid membrane permeability was markedly increased by bupivacaine and mildly affected by lidocaine and ropivacaine. Neuroscience Letters, 357(1), 49–52. Available at: [Link]
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Schwenk, E. S., et al. (2023). Population pharmacokinetic and safety analysis of ropivacaine used for erector spinae plane blocks. Regional Anesthesia & Pain Medicine, 48(8), 405–410. Available at: [Link]
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Application Notes and Protocols: Investigating the Anti-Cancer Properties of Ropivacaine Hydrochloride
A Guide for Researchers in Oncology and Drug Development
Introduction: Repurposing a Local Anesthetic for Cancer Therapy
Ropivacaine hydrochloride, chemically known as (S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide hydrochloride, is a well-established long-acting amide local anesthetic.[1] Beyond its clinical use in pain management, a growing body of preclinical evidence highlights its potential as an anti-cancer agent.[2][3] This has led to increased interest in repurposing ropivacaine for oncological applications.[3] Studies have demonstrated that ropivacaine can inhibit key processes of cancer progression, including cell proliferation, migration, and invasion, while also inducing programmed cell death (apoptosis) and cell cycle arrest in various cancer cell types.[2][4][5]
These application notes provide a comprehensive guide for researchers interested in exploring the anti-cancer effects of ropivacaine. We will delve into its mechanisms of action, provide detailed protocols for essential in vitro assays, and offer insights into the experimental design and data interpretation.
Mechanisms of Anti-Cancer Action
Ropivacaine exerts its anti-neoplastic effects through a multi-targeted approach, influencing several critical signaling pathways involved in tumor growth and metastasis.[3]
Induction of Apoptosis and Cell Cycle Arrest
Ropivacaine has been shown to induce apoptosis in a variety of cancer cells, including those of the lung, liver, and colon.[4][6][7] This is often accompanied by cell cycle arrest, primarily at the G0/G1 or G2 phases, which prevents cancer cells from progressing through the division cycle.[2][4][6]
-
Key Molecular Events:
-
Caspase Activation: Ropivacaine treatment can lead to the cleavage and activation of executioner caspases, such as caspase-3, and initiator caspases like caspase-9.[8]
-
Mitochondrial Dysfunction: It can disrupt the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm, a key event in the intrinsic apoptotic pathway.[8]
-
Regulation of Bcl-2 Family Proteins: Ropivacaine can modulate the expression of Bcl-2 family proteins, decreasing the levels of anti-apoptotic proteins (e.g., Bcl-2) and increasing the expression of pro-apoptotic proteins (e.g., Bax).[8][9]
-
Cell Cycle Regulators: The compound can alter the expression of key cell cycle regulatory proteins. For instance, it has been observed to decrease the levels of cyclin D1 and cyclin-dependent kinase 2 (CDK2) while increasing the expression of the cell cycle inhibitor p27.[6]
-
Inhibition of Cancer Cell Migration and Invasion
A crucial aspect of cancer progression is the ability of tumor cells to migrate and invade surrounding tissues, leading to metastasis. Ropivacaine has demonstrated the ability to suppress these processes at concentrations that may not be immediately cytotoxic.[3][4]
-
Key Molecular Events:
-
Downregulation of Matrix Metalloproteinases (MMPs): Ropivacaine can decrease the expression of MMPs, such as MMP-1, MMP-2, and MMP-9, which are enzymes that degrade the extracellular matrix, facilitating cancer cell invasion.[4]
-
Modulation of Epithelial-Mesenchymal Transition (EMT) Markers: It can influence EMT, a process where cancer cells gain migratory and invasive properties. This is evidenced by the upregulation of E-cadherin and downregulation of N-cadherin.[6]
-
Inhibition of Integrin Signaling: Ropivacaine has been shown to inhibit the expression of ITGB1 (Integrin beta-1), which plays a crucial role in cell adhesion, migration, and signaling.[7]
-
Modulation of Key Signaling Pathways
Ropivacaine's anti-cancer effects are underpinned by its ability to interfere with multiple intracellular signaling cascades that are often dysregulated in cancer.
-
HIF-1α Pathway: In lung cancer cells, ropivacaine has been found to decrease the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and its downstream targets, such as Vascular Endothelial Growth Factor (VEGF).[4] This is significant as HIF-1α is a key regulator of tumor adaptation to hypoxia and promotes angiogenesis.
-
IGF-1R/PI3K/AKT/mTOR Pathway: In hepatocellular carcinoma, ropivacaine suppresses tumor progression by inhibiting the Insulin-like Growth Factor-1 Receptor (IGF-1R) and the downstream PI3K/AKT/mTOR signaling axis, which is a central pathway for cell growth, proliferation, and survival.[2][6]
-
ERK1/2 Pathway: Ropivacaine has been observed to down-regulate the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) in gastric cancer cells, thereby inhibiting their proliferation and migration.[3]
Below is a diagram illustrating the multifaceted mechanisms of ropivacaine's anti-cancer activity.
Caption: Ropivacaine's multi-target anti-cancer mechanisms.
Experimental Protocols
The following protocols are designed to be adaptable to various cancer cell lines. It is crucial to optimize parameters such as cell seeding density, drug concentration, and incubation time for each specific cell line.
Protocol 1: Cell Viability Assay (MTT/CCK-8)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Rationale: The reduction of tetrazolium salts (like MTT or WST-8 in CCK-8 kits) to colored formazan products by metabolically active cells provides a quantitative measure of viable cells. This allows for the determination of the cytotoxic or cytostatic effects of ropivacaine.
Materials:
-
Ropivacaine hydrochloride stock solution (e.g., 100 mM in sterile water or PBS)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or Cell Counting Kit-8 (CCK-8)
-
DMSO (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of ropivacaine in complete medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (medium without the drug).
-
Incubation: Incubate the plate for various time points (e.g., 24, 48, 72 hours).
-
Assay:
-
For MTT: Add MTT solution to each well and incubate for 2-4 hours. Then, add DMSO to dissolve the formazan crystals.
-
For CCK-8: Add CCK-8 solution to each well and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of ropivacaine that inhibits cell growth by 50%).
Data Presentation:
| Cancer Cell Line | Ropivacaine Concentration (mM) | Incubation Time (h) | % Cell Viability (Mean ± SD) | IC50 (mM) |
| A549 (Lung) | 0.5, 1, 2 | 48 | (Data) | (Data) |
| HepG2 (Liver) | (Concentrations) | 48 | (Data) | (Data) |
| HCT116 (Colon) | (Concentrations) | 72 | (Data) | (Data) |
Protocol 2: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Rationale: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
Ropivacaine hydrochloride
-
Cancer cell line
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of ropivacaine for a specified time (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge to pellet the cells.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Experimental Workflow Diagram:
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Experimental protocol for forced degradation study of amide compounds
Application Note & Protocol
Topic: Experimental Protocol for Forced Degradation Studies of Amide-Containing Compounds
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Probing the Achilles' Heel of Amide-Containing Drug Candidates
The amide bond is a cornerstone of medicinal chemistry, forming the backbone of peptides and proteins and featuring prominently in a vast array of small-molecule therapeutics. Its inherent stability is central to the structural integrity and biological function of these molecules. However, this stability is not absolute. Under various environmental stresses, the amide linkage can be susceptible to degradation, yielding impurities that can compromise the safety, efficacy, and shelf-life of a drug product.[1][2]
Forced degradation studies, also known as stress testing, are a regulatory necessity and a critical component of the drug development process.[1] Mandated by guidelines from the International Council for Harmonisation (ICH), particularly ICH Q1A(R2), these studies are designed to intentionally degrade the active pharmaceutical ingredient (API) under conditions more severe than accelerated stability testing.[1][3] The primary objectives are multifaceted:
-
Elucidation of Degradation Pathways: To identify the likely degradation products and understand the chemical routes through which they are formed.[1][4][5][6]
-
Development of Stability-Indicating Methods: To generate degraded samples necessary for developing and validating analytical methods—typically High-Performance Liquid Chromatography (HPLC)—that can accurately separate and quantify the drug substance from its degradation products.[6][7]
-
Assessment of Intrinsic Stability: To reveal the inherent vulnerabilities of the molecule, which informs formulation development, packaging selection, and the establishment of appropriate storage conditions and retest periods.[1][4][6]
This application note provides a comprehensive, field-proven protocol for conducting forced degradation studies on amide-containing compounds. It moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic considerations, empowering researchers to design and execute robust studies that yield meaningful, submission-ready data.
The Chemistry of Amide Degradation: A Mechanistic Overview
The stability of the amide bond is attributed to the resonance delocalization of the nitrogen lone pair with the carbonyl group, which imparts a partial double bond character to the C-N bond. However, this bond can be cleaved through several mechanisms.
Hydrolysis (Acidic and Basic)
Hydrolysis is the most common degradation pathway for amides, resulting in the cleavage of the amide bond to form a carboxylic acid and an amine.[2][8][9] This reaction can be catalyzed by either acid or base, with distinct mechanisms.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by water.[10] This is often the rate-determining step. Subsequent proton transfer and elimination of the amine (as a protonated ammonium ion, a good leaving group) yields the carboxylic acid.[10] Amides are generally more stable under acidic conditions compared to basic conditions.[11]
-
Base-Catalyzed Hydrolysis (Saponification): In the presence of a strong base, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon to form a tetrahedral intermediate.[12][13] The subsequent elimination of the amide anion (a very poor leaving group) is typically slow and requires significant energy input (e.g., heating).[10][13] The reaction is driven to completion by an irreversible acid-base reaction where the newly formed carboxylic acid is deprotonated by the strongly basic amide anion.[13]
Oxidative Degradation
Oxidative degradation can be complex and is highly dependent on the overall structure of the molecule, not just the amide group itself.[14] While the amide bond itself is relatively resistant to oxidation, adjacent functional groups or susceptible positions (e.g., benzylic carbons, tertiary carbons) can be oxidized, leading to secondary degradation of the amide.[5] Common laboratory oxidants like hydrogen peroxide (H₂O₂) are used to simulate oxidative stress. Degradation pathways can include N-oxidation, hydroxylation, or cleavage of the molecule at other sites, which may indirectly affect the amide's stability.[5][15]
Thermal and Photolytic Degradation
-
Thermal Degradation (Thermolysis): High temperatures provide the energy needed to overcome the activation barrier for degradation reactions. For amides, this can accelerate hydrolysis if moisture is present or lead to other degradative pathways, particularly in the solid state.[16][17] The specific degradation products are highly dependent on the drug's structure and melting point.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation.[7] As per ICH Q1B guidelines, molecules that absorb light in the UV-Vis range (200-800 nm) may undergo photochemical reactions.[16] For amide compounds, this can involve cleavage of the amide bond or reactions in other parts of the molecule, leading to a complex mixture of degradants.[15][18]
Experimental Design & Strategy
A well-designed forced degradation study aims for a target degradation of 5-20% of the active pharmaceutical ingredient (API).[3][16][19][20] This range is optimal because it is significant enough to produce and detect major degradation products without being so excessive that it leads to the formation of irrelevant secondary degradants that would not appear under normal storage conditions.[3][5]
General Workflow
The overall process follows a systematic approach to ensure all potential degradation pathways are investigated and the resulting analytical method is truly stability-indicating.
Caption: Mechanism of Base-Catalyzed Amide Hydrolysis.
Conclusion
Forced degradation studies are an indispensable tool in pharmaceutical development. For amide-containing compounds, a systematic investigation of hydrolytic, oxidative, thermal, and photolytic stability provides critical insights into the molecule's intrinsic properties. By understanding the "why" behind each experimental choice—from the targeted degradation percentage to the specific stress conditions—researchers can develop robust, stability-indicating analytical methods and build a comprehensive data package that satisfies regulatory requirements and ensures the development of a safe, stable, and effective drug product. The protocols and strategies outlined herein provide a framework for achieving these goals with scientific rigor and confidence.
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Alsante, K. M., et al. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Pharmaceutical Technology. Retrieved from [Link]
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- 19. youtube.com [youtube.com]
- 20. ijpsjournal.com [ijpsjournal.com]
Probing Enzyme-Molecule Interactions: A Guide to Utilizing N-propylpiperidine-2-carboxamide hydrochloride in In Vitro Assays
Introduction: Unveiling the Molecular Dialogue of a Potent Anesthetic
N-propylpiperidine-2-carboxamide hydrochloride, known in the pharmaceutical realm as Ropivacaine hydrochloride, is a potent local anesthetic of the amide class. Its clinical efficacy lies in the reversible blockade of nerve impulse transmission, a function primarily attributed to its interaction with voltage-gated sodium channels in neuronal membranes.[1][2] Understanding the precise nature of this interaction, as well as potential off-target effects, is paramount for both optimizing therapeutic applications and ensuring patient safety. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of N-propylpiperidine-2-carboxamide hydrochloride in a variety of enzyme interaction assays.
Beyond its well-documented primary target, the broader chemical class of piperidine carboxamides has been shown to interact with a range of enzymes, including proteasomes and α-glucosidase.[3][4] Furthermore, as an amide-type local anesthetic, Ropivacaine undergoes extensive metabolism by cytochrome P450 (CYP) enzymes, particularly CYP1A2 and CYP3A4, making the characterization of these interactions crucial for predicting drug-drug interactions and understanding its pharmacokinetic profile.
This guide eschews a rigid template, instead offering a logically structured exploration of relevant assay systems. We will delve into the causality behind experimental choices, presenting protocols as self-validating systems to ensure scientific rigor. Each section is grounded in authoritative references to provide a robust framework for your investigations.
Section 1: The Primary Target - Investigating Voltage-Gated Sodium Channel Interactions
The principal mechanism of action for Ropivacaine is the blockade of voltage-gated sodium channels (NaV).[5] These channels are crucial for the initiation and propagation of action potentials in excitable cells.[5] By inhibiting these channels, Ropivacaine prevents the influx of sodium ions, thereby stabilizing the neuronal membrane and preventing the transmission of pain signals.[2]
Gold Standard Analysis: Patch-Clamp Electrophysiology
Patch-clamp electrophysiology is the definitive technique for studying ion channel function and modulation by pharmacological agents.[6][7] It allows for the direct measurement of ion currents through single channels or across the entire cell membrane (whole-cell configuration).
This technique provides unparalleled detail on the mechanism of channel blockade, including state-dependence (i.e., whether the drug preferentially binds to the resting, open, or inactivated state of the channel) and the kinetics of binding and unbinding.[8]
Caption: Workflow for Patch-Clamp Electrophysiology Assay.
-
Cell Culture: Culture a cell line stably expressing the human voltage-gated sodium channel subtype of interest (e.g., NaV1.5 for cardiotoxicity screening) in appropriate media.[9]
-
Cell Preparation: On the day of the experiment, detach cells using a non-enzymatic solution and resuspend in an extracellular recording solution.[10]
-
Pipette Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Recording:
-
Transfer the cell suspension to the recording chamber on an inverted microscope.
-
Using a micromanipulator, approach a single cell with the micropipette and apply gentle suction to form a high-resistance (GΩ) seal.[7]
-
Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Clamp the membrane potential at a holding potential where most channels are in the resting state (e.g., -100 mV).
-
Apply depolarizing voltage steps to elicit sodium currents.
-
-
Compound Application:
-
Prepare a stock solution of N-propylpiperidine-2-carboxamide hydrochloride in an appropriate solvent (e.g., water).
-
Make serial dilutions in the extracellular solution to achieve the desired final concentrations.
-
After recording stable baseline currents, perfuse the cells with increasing concentrations of the compound.
-
Record currents at each concentration until a steady-state block is achieved.
-
-
Data Analysis:
-
Measure the peak inward current at each concentration.
-
Calculate the percentage of inhibition relative to the baseline current.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
High-Throughput Screening: Fluorescence-Based Membrane Potential Assays
For screening larger compound libraries or for initial hit identification, fluorescence-based assays offer a higher throughput alternative to patch-clamp.[11] These assays utilize membrane potential-sensitive dyes to indirectly measure ion channel activity.
These assays are rapid, scalable to 96- or 384-well formats, and can identify compounds that modulate channel activity. They are particularly useful for primary screening before more detailed electrophysiological characterization.
Caption: Workflow for Fluorescence-Based Membrane Potential Assay.
-
Cell Plating: Seed cells expressing the target sodium channel into black-walled, clear-bottom 96- or 384-well plates.
-
Dye Loading: Prepare a loading buffer containing a FRET-based membrane potential-sensitive dye pair according to the manufacturer's instructions. Remove the cell culture medium and add the dye loading buffer to each well. Incubate as recommended.
-
Compound Addition: Prepare a dilution series of N-propylpiperidine-2-carboxamide hydrochloride in the assay buffer. Add the compound dilutions to the appropriate wells and incubate.[11]
-
Channel Activation and Signal Detection:
-
Prepare a solution of a sodium channel activator (e.g., veratridine) in a high-sodium buffer.
-
Use a fluorescence plate reader equipped with injectors to add the activator solution to the wells.
-
Simultaneously, measure the fluorescence emission at the two wavelengths of the FRET pair before and after the addition of the activator.[11]
-
-
Data Analysis:
-
Calculate the ratio of the two emission intensities for each well.
-
Normalize the data to the controls (no compound and a known inhibitor).
-
Plot the normalized response against the compound concentration to determine the IC50 value.
-
Section 2: Assessing Metabolic Liability - Cytochrome P450 Inhibition Assays
Ropivacaine is metabolized in the liver by CYP enzymes, primarily CYP1A2 and CYP3A4. Inhibition of these enzymes by co-administered drugs can lead to increased plasma concentrations of Ropivacaine and potential toxicity. Therefore, assessing the inhibitory potential of N-propylpiperidine-2-carboxamide hydrochloride on these enzymes is a critical step in drug development.[12]
Fluorometric High-Throughput CYP Inhibition Assay
This assay utilizes fluorogenic substrates that are converted into fluorescent products by specific CYP isoforms. The inhibition of the enzyme is measured as a decrease in the fluorescence signal.[13]
This method is rapid, cost-effective, and suitable for high-throughput screening of potential CYP inhibitors.[14] It provides a quick assessment of whether a compound is likely to cause drug-drug interactions.
-
Reagent Preparation:
-
Reconstitute recombinant human CYP1A2 or CYP3A4 enzymes and a NADPH regeneration system in the provided assay buffer.
-
Prepare a stock solution of the fluorogenic substrate for each enzyme (e.g., 7-ethoxy-4-trifluoromethylcoumarin for CYP1A2/3A4) in an organic solvent like acetonitrile.
-
Prepare a dilution series of N-propylpiperidine-2-carboxamide hydrochloride and a known inhibitor (e.g., α-naphthoflavone for CYP1A2, ketoconazole for CYP3A4) in the assay buffer.[15]
-
-
Assay Procedure (96-well plate format):
-
To each well, add the assay buffer, the NADPH regeneration system, and the test compound or control inhibitor.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the CYP enzyme and the fluorogenic substrate.
-
Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Determine the rate of the reaction (slope of the fluorescence versus time plot) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and fit the data to determine the IC50 value.[16]
-
Confirmatory LC-MS/MS-Based CYP Inhibition Assay
For more definitive results and to avoid potential artifacts from fluorescent compounds, an LC-MS/MS-based assay is recommended. This method directly measures the formation of the metabolite of a probe substrate.
LC-MS/MS provides high specificity and sensitivity, making it the gold standard for in vitro CYP inhibition studies for regulatory submissions.[17]
-
Incubation:
-
Prepare an incubation mixture containing human liver microsomes, a probe substrate for the CYP isoform of interest (e.g., phenacetin for CYP1A2, midazolam for CYP3A4), and N-propylpiperidine-2-carboxamide hydrochloride at various concentrations in a phosphate buffer.[18][19]
-
Pre-warm the mixture at 37°C.
-
Initiate the reaction by adding a pre-warmed NADPH regeneration system.
-
Incubate for a specific time (e.g., 15 minutes).
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Transfer the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the samples into an LC-MS/MS system.
-
Separate the metabolite from other components using a suitable chromatography column and mobile phase.
-
Detect and quantify the metabolite using mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the amount of metabolite formed in each sample.
-
Determine the percentage of inhibition at each concentration of the test compound.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Section 3: Exploring Off-Target Interactions - General Enzyme Binding and Inhibition Assays
To build a comprehensive profile of N-propylpiperidine-2-carboxamide hydrochloride, it is beneficial to investigate its interaction with a broader range of enzymes. Techniques like thermal shift assays and surface plasmon resonance can be employed to assess direct binding, while general enzymatic assays can be adapted to screen for inhibitory activity against various enzyme classes.
Thermal Shift Assay (TSA) or Differential Scanning Fluorimetry (DSF)
TSA is a powerful technique to screen for ligand binding to a protein. The binding of a small molecule can stabilize or destabilize the protein, leading to a change in its melting temperature (Tm).[20][21]
TSA is a high-throughput, low-sample consumption method to identify direct binding of a compound to a purified enzyme.[22] It can be used to screen a panel of enzymes for potential interactions.
Caption: Workflow for Thermal Shift Assay (TSA).
-
Assay Setup:
-
In a 96- or 384-well PCR plate, prepare a reaction mixture containing the purified enzyme of interest in a suitable buffer, SYPRO Orange dye, and N-propylpiperidine-2-carboxamide hydrochloride at various concentrations.[23]
-
Include a no-compound control.
-
-
Thermal Denaturation:
-
Seal the plate and place it in a real-time PCR instrument.
-
Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while continuously monitoring the fluorescence of the SYPRO Orange dye.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature to obtain a protein melting curve.
-
The midpoint of the transition is the melting temperature (Tm).
-
A significant shift in Tm (ΔTm) in the presence of the compound indicates a direct binding interaction.[2]
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions.[24] It can provide detailed kinetic information about the binding of a small molecule to an immobilized enzyme.
SPR allows for the determination of binding affinity (KD) and the association (kon) and dissociation (koff) rate constants, providing a deeper understanding of the binding kinetics.[25]
-
Chip Preparation:
-
Immobilize the purified target enzyme onto a suitable sensor chip surface (e.g., via amine coupling).
-
-
Binding Analysis:
-
Prepare a series of dilutions of N-propylpiperidine-2-carboxamide hydrochloride in a running buffer.
-
Inject the compound solutions over the sensor chip surface at a constant flow rate.
-
Monitor the change in the SPR signal in real-time to observe the association phase.
-
After the injection, flow the running buffer over the chip to monitor the dissociation phase.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kon, koff, and KD values.[26]
-
Section 4: Data Interpretation and Reporting
Quantitative Data Summary
| Assay Type | Key Parameter(s) | Typical Units | Purpose |
| Patch-Clamp Electrophysiology | IC50 | µM or nM | Potency of sodium channel blockade |
| Fluorescence-Based Assays | IC50 | µM or nM | High-throughput screening of channel modulators |
| CYP Inhibition Assays | IC50 | µM | Potential for drug-drug interactions |
| Thermal Shift Assay | ΔTm | °C | Indication of direct binding to an enzyme |
| Surface Plasmon Resonance | KD, kon, koff | M, M⁻¹s⁻¹, s⁻¹ | Affinity and kinetics of binding |
Determining Inhibition Modality
For enzymes that show significant inhibition, it is important to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive). This can be achieved by performing kinetic experiments where the substrate concentration is varied in the presence of different fixed concentrations of the inhibitor. The data can then be analyzed using Lineweaver-Burk or other graphical plots.[27]
Conclusion
The protocols and methodologies outlined in this application note provide a robust framework for the comprehensive in vitro characterization of the enzyme interactions of N-propylpiperidine-2-carboxamide hydrochloride. By systematically evaluating its effects on its primary target, metabolizing enzymes, and potential off-target proteins, researchers can gain a deeper understanding of its pharmacological profile. This knowledge is essential for advancing drug development, optimizing therapeutic strategies, and ensuring the safe and effective use of this important local anesthetic.
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Joseph, R., Amatya, N., Fulton, D. B., Engen, J. R., & Andreotti, A. H. (2024). Utilizing Thermal Shift Assay to Probe Substrate Binding to Selenoprotein O. bio-protocol, 14(16), e4909. [Link]
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Application Notes and Protocols for the Development of Local Anesthetics Based on N-propylpiperidine-2-carboxamide Hydrochloride
Introduction: The Scientific Rationale for N-propylpiperidine-2-carboxamide Derivatives in Local Anesthesia
N-propylpiperidine-2-carboxamide hydrochloride, widely known as Ropivacaine hydrochloride, is a long-acting amide local anesthetic distinguished by its favorable safety profile, particularly its reduced cardiotoxicity compared to bupivacaine.[1][2] Its chemical structure, featuring a chiral piperidine ring, an amide linkage, and an aromatic xylidine moiety, provides a robust scaffold for the development of novel local anesthetic agents.[3] The piperidine motif is a highly privileged scaffold in medicinal chemistry, known to enhance druggability by improving metabolic stability and facilitating transport across biological membranes.[4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, formulation, and preclinical evaluation of N-propylpiperidine-2-carboxamide hydrochloride and its analogs as potential local anesthetics.
The primary mechanism of action for local anesthetics of this class is the reversible blockade of voltage-gated sodium channels in neuronal cell membranes.[5] By binding to the intracellular portion of the sodium channel, these molecules prevent the influx of sodium ions, which is essential for the depolarization of the nerve membrane and the propagation of action potentials.[6] This inhibition of nerve impulse conduction results in a temporary loss of sensation in the innervated area.[6] The development of new analogs based on the N-propylpiperidine-2-carboxamide scaffold aims to optimize key pharmacodynamic and pharmacokinetic parameters, such as potency, onset of action, duration of anesthesia, and systemic toxicity.
These application notes will detail the necessary protocols for chemical synthesis, in vitro characterization of sodium channel blockade, in vivo assessment of anesthetic efficacy and duration, and evaluation of potential cytotoxicity, providing a systematic framework for the preclinical development of next-generation local anesthetics.
PART 1: Synthesis of N-propylpiperidine-2-carboxamide Hydrochloride and its Analogs
The synthesis of N-propylpiperidine-2-carboxamide hydrochloride (Ropivacaine HCl) can be achieved through a multi-step process starting from L-2-pipecolic acid. The following protocol describes a general and efficient method.[7]
Protocol 1: Synthesis of (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide
-
Activation of L-2-pipecolic acid:
-
Suspend L-2-pipecolic acid in a suitable organic solvent (e.g., toluene).
-
Add thionyl chloride (SOCl₂) dropwise at a controlled temperature (e.g., 40°C) under ultrasonic irradiation to form the acid chloride.[7]
-
-
Amidation:
-
To the solution containing the acid chloride, add 2,6-dimethylaniline.
-
Maintain the reaction at 40°C under ultrasonic irradiation until the reaction is complete (monitored by TLC or HPLC).[7]
-
Upon completion, neutralize the reaction mixture with an appropriate base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude (S)-N-(2,6-dimethylphenyl) piperidin-2-carboxamide.
-
Protocol 2: N-propylation to form Ropivacaine Base
-
Dissolve the crude (S)-N-(2,6-dimethylphenyl) piperidin-2-carboxamide in a suitable solvent such as tetrahydrofuran (THF).[8]
-
Add an excess of 1-bromopropane and a base (e.g., potassium carbonate) to the reaction mixture.
-
Reflux the mixture for 20-24 hours.[8]
-
After cooling, filter off the inorganic salts.
-
Evaporate the solvent to dryness to obtain the crude Ropivacaine base.[8]
-
Purify the crude product by recrystallization from a suitable solvent like diisopropyl ether.[8]
Protocol 3: Formation of the Hydrochloride Salt
-
Dissolve the purified Ropivacaine base in a minimal amount of a suitable solvent (e.g., isopropanol).
-
Add a solution of hydrochloric acid in the same solvent dropwise while stirring.
-
Cool the mixture to induce crystallization of Ropivacaine hydrochloride.
-
Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.
PART 2: In Vitro Evaluation of Local Anesthetic Activity
The primary in vitro assay for characterizing a novel local anesthetic is the assessment of its ability to block voltage-gated sodium channels. This is most accurately achieved using the patch-clamp technique on cells expressing these channels.
Protocol 4: Whole-Cell Patch-Clamp Electrophysiology for Sodium Channel Blockade
This protocol is designed to assess the tonic and use-dependent block of voltage-gated sodium channels in a suitable cell line (e.g., HEK-293 cells stably expressing a specific sodium channel subtype like Nav1.5 or SH-SY5Y neuroblastoma cells).[9]
Cell Preparation:
-
Culture the chosen cell line under standard conditions.
-
On the day of the experiment, detach the cells using a non-enzymatic method and re-plate them at a low density on glass coverslips.
-
Allow the cells to adhere for at least 30 minutes before use.
Electrophysiological Recording:
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).
-
-
Procedure:
-
Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope and perfuse with the external solution.
-
Fabricate patch pipettes from borosilicate glass with a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a single, isolated cell.[10]
-
Hold the cell membrane potential at a hyperpolarized level (e.g., -100 mV) to ensure the majority of sodium channels are in the resting state.
-
-
Voltage Protocols:
-
Tonic Block:
-
From a holding potential of -100 mV, apply a depolarizing pulse to 0 mV for 20 ms every 10 seconds to elicit a sodium current.
-
After establishing a stable baseline current, perfuse the cell with the test compound at various concentrations.
-
The reduction in the peak current amplitude in the presence of the drug compared to the baseline represents the tonic block.
-
-
Use-Dependent Block:
-
From a holding potential of -100 mV, apply a train of depolarizing pulses to 0 mV for 20 ms at a higher frequency (e.g., 10 Hz).
-
Record the peak sodium current for each pulse in the train.
-
Perform this protocol first in the control external solution and then after perfusion with the test compound.
-
The progressive decrease in the peak current amplitude during the pulse train in the presence of the drug indicates use-dependent block.
-
-
Data Analysis:
-
Calculate the percentage of tonic block at each concentration and fit the data to the Hill equation to determine the IC₅₀.
-
For use-dependent block, plot the normalized peak current as a function of the pulse number to visualize the rate and extent of the block.
Visualization of In Vitro Evaluation Workflow
Caption: Workflow for in vitro evaluation of sodium channel blockade.
PART 3: In Vivo Efficacy Assessment
The anesthetic efficacy of a novel compound must be evaluated in vivo to determine its onset of action, duration of anesthesia, and potency. The following are standard preclinical models.
Protocol 5: Rodent Tail-Flick Test for Sensory Nerve Block
This model assesses the duration of sensory block by measuring the latency of a tail-flick response to a thermal stimulus.[11][12][13]
Animals: Male Sprague-Dawley rats (200-250 g).
Procedure:
-
Baseline Measurement:
-
Gently restrain the rat and place its tail on the radiant heat source of a tail-flick analgesiometer.
-
Measure the baseline tail-flick latency (TFL), which is the time taken for the rat to flick its tail away from the heat. The typical baseline is 2-4 seconds. A cut-off time (e.g., 10 seconds) should be set to prevent tissue damage.
-
-
Drug Administration:
-
Inject a small volume (e.g., 0.1 mL) of the test compound solution subcutaneously at the base of the tail. A control group should receive a vehicle injection (e.g., saline).
-
-
Post-Injection Measurement:
-
Measure the TFL at regular intervals (e.g., every 5-10 minutes) after the injection.
-
The duration of anesthesia is defined as the time from the loss of the tail-flick reflex (or reaching the cut-off time) until its return to baseline.
-
Data Analysis:
-
Plot the mean TFL against time for each group.
-
Calculate the mean duration of anesthesia for each concentration of the test compound.
Protocol 6: Guinea Pig Intradermal Wheal Test for Infiltration Anesthesia
This model evaluates the intensity and duration of local anesthesia by assessing the suppression of the cutaneous reflex to a mechanical stimulus.
Animals: Male guinea pigs (300-400 g).
Procedure:
-
Preparation:
-
Gently shave the dorsal skin of the guinea pig 24 hours before the experiment.
-
On the day of the experiment, anesthetize the guinea pig with an appropriate anesthetic regimen (e.g., ketamine/xylazine or isoflurane).[14]
-
-
Drug Administration:
-
Inject 0.25 mL of the test compound solution intradermally to raise a skin wheal. Inject vehicle control and a positive control (e.g., lidocaine) at different sites on the back.
-
-
Assessment of Anesthesia:
-
At set time points (e.g., 5, 15, 30, 60, 90, 120 minutes) after injection, apply a mechanical stimulus (e.g., a pinprick with a von Frey filament) to the center of the wheal.
-
Record the presence or absence of a cutaneous muscle twitch (panniculus carnosus reflex).
-
The absence of a response indicates successful local anesthesia.
-
Data Analysis:
-
Determine the percentage of animals showing no response at each time point for each treatment group.
-
Calculate the onset of anesthesia (time to maximum effect) and the duration of anesthesia (time until the reflex returns).
PART 4: Toxicity Evaluation
Toxicity assessment is a critical component of local anesthetic development, encompassing both local tissue toxicity and systemic effects, particularly cardiotoxicity and neurotoxicity.
Protocol 7: In Vitro Cytotoxicity Assay
This protocol assesses the direct toxic effects of the test compound on relevant cell types, such as fibroblasts (involved in wound healing) and neuronal cells.[15]
Cell Lines: Human dermal fibroblasts (HDF) and a human neuroblastoma cell line (e.g., SH-SY5Y).[9][16]
Procedure:
-
Cell Seeding:
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Drug Exposure:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Replace the medium in the wells with the drug-containing medium and incubate for a clinically relevant period (e.g., 1, 6, or 24 hours).
-
-
Viability Assessment (MTT Assay):
-
After the incubation period, remove the drug-containing medium.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot cell viability against drug concentration and determine the LD₅₀ (the concentration at which 50% of cells are killed).[16]
Visualization of Local Anesthetic Mechanism of Action
Caption: Mechanism of sodium channel blockade by local anesthetics.
Protocol 8: Preliminary Cardiotoxicity Assessment
An initial assessment of cardiotoxicity can be performed in vitro using cardiomyocytes or in vivo by monitoring electrocardiogram (ECG) changes in anesthetized rodents.
In Vitro (Cardiomyocyte Viability):
-
Follow a similar procedure to Protocol 7, using a cardiomyocyte cell line (e.g., H9c2) or primary cardiomyocytes.
-
Assess cell viability after exposure to the test compound.
In Vivo (Rodent ECG Monitoring):
-
Animal Preparation:
-
Anesthetize a rat or guinea pig.[17]
-
Place subcutaneous ECG electrodes to record Lead II.
-
-
Drug Administration:
-
Administer the test compound intravenously at escalating doses.
-
-
Monitoring:
-
Continuously record the ECG and monitor for changes in heart rate, PR interval, QRS duration, and the appearance of arrhythmias.
-
Data Analysis:
-
Determine the dose at which significant ECG changes or arrhythmias occur.
-
Compare these doses to those of a known cardiotoxic agent like bupivacaine.
PART 5: Formulation Development
The formulation of a local anesthetic can significantly impact its clinical performance. Considerations include solubility, stability, and the potential for sustained-release delivery systems.[3][18]
Considerations for Formulation:
-
pH Adjustment: The pKa of the local anesthetic determines the ratio of the ionized to unionized form at physiological pH. Adjusting the formulation's pH can influence the onset of action.[19]
-
Adjuvants:
-
Vasoconstrictors (e.g., epinephrine): Can be added to decrease local blood flow, reducing systemic absorption and prolonging the duration of action.[6]
-
Bicarbonate: Can be added to increase the pH of the solution, which increases the proportion of the unionized form, potentially speeding the onset of anesthesia.[19]
-
-
Novel Delivery Systems:
Summary of Preclinical Evaluation Parameters
| Parameter | Assay | Model System | Key Measurement |
| Potency | Whole-Cell Patch-Clamp | Sodium Channel-Expressing Cells | IC₅₀ for Tonic Block |
| Use-Dependence | Whole-Cell Patch-Clamp | Sodium Channel-Expressing Cells | Rate and Extent of Block at High Frequency |
| Onset of Action | Guinea Pig Wheal Test | Guinea Pig | Time to Maximum Anesthetic Effect |
| Duration of Anesthesia | Rodent Tail-Flick Test | Rat or Mouse | Time to Return of Nociceptive Reflex |
| Local Tissue Toxicity | Cytotoxicity Assay (e.g., MTT) | Fibroblasts, Neuronal Cells | LD₅₀ |
| Cardiotoxicity | ECG Monitoring | Anesthetized Rodent | Dose causing Arrhythmias or ECG Changes |
References
-
Assessing local anesthetic effect using the mouse tail flick test. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
-
A review of local anesthetic cardiotoxicity and treatment with lipid emulsion. (2010). PMC. Retrieved January 22, 2026, from [Link]
-
Anesthetized Guinea Pig as a Model for Drug Testing. (n.d.). Institute of Physiology, Czech Academy of Sciences. Retrieved January 22, 2026, from [Link]
- Process for the preparation of (s)-ropivacaine hydrochloride monohydrate. (2009). Google Patents.
-
New Formulations of Local Anaesthetics—Part I. (2015). PMC. Retrieved January 22, 2026, from [Link]
-
Cytotoxicity of local anesthetics in human neuronal cells. (2009). PubMed. Retrieved January 22, 2026, from [Link]
-
An Efficient and Practical Synthesis of Ropivacaine Hydrochloride under Ultrasound Irradiation. (2013). Semantic Scholar. Retrieved January 22, 2026, from [Link]
-
Cardiotoxicity with Modern Local Anaesthetics. (2002). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Novel Local Anesthetics in Clinical Practice: Pharmacologic Considerations and Potential Roles for the Future. (2021). NIH. Retrieved January 22, 2026, from [Link]
-
Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants. (2016). PMC. Retrieved January 22, 2026, from [Link]
-
Efficacy and Safety of Five Injectable Anesthetic Regimens for Chronic Blood Collection from the Anterior Vena Cava of Guinea Pigs. (2011). PMC. Retrieved January 22, 2026, from [Link]
-
Establishment of an Animal Model of Epidural Anesthesia and Sedative Tail-Flick Test for Evaluating Local Anesthetic Effects in Rats. (2013). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Cytotoxicity of Local Anesthetics in Human Neuronal Cells. (2009). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Sodium Channels and Local Anesthetics—Old Friends With New Perspectives. (2021). Frontiers in Pharmacology. Retrieved January 22, 2026, from [Link]
-
Tail Flick Test. (n.d.). Maze Engineers. Retrieved January 22, 2026, from [Link]
-
In vitro exposure of human fibroblasts to local anaesthetics impairs cell growth. (2012). PMC. Retrieved January 22, 2026, from [Link]
-
AAGBI Safety Guidelines. (n.d.). Update in Anaesthesia. Retrieved January 22, 2026, from [Link]
- Method of synthesis of ropivacaine hydrochloride monohydrate. (2001). Google Patents.
-
Development of Local Anesthetic Drug Products With Prolonged Duration of Effect. (2023). FDA. Retrieved January 22, 2026, from [Link]
-
Infiltration anesthesia in guinea pig wheal test. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
New Formulations of Local Anaesthetics—Part I. (2015). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Local Anesthetic Anchoring to Cardiac Sodium Channels. (2004). Circulation Research. Retrieved January 22, 2026, from [Link]
-
The cardiotoxicity of local anesthetics. (2021). Nicolae Testemitanu State University of Medicine and Pharmacy. Retrieved January 22, 2026, from [Link]
-
Apoptosis induction by different local anaesthetics in a neuroblastoma cell line. (2005). SciSpace. Retrieved January 22, 2026, from [Link]
-
GUINEA PIG ANESTHESIA. (2020). McGill University. Retrieved January 22, 2026, from [Link]
-
Review on Analgesic activity using Tail Immersion Method. (2017). Asian Journal of Research in Chemistry. Retrieved January 22, 2026, from [Link]
-
A schematic of the sodium channel and chemical structures of local... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Local Anesthetic Toxicity Guidelines. (2024). Medscape. Retrieved January 22, 2026, from [Link]
-
Cytotoxicity of Local Anesthetics on Bone, Joint, and Muscle Tissues. (2023). Dove Medical Press. Retrieved January 22, 2026, from [Link]
-
An Efficient and Practical Synthesis of Ropivacaine Hydrochloride under Ultrasound Irradiation. (2013). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Whole-cell patch clamp recordings from cultured neurons. (n.d.). University of Bristol. Retrieved January 22, 2026, from [Link]
-
Tail flick test – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 22, 2026, from [Link]
-
Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure. (2023). Medscape. Retrieved January 22, 2026, from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of N-propylpiperidine-2-carboxamide Hydrochloride and Derivatives
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of N-propylpiperidine-2-carboxamide hydrochloride and its analogues. This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you optimize your synthetic yield and product purity.
The title compound, N-propylpiperidine-2-carboxamide hydrochloride, is structurally related to a class of important local anesthetics, most notably Ropivacaine. The core synthetic challenge involves a multi-step sequence that typically includes carboxylic acid activation, amide bond formation, N-alkylation of the piperidine ring, and final salt formation. This guide will use the well-documented synthesis of Ropivacaine, (S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide, as a primary framework to address common experimental hurdles, as the underlying chemical principles are directly transferable.
General Synthesis Workflow
The synthesis is typically a three-step process starting from piperidine-2-carboxylic acid (pipecolic acid). The sequence is designed to first form the robust amide bond and then introduce the N-propyl group, culminating in purification as the hydrochloride salt.
Caption: A decision tree for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: What is the best method for activating the carboxylic acid group of piperidine-2-carboxylic acid?
Answer: The choice of activating agent is critical and depends on the scale, desired purity, and available equipment.
| Activating Agent | Pros | Cons |
| Thionyl Chloride (SOCl₂) | Inexpensive, highly reactive. Byproducts (SO₂, HCl) are gaseous and easily removed. | Highly corrosive and moisture-sensitive. [1]Requires careful handling and ventilation. Can be too harsh for sensitive substrates. |
| Oxalyl Chloride | Similar to SOCl₂ but can sometimes give cleaner reactions. | More expensive than SOCl₂. Also highly toxic and moisture-sensitive. |
| Carbodiimides (EDCI, DCC) | Milder conditions, good for sensitive substrates. EDCI byproducts are water-soluble, simplifying workup. [2] | More expensive. DCC produces a urea byproduct that must be filtered off. [2]Risk of racemization. |
| HATU, HOBt | High coupling efficiency, even for sterically hindered substrates. [2]Low risk of racemization. | Significantly more expensive, typically used for small-scale or peptide synthesis. |
For industrial-scale synthesis, thionyl chloride is often preferred due to its low cost and the volatile nature of its byproducts, as reflected in many patents. [3][4]
Q2: Why is catalytic N,N-dimethylformamide (DMF) used during the acid chloride formation step?
Answer: DMF acts as a catalyst by reacting with thionyl chloride to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]Cl. This reagent is a more potent and soluble chlorinating agent than SOCl₂ itself, accelerating the conversion of the carboxylic acid to the acid chloride. Only a catalytic amount (e.g., 0.1 ml per 6.5g of starting material) is needed. [3]
Q3: What are the critical safety precautions for this synthesis?
Answer: This synthesis involves several hazardous materials.
-
Thionyl Chloride (SOCl₂): Is highly corrosive and reacts violently with water, releasing toxic HCl and SO₂ gas. Always handle in a well-ventilated fume hood, wearing appropriate PPE (gloves, goggles, lab coat).
-
n-Propyl Bromide: Is a toxic alkylating agent. Avoid inhalation and skin contact.
-
Solvents: Toluene and dioxane are flammable and have associated health risks. Ensure proper ventilation and avoid ignition sources.
-
General Hazards: The target molecule itself is classified as harmful if swallowed or inhaled and can cause skin and eye irritation. [5][6] Always consult the Safety Data Sheet (SDS) for each reagent before beginning work.
Detailed Experimental Protocol
This protocol is adapted from a representative patent for the synthesis of a Ropivacaine-type molecule and serves as an illustrative example. [3] Step 1 & 2: One-Pot Acid Chloride Formation and Amidation
-
To a stirred suspension of L-piperidine-2-carboxylic acid (6.5 g) in toluene (100 ml), slowly bubble HCl gas at room temperature until the pH of the solution is ~3. This protects the piperidine nitrogen as its hydrochloride salt.
-
Add catalytic DMF (0.1 ml) and heat the mixture to 40°C.
-
Slowly add thionyl chloride (6.0 g) dropwise, maintaining the temperature at 40°C.
-
After the addition is complete, stir the reaction mixture at 40°C for 3 hours. The reaction should become a clear solution as the acid chloride forms.
-
In a separate flask, dissolve 2,6-dimethylaniline (12.1 g) in toluene (20 ml).
-
Slowly add the 2,6-dimethylaniline solution to the reaction mixture. The reaction is exothermic; control the addition rate to keep the internal temperature below 60°C.
-
Stir the mixture for 2 hours to ensure the amidation is complete.
Step 3: N-Alkylation
-
To the reaction mixture from the previous step, add n-propyl bromide (7.3 g) and potassium carbonate (4.5 g).
-
Heat the mixture to 50°C and stir for 4 hours. Monitor the reaction by TLC or HPLC until the starting amide is consumed.
Step 4: Workup and Purification
-
Once the reaction is complete, filter the hot mixture to remove inorganic salts (K₂CO₃, KBr).
-
Cool the filtrate to 0°C to induce crystallization of the N-propylated amide free base.
-
Collect the solid product by filtration and wash with cold toluene.
-
Dry the white solid. A typical yield for the crude product is around 12 g. [3]5. For final purification and conversion to the hydrochloride salt, the crude product can be dissolved in a suitable solvent (e.g., ethanol or isopropanol), treated with a stoichiometric amount of HCl (either as a gas or a solution in isopropanol), and recrystallized.
References
- CN103086954A - Method for preparing ropivacaine - Google Patents.
-
Ropivacaine | C17H26N2O | CID 175805 - PubChem. Available at: [Link]
-
Synthesis of Temperature-Responsive Polymers Containing Piperidine Carboxamide and N,N-diethylcarbamoly Piperidine Moiety via RAFT Polymerization - PubMed. Available at: [Link]
-
(S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide hydrochloride - ChemBK. Available at: [Link]
- CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride - Google Patents.
-
(2S)-N-(2,6-dimethylphenyl)-1-propyl-2-piperidinecarboxamide hydrochloride monohydrate. Available at: [Link]
- Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide - Google Patents.
-
(2S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide;propanoic acid - PubChem. Available at: [Link]
-
The Amide Functional Group: Properties, Synthesis, and Nomenclature - Master Organic Chemistry. Available at: [Link]
- WO2009044404A1 - Process for the preparation of (s)-ropivacaine hydrochloride monohydrate - Google Patents.
-
The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride - PMC - NIH. Available at: [Link]
-
(PDF) The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride - ResearchGate. Available at: [Link]
-
International Journal of Current Research. Available at: [Link]
-
Amide coupling help : r/Chempros - Reddit. Available at: [Link]
-
Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors - PubMed. Available at: [Link]
-
Amide synthesis by acylation - Organic Chemistry Portal. Available at: [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. Available at: [Link]
-
Why did my amide syntesis does not work? - ResearchGate. Available at: [Link]
- CN105646482A - Preparation method of ropivacaine hydrochloride impurity F - Google Patents.
-
Optimization of piperidine constructed peptidyl derivatives as proteasome inhibitors - PubMed. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]
-
24.3: Synthesis of Amides - Chemistry LibreTexts. Available at: [Link]
-
(PDF) Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice - ResearchGate. Available at: [Link]
-
1-butyl-N-(2,6-dimethylphenyl)piperidine-4-carboxamide Hydrochloride - Veeprho. Available at: [Link]
-
Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. Available at: [Link]
Sources
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- 4. CN102558030A - Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide - Google Patents [patents.google.com]
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- 6. (2S)-N-(2,6-dimethylphenyl)-1-propyl-2-piperidinecarboxamide hydrochloride monohydrate | C17H29ClN2O2 | CID 6918111 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to the Oxidative Degradation of N-propylpiperidine-2-carboxamide hydrochloride (Ropivacaine HCl)
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals investigating the stability of N-propylpiperidine-2-carboxamide hydrochloride, commercially known as Ropivacaine hydrochloride, under oxidative stress. This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to ensure the integrity and success of your experimental work. Our approach is grounded in established scientific principles and regulatory expectations to help you navigate the complexities of forced degradation studies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the oxidative stability of Ropivacaine HCl.
Q1: What is N-propylpiperidine-2-carboxamide hydrochloride (Ropivacaine HCl), and why is its oxidative stability a critical concern?
A1: N-propylpiperidine-2-carboxamide hydrochloride (Ropivacaine HCl) is a long-acting local anesthetic of the amide type.[1] Its chemical stability is a cornerstone of its safety and efficacy. Oxidative degradation, a common pathway for pharmaceutical decay, can lead to the formation of impurities that may reduce the drug's potency or introduce toxicological risks.[2] Regulatory bodies, under guidelines like the International Council for Harmonisation (ICH) Q1A(R2), mandate stress testing to understand a drug's intrinsic stability, identify potential degradants, and develop stability-indicating analytical methods.[3]
Q2: What are the most probable sites of oxidative attack on the Ropivacaine molecule?
A2: The molecular structure of Ropivacaine contains several moieties susceptible to oxidation. The most likely sites are:
-
The Tertiary Amine: The nitrogen atom on the piperidine ring is a primary target for oxidation, which can lead to the formation of an N-oxide. This is a well-documented degradation pathway for molecules containing similar structures, such as fentanyl.[4]
-
Carbons Alpha to the Piperidine Nitrogen: The carbon atoms adjacent to the nitrogen are activated and susceptible to hydroxylation or further oxidation, which can potentially lead to ring-opening products.[5]
-
The Aromatic Ring: While generally more stable, the dimethylphenyl ring could undergo hydroxylation under aggressive oxidative conditions, although this is typically a minor pathway compared to amine oxidation.
Q3: What are the standard reagents and conditions for inducing oxidative degradation in a forced degradation study?
A3: Hydrogen peroxide (H₂O₂) is the most commonly used reagent for inducing oxidative stress in forced degradation studies.[6] A typical starting concentration is between 0.1% and 3.0% v/v, with the study often conducted at room temperature for a period of up to 7 days.[6] The goal is to achieve a target degradation of 5-20%. If no degradation is observed, the conditions can be made more stringent by moderately increasing the temperature (e.g., to 40-60°C) or the concentration of H₂O₂.[6][7] It is crucial to avoid overly harsh conditions that could lead to secondary degradation products not relevant to real-world storage.
Q4: Why is a target degradation of 5-20% recommended?
A4: The 5-20% degradation range is a benchmark in forced degradation studies for several reasons.[3][6] It ensures that a sufficient quantity of degradation products is generated to be reliably detected and characterized by analytical methods.[3] This level of degradation is significant enough to challenge the specificity and resolving power of the stability-indicating method. Degradation below 5% may not produce enough degradants for confident identification, while degradation above 20% is considered excessive and may generate degradation pathways that are not representative of actual storage conditions.[6]
Q5: What analytical techniques are most effective for analyzing Ropivacaine HCl and its oxidative degradants?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard for quantifying the parent drug and its degradation products.[7] To ensure the method is "stability-indicating," it must be able to separate the degradation products from the parent peak and from each other. For the structural elucidation and identification of unknown degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem (LC-MS/MS) variations are indispensable tools.[8][9] These techniques provide molecular weight and fragmentation data essential for identifying novel impurities.[8]
Section 2: Visualizing Potential Degradation and Experimental Logic
Potential Oxidative Degradation Pathways
The following diagram illustrates the primary expected degradation products of Ropivacaine under oxidative stress.
Caption: Figure 1: Potential Oxidative Degradation Pathways of Ropivacaine.
Experimental Workflow for Forced Degradation
This workflow provides a high-level overview of the key steps in performing a forced oxidative degradation study.
Caption: Figure 2: Experimental Workflow for Oxidative Stress Study.
Section 3: Detailed Experimental Protocol
This protocol provides a validated starting point for your investigation.
Objective: To evaluate the stability of Ropivacaine HCl under oxidative stress conditions and to identify the primary degradation products.
Materials & Reagents:
-
Ropivacaine HCl reference standard
-
Hydrogen Peroxide (30% solution, analytical grade)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic Acid or Ammonium Acetate (for mobile phase modification)
-
Sodium Metabisulfite (optional, for quenching)
-
Volumetric flasks, pipettes, and autosampler vials
Instrumentation:
-
HPLC system with a UV/PDA detector
-
LC-MS system for identification of unknowns
-
Analytical balance
-
pH meter
-
Water bath or incubator
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Drug Stock Solution: Accurately weigh and dissolve Ropivacaine HCl in a suitable solvent (e.g., water or methanol/water mixture) to prepare a stock solution of approximately 1 mg/mL.
-
Oxidizing Agent: Prepare a 3% H₂O₂ solution by diluting a 30% H₂O₂ stock with water.
-
-
Stress Sample Preparation:
-
Test Sample: In a volumetric flask, mix 1 part of the drug stock solution with 1 part of the 3% H₂O₂ solution. Dilute to the final volume with the solvent. The final drug concentration should be suitable for HPLC analysis (e.g., 100 µg/mL).
-
Control Sample (Unstressed): Prepare a solution of Ropivacaine HCl at the same final concentration as the test sample but without the addition of H₂O₂.
-
Blank Sample: Prepare a solution containing only the H₂O₂ in the diluent to identify any potential artifacts from the reagent.
-
-
Incubation:
-
Store all three solutions (Test, Control, Blank) protected from light at room temperature for 24 hours. For an initial screen, time points such as 2, 8, and 24 hours can be beneficial.
-
-
Quenching the Reaction (Optional but Recommended):
-
If the reaction needs to be stopped definitively at a specific time point, add a small amount of a quenching agent like sodium metabisulfite to the test and blank samples. Note that this may introduce additional peaks in the chromatogram, so its effect must be evaluated.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method. A reverse-phase C18 column is typically a good starting point.
-
The mobile phase should be optimized to achieve good separation between Ropivacaine and all degradation products.
-
If unknown peaks are observed, perform LC-MS analysis on the stressed sample to obtain mass data for structural elucidation.
-
-
Data Interpretation:
-
Calculate the percentage of degradation in the test sample by comparing the peak area of Ropivacaine to that in the unstressed control sample.
-
Determine the relative percentage of each degradation product.
-
Ensure mass balance is within an acceptable range (typically 95-105%) to confirm that all major degradants are being detected.
-
Section 4: Troubleshooting Guide
This guide provides solutions to common issues encountered during oxidative degradation studies.
| Problem Observed | Potential Causes | Recommended Solutions & Rationale |
| No or Insufficient Degradation (<5%) | 1. Stress conditions are too mild. 2. Reaction time is too short. 3. Ropivacaine HCl is highly stable to the chosen conditions. | 1. Increase H₂O₂ Concentration: Incrementally increase the H₂O₂ concentration (e.g., to 5% or 10%).[7] 2. Increase Temperature: Conduct the experiment at a moderately elevated temperature (e.g., 40°C or 60°C).[7] 3. Extend Reaction Time: Increase the incubation time to 48 or 72 hours, sampling periodically. |
| Excessive Degradation (>20%) | 1. Stress conditions are too harsh. 2. Secondary degradation is occurring. | 1. Decrease H₂O₂ Concentration: Reduce the peroxide concentration (e.g., to 1% or 0.5%). 2. Shorten Reaction Time: Analyze samples at earlier time points (e.g., 1, 2, 4 hours). 3. Lower Temperature: Perform the study at room temperature or in a refrigerated environment (2-8°C) if it is too rapid at ambient temperature. |
| Poor Chromatographic Resolution | 1. The analytical method is not stability-indicating. 2. Co-elution of the parent drug and impurities. | 1. Method Re-development: Adjust mobile phase composition (organic ratio, pH, buffer strength) or try a different column chemistry (e.g., Phenyl-Hexyl). 2. Gradient Optimization: If using a gradient, make it shallower to improve the separation of closely eluting peaks. |
| Unidentified Peaks in Chromatogram | 1. Novel degradation products. 2. Impurities from reagents or solvent. 3. Artifacts from the analytical system. | 1. Perform LC-MS/MS: Analyze the sample to determine the mass and fragmentation pattern of the unknown peak for structural identification.[8] 2. Analyze Blanks: Inject a blank sample (H₂O₂ in diluent) to rule out reagent-based impurities.[10] 3. System Suitability: Ensure the system is clean and equilibrated to avoid carryover or system peaks. |
Troubleshooting Logic Flow
Caption: Figure 3: Troubleshooting Logic for Oxidative Degradation.
Section 5: References
-
BioProcess International. (n.d.). Forced Degradation Studies. Retrieved from [Link]
-
Patel, K. M., & Patel, A. D. (2017). A study for force degradation of three local anesthetic drugs, Bupivacaine, Ropivacaine, Mepivacaine and quantitative analysis of their degraded products by newly developed and validation HPLC-UV and LC-MS method. International Journal of Current Research, 9(6), 53036-53043. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
ChemBK. (2024). (S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). (2S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide;hydron;chloride. Retrieved from [Link]
-
European Medicines Agency. (2003). ICH Q1A(R2) Stability testing of new drug substances and products. Retrieved from [Link]
-
Gabrič, A., Hodnik, Ž., & Pajk, S. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 14(2), 325. Retrieved from [Link]
-
Lhasa Limited. (n.d.). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Retrieved from [Link]
-
Techsol. (n.d.). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Ropivacaine-impurities. Retrieved from [Link]
-
ACS Publications. (2021). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. Retrieved from [Link]
-
International Council for Harmonisation. (1996). ICH Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
-
Wu, Y., et al. (2011). Forced degradation of fentanyl: identification and analysis of impurities and degradants. Journal of pharmaceutical and biomedical analysis, 54(4), 799-806. Retrieved from [Link]
-
PharmTech. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Retrieved from [Link]
-
ACS Publications. (2021). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. Retrieved from [Link]
-
MDPI. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Retrieved from [Link]
-
Chromatography Online. (n.d.). Pharma Stability: Troubleshooting & Pitfalls. Retrieved from [Link]
-
BioPharm International. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
Sources
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- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Forced degradation of fentanyl: identification and analysis of impurities and degradants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. journalcra.com [journalcra.com]
- 8. mdpi.com [mdpi.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
Technical Support Center: Troubleshooting HPLC Separation of Piperidine Compounds
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of piperidine-containing compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chromatographic separation of these basic molecules. Here, we will delve into the underlying causes of frequent issues and provide practical, field-proven solutions to ensure the integrity and accuracy of your analytical results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems in a question-and-answer format, providing both immediate solutions and the scientific rationale behind them.
Peak Shape and Tailing Issues
Question 1: My piperidine compound is exhibiting significant peak tailing on a C18 column. What is the primary cause and how can I fix it?
Answer:
Peak tailing with basic compounds like piperidines on standard silica-based reversed-phase columns is a classic problem. The root cause is most often secondary interactions between the positively charged (protonated) piperidine nitrogen and acidic, negatively charged residual silanol groups (Si-OH) on the silica surface of the stationary phase[1][2][3][4]. These interactions are a form of ion-exchange and are stronger than the desired hydrophobic interactions, leading to a portion of the analyte being retained longer and causing the characteristic tailing[2][3].
Here’s a systematic approach to mitigate this issue:
-
Mobile Phase pH Adjustment: The most effective initial step is to lower the mobile phase pH to a range of 2.5-3.5 using an acidic modifier like trifluoroacetic acid (TFA) or formic acid[5]. At this low pH, the residual silanol groups are protonated and thus neutralized, which minimizes the undesirable ionic interactions with the protonated basic analyte[3][5][6].
-
Use of a Competing Base: Adding a small concentration of a "competing base," such as triethylamine (TEA), to the mobile phase can also be effective[5][6]. TEA, being a stronger base, will preferentially interact with the active silanol sites, effectively masking them from your piperidine analyte[1][5]. However, be aware that TEA can shorten column lifetime and may not be suitable for mass spectrometry (MS) detection due to ion suppression.
-
Column Selection: Modern HPLC columns are designed to minimize these secondary interactions. Consider using:
-
End-capped Columns: These columns have had most of the residual silanols chemically deactivated.
-
Base-Deactivated Columns: These are specifically treated to provide excellent peak shape for basic compounds.
-
Hybrid Silica Columns: Columns with an organic/inorganic hybrid particle structure often exhibit reduced silanol activity.
-
Question 2: I've tried lowering the pH, but I'm still seeing some peak tailing. What are my next steps?
Answer:
If lowering the pH alone is insufficient, consider the following factors:
-
Buffer Concentration: Insufficient buffer capacity can lead to localized pH shifts on the column as the sample is injected, causing peak shape distortion[7]. Ensure your buffer concentration is adequate, typically in the range of 10-25 mM[7].
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing[1]. Try reducing the injection volume or the concentration of your sample to see if the peak shape improves[1].
-
Sample Solvent Effects: If your sample is dissolved in a solvent significantly stronger than your mobile phase, it can cause peak distortion[1]. Whenever possible, dissolve your sample in the initial mobile phase composition[1].
Resolution and Selectivity Problems
Question 3: I am having difficulty separating two closely related piperidine analogues. How can I improve the resolution?
Answer:
Improving the resolution between two co-eluting peaks requires a systematic approach to manipulating the selectivity of your chromatographic system. Here are several parameters you can adjust:
-
Optimize the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa. The different solvent properties can alter the selectivity and improve separation.
-
Adjust the Mobile Phase pH: Small changes in pH can significantly impact the retention and selectivity of ionizable compounds like piperidines[8][9][10]. A systematic evaluation of pH around the pKa of your analytes can reveal an optimal separation window.
-
Change the Stationary Phase: If mobile phase optimization is not sufficient, a different column chemistry may be necessary. Consider a pentafluorophenyl (PFP) stationary phase, which can offer unique selectivity for basic compounds due to multiple interaction mechanisms[1].
-
Temperature Optimization: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which can in turn affect selectivity and resolution[1][11]. Try varying the temperature in 5-10°C increments to observe the effect on your separation[1].
Question 4: My piperidine compound has no UV chromophore. How can I detect it?
Answer:
For compounds lacking a UV chromophore, several alternative detection strategies can be employed:
-
Pre-column Derivatization: This is a common and effective approach. The analyte is reacted with a derivatizing agent that introduces a UV-active tag[1]. For example, piperidine can be derivatized with 4-toluenesulfonyl chloride to enable UV detection[12].
-
Charged Aerosol Detection (CAD): CAD is a universal detection method that is not dependent on the optical properties of the analyte. It can be an excellent choice for non-chromophoric compounds[13].
-
Mass Spectrometry (MS): If available, an MS detector provides both high sensitivity and selectivity, and does not require a chromophore.
Experimental Protocols
Protocol: Systematic Method Development for a Novel Piperidine Compound
This protocol outlines a systematic approach to developing a robust HPLC method for a new piperidine derivative.
1. Analyte Characterization:
- Determine the pKa and solubility of the piperidine compound. This information is crucial for selecting the appropriate mobile phase pH and solvent.
2. Initial Column and Mobile Phase Selection:
- Column: Start with a modern, base-deactivated C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Rationale: The low pH will suppress silanol interactions, and this combination is MS-friendly.
3. Gradient Screening:
- Run a broad gradient from 5% to 95% B over 15 minutes.
- Purpose: This will determine the approximate elution conditions and reveal the presence of any impurities.
4. Optimization of Organic Modifier and Gradient:
- Based on the screening run, develop a more focused gradient around the elution point of your analyte.
- If peak shape or resolution is poor, repeat the screening with methanol as the organic modifier.
5. Fine-Tuning with Additives and Temperature:
- If peak tailing persists, consider using a buffered mobile phase (e.g., 10 mM ammonium formate, pH 3.0).
- Evaluate the separation at different temperatures (e.g., 25°C, 35°C, 45°C) to assess the impact on resolution[1].
6. Method Validation:
- Once optimal conditions are established, perform method validation according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, and robustness.
Data Presentation
Table 1: Effect of Mobile Phase Additives on Peak Asymmetry of a Piperidine Compound
| Mobile Phase Composition | Peak Asymmetry (As) | Observations |
| 50:50 Acetonitrile:Water | 2.8 | Severe tailing |
| 50:50 Acetonitrile:Water with 0.1% TFA | 1.2 | Significant improvement in peak shape |
| 50:50 Acetonitrile:Water with 0.1% Formic Acid | 1.3 | Good peak shape, MS-compatible |
| 50:50 Acetonitrile:Water with 20mM TEA | 1.1 | Excellent peak shape, but potential for ion suppression in MS |
Visualization
Troubleshooting Workflow for Piperidine HPLC Analysis
Caption: A systematic workflow for troubleshooting common HPLC issues with piperidine compounds.
References
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Dwyer, D. (2024, December 11). Mobile Phase Buffers in Liquid Chromatography: A Review of Essential Ideas. LCGC. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]
-
ResearchGate. (2025, August 6). Residual silanols at reversed-phase silica in HPLC - A contribution for a better understanding. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved from [Link]
-
Waters. (n.d.). What is "silanol activity" when a column is described as having low or high silanol activity? - WKB229047. Retrieved from [Link]
-
Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613–619. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmagrowthhub.com [pharmagrowthhub.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. researchgate.net [researchgate.net]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 7. hplc.eu [hplc.eu]
- 8. agilent.com [agilent.com]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 12. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Synthesis & Purification of N-propylpiperidine-2-carboxamide Hydrochloride
Welcome to the technical support center for the synthesis and purification of N-propylpiperidine-2-carboxamide hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with obtaining this compound at high purity. Here, we provide in-depth, field-proven insights in a troubleshooting-focused FAQ format, complete with detailed protocols and the scientific rationale behind our recommendations.
Section 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during the synthesis and purification of N-propylpiperidine-2-carboxamide hydrochloride, a close analog of the local anesthetic Ropivacaine.
FAQ 1: Identifying Common Impurities
Question: I've completed my synthesis, but my analytical data (TLC, HPLC, NMR) shows several unexpected signals. What are the most likely impurities and where do they come from?
Answer: Impurities in the synthesis of N-propylpiperidine-2-carboxamide hydrochloride typically arise from unreacted starting materials, side reactions during synthesis, or degradation. Understanding the source is the first step to effective removal.
The most common synthetic route involves the N-alkylation of (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide with a propyl halide.[1] Potential impurities can be categorized as follows:
| Impurity Name | Structure/Description | Probable Source | Detection Method |
| (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide | Starting material | Incomplete N-alkylation reaction. | HPLC, LC-MS |
| 2,6-Dimethylaniline | Aromatic amine starting material | Incomplete initial amidation; Hydrolysis of the amide bond under harsh acidic or basic conditions during workup or storage.[2] | HPLC, GC-MS |
| Over-alkylated Species | e.g., Dialkylated piperidinium salts | Use of excess alkylating agent or harsh reaction conditions.[3] | LC-MS, NMR |
| Degradation Products (e.g., Impurity F) | Acetone adduct: (8aS)-2-(2,6-dimethylphenyl)-3,3-dimethyl-imidazo[1,5-a]pyridin-1(5H)-one | Reaction of the precursor amine with acetone, often used as a cleaning or crystallization solvent.[4][5] | HPLC, LC-MS |
| Enantiomeric Impurity (R-form) | The (R)-enantiomer of the final product. | Use of racemic starting material or racemization during synthesis. | Chiral HPLC, Capillary Electrophoresis[6] |
Expert Insight: The hydrolysis of the amide bond to form 2,6-dimethylaniline is a significant concern, especially if the reaction mixture is subjected to prolonged heating in the presence of strong acids or bases.[2][7] Similarly, the formation of "Impurity F" is a well-documented issue in related syntheses when acetone is used.[4] It is strongly recommended to avoid ketonic solvents during purification to prevent this side reaction.[4]
FAQ 2: Purification Strategy - Recrystallization
Question: My crude product has a purity of about 90-95% by HPLC. I want to use recrystallization as a final purification step, but I'm struggling to find a suitable solvent system. What do you recommend?
Answer: Recrystallization is an excellent method for removing small amounts of impurities, provided the correct solvent system is identified. For a hydrochloride salt like N-propylpiperidine-2-carboxamide hydrochloride, polar protic or aprotic solvents, or mixtures thereof, are often effective.
Causality of Solvent Choice: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. This differential solubility is what drives the crystallization process, leaving impurities behind in the solvent (mother liquor).
Recommended Solvents & Protocols:
-
Primary Recommendation (Non-ketonic): Isopropanol is a highly effective solvent for the crystallization of this class of compounds.[4] The crude hydrochloride salt can be dissolved in a minimal amount of hot isopropanol and allowed to cool slowly to form crystals.
-
Alternative Solvent Systems: If isopropanol alone does not yield satisfactory results, consider the following:
-
Ethanol/Water: Dissolve the crude product in a minimal amount of hot ethanol, and add hot water dropwise until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the solid and allow the solution to cool slowly.
-
Toluene (for the free base): If you are purifying the free base before converting it to the hydrochloride salt, toluene can be an effective recrystallization solvent.[8]
-
Troubleshooting:
-
Oiling Out: If the compound "oils out" instead of forming crystals, it means the boiling point of the solvent is higher than the melting point of the solute, or the solubility is too high. Try using a lower-boiling point solvent or a solvent mixture in which the compound is less soluble.
-
No Crystallization: If no crystals form upon cooling, try scratching the inside of the flask with a glass rod to create nucleation sites, or add a seed crystal from a previous successful batch. You can also reduce the solvent volume by gentle evaporation.
FAQ 3: Purification Strategy - Chromatography
Question: My crude product is a complex mixture with multiple impurities. Why am I observing severe peak tailing during silica gel column chromatography?
Answer: Peak tailing is a common and frustrating issue when purifying basic compounds like piperidine derivatives on standard silica gel.
The Scientific Reason: Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atom of your piperidine compound can interact strongly and non-specifically with these acidic sites. This leads to a slow, uneven elution of the compound from the column, resulting in broad, tailing peaks and poor separation.
The Solution: Mobile Phase Modification To mitigate this issue, you must neutralize the acidic sites on the silica gel by adding a basic modifier to your mobile phase.
-
Recommended Modifier: Add a small amount of triethylamine (TEA) or ammonia solution to your mobile phase. A typical starting concentration is 0.1-1% (v/v).
-
Example Mobile Phase: A gradient of Dichloromethane (DCM) and Methanol (MeOH) is a good starting point for eluting your compound. A typical purification might start with 100% DCM and gradually increase the percentage of MeOH. The key is to add the basic modifier to this solvent system.
-
Example:Mobile Phase B: 90:10:1 DCM/MeOH/TEA.
-
By adding a base, you ensure that the acidic sites on the silica are occupied by the modifier, allowing your product to elute symmetrically and resulting in sharper peaks and better separation.
Caption: Troubleshooting workflow for peak tailing in silica gel chromatography.
FAQ 4: Purification Strategy - Acid-Base Extraction
Question: How can I use a liquid-liquid extraction to remove non-basic, organic impurities from my crude product?
Answer: Acid-base extraction is a powerful and scalable purification technique that exploits the basicity of the piperidine nitrogen. This allows you to selectively move your compound of interest between an aqueous and an organic phase, leaving neutral impurities behind.
The Principle:
-
Acidification: Your basic compound (the free base) is dissolved in an organic solvent (e.g., ethyl acetate, DCM). When you wash this solution with an aqueous acid (e.g., 1M HCl), the basic nitrogen is protonated, forming a water-soluble hydrochloride salt. This salt partitions into the aqueous layer.
-
Separation: Neutral organic impurities, which are not basic, remain in the organic layer and can be physically separated and discarded.
-
Basification & Re-extraction: The aqueous layer, now containing your purified protonated compound, is basified with a strong base (e.g., NaOH, K₂CO₃) to a pH > 10.[8] This deprotonates the nitrogen, regenerating the water-insoluble free base. The free base can then be re-extracted back into a fresh portion of organic solvent.
-
Final Step: The organic layer containing the purified free base is dried and the solvent is evaporated. The pure free base can then be converted to the hydrochloride salt for storage or final formulation.
Caption: Workflow for purification via acid-base liquid-liquid extraction.
Section 2: Detailed Experimental Protocols
These protocols are provided as a starting point and may require optimization based on your specific impurity profile and scale.
Protocol 1: Recrystallization of N-propylpiperidine-2-carboxamide Hydrochloride
Objective: To purify the crude hydrochloride salt to >99.5% purity.
Materials:
-
Crude N-propylpiperidine-2-carboxamide hydrochloride
-
Isopropanol (IPA), reagent grade
-
Erhlenmeyer flask
-
Hot plate with stirring
-
Büchner funnel and filter flask
-
Vacuum source
Procedure:
-
Place the crude hydrochloride salt into an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of isopropanol to the flask, just enough to create a slurry.
-
Gently heat the mixture on a hot plate with stirring. Add small portions of hot isopropanol until the solid completely dissolves. Avoid adding excess solvent.
-
Once a clear solution is obtained, remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
After the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold isopropanol to remove any residual mother liquor.
-
Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the synthesized compound and quantify impurities.
Rationale: Reversed-phase HPLC is the standard method for assessing the purity of pharmaceutical compounds. The parameters below are based on established methods for ropivacaine, a structurally similar molecule.[9]
| Parameter | Specification | Rationale |
| Column | C8 or C18, 5 µm, e.g., 4.6 x 150 mm | Standard reversed-phase columns providing good separation for moderately polar compounds. |
| Mobile Phase A | Phosphate Buffer (e.g., 20 mM KH₂PO₄), pH adjusted to 6.0 | Buffering the mobile phase ensures consistent retention times and peak shapes for ionizable compounds.[9] |
| Mobile Phase B | Acetonitrile/Methanol (e.g., 50:50 v/v) | Organic modifiers to elute the compound from the non-polar stationary phase. |
| Gradient | Start with a low % of B (e.g., 20%), ramp up to a high % of B (e.g., 90%) over 10-15 minutes. | A gradient is effective for separating compounds with a range of polarities, including starting materials and byproducts. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Detection | UV at 210 nm or 220 nm | The amide and aromatic chromophores absorb in this region.[10] |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard injection volume. |
Procedure:
-
Prepare the mobile phases as described in the table.
-
Prepare a standard solution of your reference material at approximately 1 mg/mL in the mobile phase.
-
Prepare a sample solution of your synthesized product at the same concentration.
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the standard and sample solutions and record the chromatograms.
-
Calculate the purity of your sample by the area percent method, ensuring that all impurity peaks are well-resolved from the main product peak. The total purity should be NLT 98.5% as per pharmacopeial standards for related compounds.[6]
References
- Google Patents. (n.d.). Process for the preparation of (s)-ropivacaine hydrochloride monohydrate. WO2009044404A1.
-
USP-NF. (2020). Ropivacaine Hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). A kind of preparation of Ropivacaine HCL intermediate and purification process. CN109503465A.
-
Al-Adnani, M., et al. (2023). The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies. Pharmaceuticals. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of ropivacaine hydrochloride impurity F. CN105646482A.
-
Patsnap. (n.d.). A kind of preparation method of ropivacaine hydrochloride impurity f. Eureka. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide.
-
ResearchGate. (n.d.). LC Method Development and Validation for the Determination of Ropivacaine Hydrochloride in Bulk Drug and Pharmaceutical Formulations. Retrieved from [Link]
-
Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]
-
ResearchGate. (2022). Solid-liquid equilibrium of ropivacaine in fourteen organic solvents: An experimental and molecular simulation study. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing hydrochloric acid ropivacaine. CN104003930A.
-
ACS Publications. (2022). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2017). A Comparative Study for Natural Degradation of Three Local Anesthetic Drugs for Human use by 1H NMR Relaxometry and FT-IR Spectroscopy. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Ropivacaine-impurities. Retrieved from [Link]
- Google Patents. (n.d.). Ropivacaine hydrochloride anhydrate and the preparation thereof. EP2010491A1.
-
YouTube. (2022). Hydrolysis of Amide under acidic and Basic Conditions. Retrieved from [Link]
-
NIH. (2015). Quantitative Mass Spectrometric Analysis of Ropivacaine and Bupivacaine in Authentic, Pharmaceutical and Spiked Human Plasma without Chromatographic Separation. Retrieved from [Link]
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]
- Google Patents. (n.d.). NEW PROCESS FOR THE PREPARATION OF ROPIVACAINE HYDROCHLORIDE MONOHYDRATE. EP 0828711 B1.
- Google Patents. (n.d.). N-alkyl-piperidine DERIVATIVES. CH633264A5.
-
SciELO. (2023). Extended stability study of an extemporaneously analgesic solution of clonidine, ropivacaine and fentanyl. Retrieved from [Link]
-
ResearchGate. (n.d.). Acidic and Basic Amide Hydrolysis. Retrieved from [Link]
-
Basicmedical Key. (2016). High-performance liquid chromatography. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing ropivacaine. CN103086954A.
-
Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by hydrolysis of amides. Retrieved from [Link]
-
NIH. (2013). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Retrieved from [Link]
-
ResearchGate. (2022). Crystallization of Ropivacaine and Bupivacaine When Mixed With Different Adjuvants: A Semiquantitative Light Microscopy Analysis. Retrieved from [Link]
-
YouTube. (2010). Acid Base Extraction Demonstrated by Mark Niemczyk, PhD. Retrieved from [Link]
-
ChemBK. (n.d.). (S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide hydrochloride. Retrieved from [Link]
-
ResearchGate. (2019). Development and Validation of Stability Indicating Assay for Simultaneous Determination of Bupivacaine and Meloxicam in Bulk and Pharmaceutical. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20 : Amide hydrolysis. Retrieved from [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
NIH. (2018). Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Role of (S)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide in Advancing Local Anesthetic Research. Retrieved from [Link]
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- 4. WO2009044404A1 - Process for the preparation of (s)-ropivacaine hydrochloride monohydrate - Google Patents [patents.google.com]
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- 10. Ropivacaine Hydrochloride Injection [drugfuture.com]
Technical Support Center: Chiral Separation of Piperidine-2-Carboxamide Derivatives
Welcome to the technical support center dedicated to the nuanced challenges of separating chiral piperidine-2-carboxamide derivatives. This guide is structured to provide researchers, scientists, and drug development professionals with practical, field-proven insights to overcome common experimental hurdles. The piperidine scaffold is a cornerstone in modern medicinal chemistry, and achieving efficient, robust enantioseparation is critical for drug efficacy and safety.[1][2] This resource combines foundational principles with actionable troubleshooting strategies to streamline your method development process.
Frequently Asked Questions (FAQs)
This section addresses common initial queries when embarking on the chiral separation of piperidine-2-carboxamide derivatives.
Q1: Where should I start? Which technique is better for my compound: HPLC or Supercritical Fluid Chromatography (SFC)?
A: Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for chiral separations, and the best choice often depends on your specific goals (analytical vs. preparative), available equipment, and the properties of your derivative.[3]
-
HPLC is the most established and versatile technique, with a vast library of available chiral stationary phases (CSPs) for various separation modes (Normal Phase, Reversed-Phase, Polar Organic).[4] It is an excellent starting point for most analytical method development.
-
SFC is rapidly emerging as a preferred technique, especially for preparative separations.[3] Its primary advantages are speed, reduced solvent consumption (making it a "greener" alternative), and often sharper peaks due to the low viscosity and high diffusivity of supercritical CO₂.[5][6][7] For basic compounds like piperidine derivatives, SFC can offer superior performance and peak shape.
Recommendation: For initial analytical screening, either technique is viable. However, if you have access to an SFC system, it is often the more efficient starting point for this class of compounds.
Q2: What type of Chiral Stationary Phase (CSP) should I select for piperidine-2-carboxamide derivatives?
A: The most successful and widely applicable CSPs for a broad range of chiral compounds, including piperidine derivatives, are the polysaccharide-based phases .[8] Specifically, derivatives of amylose and cellulose coated or immobilized on a silica support are the industry standard.
-
Commonly Used CSPs: Start your screening with columns like Chiralpak® AD, AS, IA, IB, IC, etc., and Chiralcel® OD, OJ, etc.[4]
-
Mechanism: These phases separate enantiomers based on a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance, as the analyte fits into the chiral grooves of the polysaccharide polymer.[9] The amide group and any aromatic substituents on your piperidine derivative are key interaction points.
Q3: What are the best starting mobile phases and additives?
A: The choice of mobile phase is critically linked to the CSP and the basic nature of the piperidine nitrogen.
-
For Normal-Phase HPLC: The standard mobile phases are mixtures of a non-polar solvent (like n-hexane or heptane) and an alcohol modifier (isopropanol or ethanol).[10]
-
For SFC: The mobile phase consists of supercritical CO₂ and an alcohol co-solvent (typically methanol or ethanol).[4]
-
Crucial Additive for Basic Compounds: Due to the basic piperidine nitrogen, peak tailing is a common and significant issue. To achieve sharp, symmetrical peaks, a basic additive must be included in the mobile phase.[10] A typical starting concentration is 0.1% (v/v) of an amine like diethylamine (DEA) or triethylamine (TEA) .[11]
Q4: My compound has poor UV absorbance. Do I need to derivatize it?
A: If your molecule lacks a suitable chromophore for UV detection, derivatization may be necessary.[4] However, before proceeding with derivatization, consider alternative detection methods. Mass Spectrometry (MS) is an excellent alternative that does not require a chromophore and provides mass confirmation. Modern SFC and HPLC systems are readily coupled to MS detectors.
Troubleshooting Guide: From Tailing Peaks to No Separation
This section provides in-depth solutions to specific experimental problems.
Problem Area 1: Poor Peak Shape (Tailing, Broadening)
Q: My peaks are exhibiting significant tailing, even with some separation. What is the cause and how can I fix it?
A: Peak tailing is the most frequent challenge when analyzing basic compounds like piperidine derivatives.[12][13]
-
Root Cause: The primary cause is strong, undesirable secondary interactions between the basic nitrogen atom on your piperidine ring and residual acidic silanol groups (Si-OH) on the surface of the silica-based stationary phase.[12][13] This leads to a portion of the analyte molecules being retained longer than the main peak, resulting in a "tail".
-
Solutions:
-
Introduce a Basic Additive: This is the most effective solution. Add a small amount (0.1% - 0.5%) of a basic modifier like diethylamine (DEA), triethylamine (TEA), or even piperidine itself to your mobile phase.[11][14] These additives act as silanol-masking agents, competing with your analyte for the active sites and ensuring a more uniform interaction with the CSP.
-
Use an End-Capped Column: Select a modern, high-performance CSP that has been "end-capped." This is a manufacturing process where residual silanol groups are chemically deactivated, reducing their potential for secondary interactions.[12]
-
Optimize Additive Choice: While DEA is a common starting point, some compounds show dramatically improved peak shape with other amines like ethanolamine or ethylenediamine.[11] If tailing persists, consider screening alternative basic modifiers.
-
Problem Area 2: Poor or No Enantiomeric Resolution
Q: I'm getting a single, sharp peak. Why aren't my enantiomers separating, and what is the next logical step?
A: A lack of separation indicates that the chosen CSP and mobile phase combination does not provide sufficient enantiorecognition for your specific molecule. Chiral separations are notoriously difficult to predict, making a systematic screening approach essential.[5]
-
Root Cause: The transient diastereomeric complexes formed between the individual enantiomers and the CSP are not different enough in energy to result in different retention times.
-
Solutions:
-
Systematic Screening: The most robust strategy is to screen a set of complementary CSPs with a few standard mobile phases. A typical screening set includes 4-6 polysaccharide columns (e.g., Chiralpak IA, IB, IC, ID, IE, IF) and 2-3 mobile phase systems.
-
Change the Mobile Phase/Mode: Selectivity in chiral chromatography is highly sensitive to the mobile phase.[15]
-
If you started in normal phase (e.g., Hexane/IPA), try switching the alcohol (e.g., to Ethanol or n-Butanol).
-
Switch chromatographic modes entirely. A separation that fails in normal phase may work exceptionally well in reversed-phase or polar organic mode on the same column.[15]
-
-
Adjust Temperature: Temperature can influence the thermodynamics of the chiral recognition process.[16] While its effect can be unpredictable, evaluating the separation at different temperatures (e.g., 15°C, 25°C, 40°C) is a valuable optimization step. In some cases, lower temperatures increase resolution, while in others, higher temperatures improve peak shape and efficiency.[5][16]
-
Problem Area 3: Poor Reproducibility (Shifting Retention & Resolution)
Q: My method seemed to work yesterday, but today the retention times and resolution have changed. What causes this instability?
A: Poor reproducibility in chiral chromatography often points to issues with column equilibration or the column's history.
-
Root Cause 1: Column Memory Effect: Mobile phase additives, especially acids and bases, can be strongly adsorbed by the CSP. If the column was previously used with a different additive (e.g., an acidic one for a different project), residual amounts can interfere with your current analysis, altering selectivity.[17][18]
-
Root Cause 2: Insufficient Equilibration: Chiral stationary phases can take longer to equilibrate than standard achiral columns. Switching between mobile phases requires extensive flushing to ensure the column surface is fully conditioned to the new environment.
-
Solutions:
-
Use Dedicated Columns: Whenever possible, dedicate a specific column to a specific method or class of compounds (e.g., basic analytes) to avoid cross-contamination from additives.[17]
-
Implement a Rigorous Flushing Protocol: When changing mobile phases, flush the column with a suitable intermediate solvent (like isopropanol) before introducing the new mobile phase. Equilibrate with at least 10-20 column volumes of the new mobile phase before injecting your sample.
-
Ensure Mobile Phase Stability: In normal phase, volatile components like hexane can evaporate over time, changing the mobile phase composition and affecting retention.[19] Prepare fresh mobile phases daily.
-
Control Temperature: Use a column thermostat to maintain a constant temperature, eliminating thermal fluctuations as a source of variability.[16]
-
Visualized Workflows & Protocols
Diagram: Troubleshooting Workflow for Peak Tailing
This flowchart guides the user through a logical process to diagnose and solve the common issue of peak tailing for piperidine-2-carboxamide derivatives.
Caption: A decision tree for troubleshooting peak tailing.
Protocol: Generic Screening Strategy for Chiral SFC
This protocol outlines a systematic approach to finding a successful chiral separation for a novel piperidine-2-carboxamide derivative using SFC.
1. System Preparation:
-
Ensure the SFC system is clean and equilibrated.
-
Prepare fresh co-solvents (modifiers) and additives.
2. Column and Co-Solvent Selection:
-
Columns: Use a column switcher with a set of 4-6 polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC, AD, AS).
-
Co-solvents (Modifiers): Prepare bottles of Methanol (MeOH) and Ethanol (EtOH), each containing 0.1% Diethylamine (DEA).
3. Initial Screening Conditions:
| Parameter | Setting |
| Columns | Chiralpak IA, IB, IC, AD, etc. (4.6 x 150 mm) |
| Mobile Phase A | Supercritical CO₂ |
| Mobile Phase B | Methanol + 0.1% DEA |
| Gradient | 5% to 40% B over 5 minutes, hold at 40% for 1 min |
| Flow Rate | 3.0 mL/min |
| Backpressure | 150 bar |
| Column Temperature | 40°C |
| Detection | UV (at λmax) and/or MS |
| Injection Volume | 1-5 µL |
4. Execution of Screening:
-
Step 1: Run the screening gradient on all selected columns using the Methanol/DEA co-solvent.
-
Step 2: Analyze the results. Look for any separation (baseline or partial).
-
Step 3: If no separation is found, switch the co-solvent to Ethanol/DEA and repeat the screening on all columns. EtOH provides different hydrogen bonding characteristics and can sometimes yield selectivity when MeOH does not.
5. Analysis and Optimization:
-
Identify the "best hit" system (column/co-solvent combination) that shows the most promising separation.
-
Optimize the separation by converting the gradient method to an isocratic one. Adjust the percentage of co-solvent to maximize resolution (Rs > 1.5) while minimizing the run time.
-
Further optimization can include adjusting temperature and backpressure.
References
-
Jadhav, S. B., & Shingare, M. S. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Recent Advances in Analytical Chemistry. [Link]
-
Ahuja, S. (2005). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America. [Link]
-
Choi, A., Meijer, A. J. H. M., Silvestri, I. P., & Coldham, I. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8819–8823. [Link]
-
de Klerck, K., Mangelings, D., & Vander Heyden, Y. (2014). A generic screening strategy for chiral separations in supercritical fluid chromatography. Journal of Chromatography A, 1363, 290–301. [Link]
-
Gatina, E. B., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals, 15(1), 107. [Link]
-
Khosh-Khui, M., et al. (2021). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Journal of Medicinal Chemistry, 64(15), 11333–11354. [Link]
-
ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. ResearchGate. [Link]
-
Welch, C. J., et al. (2008). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. ResearchGate. [Link]
-
Costa, E., et al. (2003). Chromatographic Separation of Chiral Drugs in a Diallyl-L-tartardiamide-based Stationary Phase: Influence of Temperature on the Equilibrium and Mass-Transfer Parameters. ResearchGate. [Link]
-
Thieme Chemistry. (n.d.). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme E-Books & E-Journals. [Link]
-
Al-Othman, Z. A., et al. (2007). Chiral resolution of some piperidine 2, 6-dione drugs by high performance liquid chromatography on Kromasil CHI-DMB column. Journal of liquid chromatography & related technologies, 30(14), 2019-2030. [Link]
-
European Pharmaceutical Review. (2024). Analysis of chiral compounds using supercritical fluid chromatography. European Pharmaceutical Review. [Link]
-
Chromatography Today. (2020). Trouble with chiral separations. Chromatography Today. [Link]
-
Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Chiral Technologies. [Link]
-
Wang, Y., et al. (2012). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. ResearchGate. [Link]
-
Francotte, E. (2001). Enantioselective chromatography in drug discovery. Journal of chromatography A, 906(1-2), 379–397. [Link]
-
Regalado, C., & Welch, C. J. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe. [Link]
-
Dhandapani, R. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]
-
ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs. [Link]
-
Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. [Link]
-
Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? YouTube. [Link]
-
ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography. ALWSCI Blog. [Link]
-
Reddit. (2023). Developing a chiral separation on HPLC in NP. r/Chempros. [Link]
Sources
- 1. thieme-connect.de [thieme-connect.de]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective chromatography in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. afmps.be [afmps.be]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. selvita.com [selvita.com]
- 8. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals [mdpi.com]
- 9. Chiral resolution of some piperidine 2, 6-dione drugs by high performance liquid chromatography on Kromasil CHI-DMB column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chiraltech.com [chiraltech.com]
- 12. acdlabs.com [acdlabs.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. researchgate.net [researchgate.net]
- 19. reddit.com [reddit.com]
Technical Support Center: N-propylpiperidine-2-carboxamide Hydrochloride (Ropivacaine HCl) Solution Stability
Welcome to the dedicated technical support guide for ensuring the stability of N-propylpiperidine-2-carboxamide hydrochloride (commonly known as Ropivacaine HCl) in solution. This resource is designed for our valued partners in research, clinical science, and pharmaceutical development. We understand that the integrity of your starting materials is paramount to the success of your experiments. This guide provides in-depth, evidence-based answers and protocols to help you prevent, identify, and troubleshoot the degradation of this critical compound.
Frequently Asked Questions (FAQs) - Quick Reference
Here are immediate answers to the most common questions we receive regarding Ropivacaine HCl solution stability.
Q1: What are the first signs of degradation in my Ropivacaine HCl solution? Visual signs can include a change in color or the appearance of cloudiness/precipitate. However, significant degradation can occur without any visible change. The most reliable method for detecting degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC), which can identify and quantify the parent compound and its degradation products.[1]
Q2: What is the optimal pH for storing Ropivacaine HCl solutions? To ensure both solubility and chemical stability, Ropivacaine HCl solutions should be maintained in an acidic pH range, typically between 4.0 and 6.0.[2] Commercial preparations are often formulated in this range.[2] Adjusting the pH above 6.0 can lead to precipitation of the free base form of the molecule.[3]
Q3: My solution became cloudy after I increased the pH with a bicarbonate buffer. Why? Ropivacaine HCl has a pKa of approximately 8.1.[1][4] As the pH of the solution approaches this pKa, the equilibrium shifts from the water-soluble ionized (protonated) form to the poorly soluble non-ionized (free base) form. This free base is known to precipitate in aqueous solutions at a pH above 6.0.[3][5] While alkalinization is sometimes used in clinical settings to speed the onset of action, the mixture must be used quickly before significant precipitation occurs.[5]
Q4: What is the recommended storage temperature for my solutions? Solutions should be stored at a controlled room temperature of 20°C to 25°C (68°F to 77°F).[6] Elevated temperatures accelerate the rate of all chemical degradation reactions, primarily hydrolysis.[7][8] Avoid freezing, as this can affect solution homogeneity and container integrity.
Q5: How critical is it to protect my Ropivacaine HCl solution from light? Protecting the solution from light is a critical preventative measure. The aromatic ring in the Ropivacaine molecule makes it susceptible to photodegradation upon exposure to UV and visible light.[9][10] Always store solutions in amber vials or wrap clear containers in aluminum foil or other light-blocking material.[9]
Troubleshooting Guide for Solution Instability
Use this section to diagnose and resolve specific issues you may be encountering during your experiments.
Problem: I'm observing a loss of compound potency or seeing unexpected peaks in my analytical chromatogram.
This is the most common indicator of chemical degradation. The loss of the parent compound and the appearance of new peaks suggest that the Ropivacaine HCl molecule is breaking down. The primary culprits are hydrolysis and oxidation.
Caption: The main degradation pathways for Ropivacaine HCl in solution.
-
Amide Hydrolysis: This is a nucleophilic acyl substitution reaction. Under basic conditions, a hydroxide ion directly attacks the electrophilic carbonyl carbon of the amide. [11]This forms an unstable tetrahedral intermediate, which then collapses, expelling the amine portion as a leaving group to form a carboxylic acid. [11]The strongly basic amine anion then deprotonates the carboxylic acid in an irreversible acid-base reaction, driving the equilibrium toward the products. [11]Under acidic conditions, the carbonyl oxygen is first protonated, making the carbonyl carbon much more electrophilic and susceptible to attack by a weak nucleophile like water. [12]* Oxidation: This is often a more complex, free-radical mediated process. It can be initiated by light or metal ions. Potential outcomes include the formation of an N-oxide at the piperidine nitrogen or hydroxylation at the aromatic ring. [13][14]
Key Physicochemical Properties and Their Impact on Stability
A compound's inherent properties dictate its stability profile. Understanding these allows for rational choices in formulation and handling.
| Property | Value | Implication for Stability & Handling | Reference |
| Chemical Name | (S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide hydrochloride | The amide linkage is the primary site of hydrolytic instability. | [4] |
| Molecular Weight | 328.88 g/mol (monohydrate) | Standard property for concentration calculations. | [4][15] |
| pKa | ~8.1 - 8.2 | Dictates the ionization state in solution. The compound is ionized and water-soluble at acidic pH. The non-ionized, poorly soluble free base form dominates as the pH approaches and exceeds the pKa. | [1][4] |
| Solubility | Soluble in water | As the hydrochloride salt, it is water-soluble. However, the free base is poorly soluble, leading to precipitation above pH 6.0. | [3][4] |
| pH of Solution | 4.0 - 6.0 (Commercial Injections) | This acidic range is a compromise to ensure both maximum water solubility of the salt form and to minimize the rate of acid- or base-catalyzed hydrolysis. | [2] |
Experimental Protocols
Protocol 1: Preparation of a Stable Aqueous Stock Solution (1 mg/mL)
This protocol is designed to maximize the short-to-medium term stability of a standard stock solution for experimental use.
-
Solvent Preparation: Use HPLC-grade water. To minimize oxidative risk, de-gas the water by sparging with high-purity nitrogen gas for 20 minutes.
-
Weighing: Accurately weigh the required amount of N-propylpiperidine-2-carboxamide hydrochloride powder in a clean weighing vessel.
-
Dissolution: Transfer the powder to a sterile, amber glass volumetric flask. Add approximately 80% of the final volume of de-gassed water and gently swirl to dissolve the powder completely.
-
pH Adjustment (CRITICAL):
-
Place a calibrated pH probe into the solution.
-
The initial pH should be acidic. If it is above 6.0, adjust it downwards by adding dilute (0.1 M) HCl dropwise until the pH is between 4.5 and 5.5.
-
Do NOT use a base to adjust the pH, as this risks precipitation.
-
-
Final Volume: Add de-gassed water to bring the solution to the final target volume and mix thoroughly.
-
Storage:
-
Aliquoting is highly recommended to avoid repeated warming/cooling cycles and contamination of the main stock. Transfer aliquots to smaller, amber glass vials with tight-fitting caps.
-
Flush the headspace of each vial with nitrogen gas before sealing.
-
Store vials at controlled room temperature (20-25°C) in a dark cabinet. [6] * Label each vial clearly with the compound name, concentration, date of preparation, and pH.
-
Protocol 2: Monitoring Solution Stability via HPLC-UV
This is a general method to assess the purity of your solution over time.
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm packing).
-
Mobile Phase: A common mobile phase is a mixture of acetonitrile and a phosphate buffer (e.g., pH 8.0), in a 1:1 ratio. [16]Note: The exact ratio and pH may need optimization for your specific system and to achieve the best separation from potential degradants.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV, set to 240 nm. [16] * Temperature: Ambient or controlled at 25°C.
-
-
Sample Preparation:
-
Dilute a small aliquot of your stock solution with the mobile phase to a final concentration within the linear range of your detector (e.g., ~2.75 µg/mL). [16]3. Analysis:
-
Inject a "Time Zero" (freshly prepared) sample to establish the initial purity and retention time of the parent peak.
-
Inject subsequent samples from your stored stock solution at regular intervals (e.g., weekly or monthly).
-
-
Data Interpretation:
-
Loss of Purity: Calculate the peak area of the main Ropivacaine peak as a percentage of the total peak area of all components in the chromatogram. A decrease in this percentage over time indicates degradation.
-
Appearance of Degradants: Look for the appearance of new peaks, which are likely degradation products. Note their retention times and relative peak areas. The primary hydrolysis product, 2,6-dimethylaniline, would appear as a separate, earlier-eluting peak.
-
References
-
Al-Azzam, K. M., et al. (2015). Quantitative Mass Spectrometric Analysis of Ropivacaine and Bupivacaine in Authentic, Pharmaceutical and Spiked Human Plasma without Chromatographic Separation. National Institutes of Health (NIH). Available at: [Link]
-
Rus, M., et al. (2023). The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies. MDPI. Available at: [Link]
-
Garg, S., & Kashyap, S. (2016). Ropivacaine: A review of its pharmacology and clinical use. Journal of Anaesthesiology Clinical Pharmacology. Available at: [Link]
- MedCentral. (2026).
-
Kim, D. H., et al. (2012). Effect of warmed ropivacaine solution on onset and duration of axillary block. Korean Journal of Anesthesiology. Available at: [Link]
- MDPI. (2025). Creation of Long-Term Physical Stability of Amorphous Solid Dispersions. MDPI.
- Hospira, Inc. (2016).
-
ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. International Council for Harmonisation. Available at: [Link]
- SlideShare. (n.d.). Factors affecting local anesthetic action.
-
Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Available at: [Link]
- ResearchGate. (2025). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine.
- Peterfreund, R. A., & Fulling, P. D. (1998). Alkalinization and Precipitation Characteristics of 0.2% Ropivacaine. Regional Anesthesia and Pain Medicine.
- MDPI. (2020). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II). MDPI.
- YouTube. (2021). Mechanism Basic Hydrolysis Cyclic Amide. YouTube.
-
DailyMed - NIH. (2018). Label: ROPIVACAINE HYDROCHLORIDE injection, solution. National Institutes of Health. Available at: [Link]
-
Hall, S., & Sclar, D. (2018). Basic pharmacology of local anaesthetics. BJA Education. Available at: [Link]
- Frontiers. (2025). Impact of temperature on EC50 of ropivacaine in axillary brachial plexus blocks. Frontiers in Pharmacology.
- ScienceDirect. (2025). Crystal structure and physical properties of two polymorphs of ropivacaine HCl. ScienceDirect.
- Deranged Physiology. (2024). Pharmacology of local anaesthetics. Deranged Physiology.
- Singh, A. K., & Kumar, S. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Journal of Pharmaceutical Sciences.
- NIH. (2025). Impact of temperature on EC50 of ropivacaine in axillary brachial plexus blocks.
- European Journal of Chemistry. (2016). Rapid chiral separation and impurity determination of ropivacaine and bupivacaine. European Journal of Chemistry.
- SciSpace. (n.d.). Photostability and Photostabilization of Drugs and Drug Products. SciSpace.
- Medi Study Go. (n.d.). Classification of Local Anesthetics: Amides vs. Esters. Medi Study Go.
-
ChemBK. (2024). (S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide hydrochloride. ChemBK. Available at: [Link]
- ResearchGate. (2024). Impact of Temperature on the Quality of Local Anesthetic Effect.
- Chemistry Stack Exchange. (2020). Mechanism of alkaline hydrolysis of cyclic amide. Chemistry Stack Exchange.
- ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions.
- SciSpace. (n.d.). Rapid chiral separation and impurity determination of ropivacaine and bupivacaine by Densitometry-HPTLC. SciSpace.
- NIH. (2011). Local Anesthetics: Review of Pharmacological Considerations.
- University of Alberta. (n.d.). Determination of ropivacaine and its major metabolite pipecoloxylidide in rat plasma. University of Alberta Libraries.
- USP-NF. (2021). Ropivacaine Hydrochloride. USP-NF.
-
LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. LibreTexts. Available at: [Link]
- NIH. (2025). Effect of warmed ropivacaine versus room temperature ropivacaine.
- SAHPRA Repository. (2024).
- PubChem. (n.d.). (2S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide;hydron;chloride. PubChem.
- Chemistry Steps. (n.d.).
- The Royal College of Anaesthetists. (n.d.). Storage of drugs in anaesthetic rooms. RCoA.
- PubChem. (n.d.). (2S)-N-(2,6-dimethylphenyl)
Sources
- 1. mdpi.com [mdpi.com]
- 2. Effect of warmed ropivacaine solution on onset and duration of axillary block - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pi-pil-repository.sahpra.org.za [pi-pil-repository.sahpra.org.za]
- 4. chembk.com [chembk.com]
- 5. jvsmedicscorner.com [jvsmedicscorner.com]
- 6. DailyMed - ROPIVACAINE HYDROCHLORIDE injection, solution [dailymed.nlm.nih.gov]
- 7. Frontiers | Impact of temperature on EC50 of ropivacaine in axillary brachial plexus blocks: based on Dixon’s up-and-down method [frontiersin.org]
- 8. Impact of temperature on EC50 of ropivacaine in axillary brachial plexus blocks: based on Dixon’s up-and-down method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. scispace.com [scispace.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. mdpi.com [mdpi.com]
- 14. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [scirp.org]
- 15. (2S)-N-(2,6-dimethylphenyl)-1-propyl-2-piperidinecarboxamide hydrochloride monohydrate | C17H29ClN2O2 | CID 6918111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. uspnf.com [uspnf.com]
Technical Support Center: Optimization of Reaction Conditions for N-Alkylation of Piperidines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the N-alkylation of piperidines. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical transformation in their work. The piperidine motif is a cornerstone in medicinal chemistry, prevalent in numerous FDA-approved drugs. Its N-functionalization is a key strategy for modulating pharmacological properties such as potency, selectivity, and ADME profiles.
This document provides in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common experimental hurdles, and answering frequently asked questions. Our goal is to empower you to achieve higher yields, cleaner reaction profiles, and greater success in your synthetic campaigns.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts and common queries related to the N-alkylation of piperidines.
Q1: What is the primary mechanism for the N-alkylation of piperidine with an alkyl halide?
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of the piperidine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. This forms a new carbon-nitrogen bond and expels the halide as a leaving group. The initial product is a piperidinium salt, which is then deprotonated to yield the final N-alkylated piperidine product.
Q2: Why is the addition of a base crucial for successful N-alkylation?
During the SN2 reaction, a proton is released from the piperidine nitrogen, which combines with the expelled halide to form an acid (e.g., HBr, HCl). This acid can protonate the starting piperidine, converting it into its non-nucleophilic ammonium salt form and effectively halting the reaction.[1][2] A base is added to "scavenge" or neutralize this acid as it forms, ensuring a continuous supply of the free, nucleophilic piperidine amine to drive the reaction to completion.[1][2]
Q3: What are the most common methods for preparing N-alkylated piperidines?
There are two primary, highly reliable methods:
-
Direct Alkylation: This involves the direct reaction of a piperidine with an electrophile, most commonly an alkyl halide (iodide, bromide, or chloride). It is a straightforward and widely used method.[1][3]
-
Reductive Amination: This two-step, one-pot process involves the reaction of a piperidine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) to form the N-alkylated product.[3] This method is particularly useful for synthesizing more complex or sterically hindered products and avoids the potential for over-alkylation.
Q4: How does the choice of alkyl halide (R-I vs. R-Br vs. R-Cl) impact the reaction?
The reactivity of the alkyl halide is directly related to the leaving group's ability. The general trend for reactivity is R-I > R-Br > R-Cl .[2]
-
Alkyl iodides are the most reactive due to iodide being an excellent leaving group. They are often used for sluggish reactions or with less reactive piperidines.
-
Alkyl bromides offer a good balance of reactivity and stability and are very commonly used.
-
Alkyl chlorides are the least reactive and may require higher temperatures or longer reaction times to achieve good conversion.[2]
Section 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common problems encountered during the N-alkylation of piperidines.
Problem 1: Reaction is sluggish, incomplete, or fails to start.
A low or incomplete conversion is the most frequent issue. The underlying cause can usually be traced to one of four factors.
-
Cause A: Insufficient Basicity
-
Explanation: As previously mentioned, the reaction generates an acid byproduct that quenches the nucleophilicity of the starting material.[2] Without a base, the reaction will slow and eventually stop.[1]
-
Solution: Add a non-nucleophilic base to the reaction mixture. The choice of base depends on the reactivity of the substrates. Inorganic bases like potassium carbonate (K₂CO₃) are robust and widely applicable.[1][2] For more sensitive substrates or to improve solubility, organic bases like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA, Hünig's base) are excellent choices.[1][2] For particularly difficult alkylations, a strong base like sodium hydride (NaH) can be used to pre-deprotonate the piperidine, although this requires strictly anhydrous conditions.[1]
-
-
Cause B: Poor Leaving Group
-
Explanation: The SN2 reaction rate is highly dependent on the leaving group. Chlorides are significantly less reactive than bromides and iodides.
-
Solution: If you are using an alkyl chloride and observing poor reactivity, switch to the corresponding alkyl bromide or iodide.[2] This simple change can dramatically increase the reaction rate without needing to alter other conditions.
-
-
Cause C: Steric Hindrance
-
Explanation: The SN2 mechanism is sensitive to steric bulk. If either the piperidine ring (e.g., substituents at the 2- or 6-positions) or the alkylating agent (e.g., a secondary or neopentyl halide) is sterically crowded, the nucleophilic attack will be slow.[2][4]
-
Solution: Increase the reaction temperature to provide more energy to overcome the activation barrier. If high temperatures are not feasible or lead to decomposition, consider switching to an alternative synthetic route, such as reductive amination, which is less susceptible to steric effects.
-
-
Cause D: Inappropriate Solvent
-
Explanation: The SN2 reaction is favored in polar aprotic solvents, which can solvate the cation but not the nucleophile, thus increasing the nucleophile's reactivity.
-
Solution: Ensure you are using an appropriate solvent. Acetonitrile (MeCN) and N,N-dimethylformamide (DMF) are excellent, commonly used choices for N-alkylation reactions.[1][2] Dichloromethane (DCM) or tetrahydrofuran (THF) can also be used, though they are generally less effective for promoting SN2 reactions compared to MeCN or DMF.
-
Problem 2: Significant formation of a quaternary ammonium salt.
This side product arises from the desired N-alkylated piperidine (a tertiary amine) acting as a nucleophile and reacting with a second molecule of the alkylating agent.
// Nodes Piperidine [label="Piperidine\n(Secondary Amine)"]; AlkylHalide1 [label="Alkyl Halide\n(R-X)"]; Product [label="Desired Product\n(Tertiary Amine)", style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; AlkylHalide2 [label="Alkyl Halide\n(R-X)"]; SideProduct [label="Side Product\n(Quaternary Salt)", style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Piperidine -> Product [label="Desired Alkylation\n(Fast)"]; AlkylHalide1 -> Product; Product -> SideProduct [label="Over-Alkylation\n(Slower, but problematic)"]; AlkylHalide2 -> SideProduct; } ` Caption: Reaction pathway showing desired alkylation vs. over-alkylation.
-
Cause A: Incorrect Stoichiometry
-
Explanation: If the alkylating agent is used in excess or even in a 1:1 ratio, a significant concentration can remain after the primary amine has been consumed, promoting the second alkylation.
-
Solution: Control the stoichiometry carefully. Use a slight excess of the piperidine (e.g., 1.1 - 1.2 equivalents) relative to the alkylating agent (1.0 equivalent).[2] This ensures the alkylating agent is the limiting reagent and is consumed before significant over-alkylation can occur.
-
-
Cause B: High Reactivity and Concentration
-
Explanation: Highly reactive alkylating agents (like methyl iodide or benzyl bromide) can react so quickly that localized high concentrations promote the second alkylation, even with correct stoichiometry.
-
Solution: Add the alkylating agent slowly to the reaction mixture.[1][2] Using a syringe pump for dropwise addition over several hours is the most effective method.[1] Additionally, running the reaction at a lower temperature (e.g., 0 °C or room temperature instead of heating) can help moderate the reaction rate and improve selectivity for mono-alkylation.[2]
-
Section 3: Standard Experimental Protocols
These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: General N-Alkylation with an Alkyl Halide and K₂CO₃
This robust procedure is suitable for most primary and some secondary alkyl halides.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add piperidine (1.2 equivalents).
-
Reagents: Add anhydrous potassium carbonate (K₂CO₃, 2.0 equivalents).
-
Solvent: Add a suitable polar aprotic solvent (e.g., acetonitrile or DMF) to achieve a concentration of approximately 0.1-0.5 M with respect to the piperidine.
-
Addition: Begin stirring the mixture. Add the alkyl halide (1.0 equivalent) to the flask. For highly reactive halides, add it dropwise.
-
Reaction: Stir the reaction at room temperature or heat as necessary (typically 50-80 °C). Monitor the reaction progress using TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic solids. Rinse the solids with a small amount of the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by standard methods, such as column chromatography on silica gel or acid-base extraction.[1]
Protocol 2: N-Alkylation via Reductive Amination
This method is ideal for sterically hindered substrates or when over-alkylation is a persistent issue.
-
Setup: To a round-bottom flask with a magnetic stir bar, add the aldehyde or ketone (1.0 equivalent) and piperidine (1.1 equivalents).
-
Solvent: Add a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Iminium Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate. A small amount of acetic acid (catalytic) can be added to facilitate this step.
-
Reduction: Add the reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents), portion-wise to control any effervescence.
-
Reaction: Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-24 hours).
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.
Section 4: Data Tables for Condition Optimization
Use these tables as a reference for selecting optimal reaction parameters.
Table 1: Comparison of Common Bases for N-Alkylation
| Base | Formula | pKa of Conjugate Acid | Strength | Typical Conditions | Notes |
| Potassium Carbonate | K₂CO₃ | 10.3 | Moderate | MeCN or DMF, 25-80 °C | Heterogeneous, easy to filter off. A reliable first choice.[1][2] |
| Triethylamine | Et₃N | 10.7 | Moderate | DCM, MeCN, 25-60 °C | Homogeneous, must be removed during workup. |
| DIPEA (Hünig's Base) | i-Pr₂NEt | 10.8 | Moderate | DCM, MeCN, 25-80 °C | Non-nucleophilic due to steric hindrance; excellent for preventing side reactions.[1][2] |
| Sodium Hydride | NaH | ~35 | Very Strong | Anhydrous THF or DMF, 0 °C to RT | Used for deprotonating weakly acidic N-H bonds or with unreactive halides. Reacts violently with water.[1] |
Table 2: Recommended Solvents for N-Alkylation
| Solvent | Type | Dielectric Constant (ε) | Notes |
| DMF | Polar Aprotic | 37 | Excellent choice, high boiling point allows for heating. Can be difficult to remove.[1][2] |
| Acetonitrile (MeCN) | Polar Aprotic | 36 | Excellent choice, easy to remove under vacuum.[1][2] |
| Acetone | Polar Aprotic | 21 | Can be effective, especially with iodides. May react with some substrates. |
| THF | Polar Aprotic | 7.5 | Moderate choice, less effective at promoting SN2 than DMF or MeCN. |
| DCM | Polar Aprotic | 9.1 | Common for reductive aminations, less common for direct alkylation. |
References
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Available at: [Link]
-
Procedure for N-alkylation of Piperidine? ResearchGate. Available at: [Link]
-
Preparation of Piperidines, Part 1: Substituted at Position 2. YouTube. Available at: [Link] (Note: A generic YouTube link is used as the original may not be stable; content is based on the provided transcript.)
-
Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters. Available at: [Link]
-
An Overview of Palladium-Catalyzed N-alkylation Reactions. ChemRxiv. Available at: [Link]
-
Piperidine. Wikipedia. Available at: [Link]
-
Arylative Coupling of Pyridylphosphonium Salts with Aryl Thianthrenium Salts Enabled by Palladium Catalysis. Organic Letters. Available at: [Link]
Sources
Overcoming solubility issues with N-propylpiperidine-2-carboxamide hydrochloride
Overcoming Solubility Challenges for Researchers
Welcome to the technical support center for N-propylpiperidine-2-carboxamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the solubility challenges encountered during experimentation. We will delve into the chemical principles governing solubility and provide validated, step-by-step protocols to ensure you can proceed with your research confidently.
Frequently Asked Questions (FAQs)
Q1: What exactly is N-propylpiperidine-2-carboxamide hydrochloride?
This compound is chemically known as (S)-(-)-1-propyl-2',6'-pipecoloxylidide hydrochloride monohydrate and is most commonly referred to in scientific literature and pharmaceutical contexts as Ropivacaine Hydrochloride [1][2]. It belongs to the amino amide class of local anesthetics[1]. It is supplied as the pure S-(-)-enantiomer, a white crystalline powder[1]. Understanding that you are working with Ropivacaine HCl is critical, as it allows you to tap into a wealth of existing scientific data.
Q2: What are the fundamental solubility properties of Ropivacaine Hydrochloride?
Ropivacaine HCl's solubility as a hydrochloride salt is significantly higher in aqueous solutions compared to its free base form. However, reported values in water vary, which can be attributed to different experimental conditions (e.g., temperature, pH). It is also soluble in several organic solvents.
| Solvent | Reported Solubility | Source |
| Water | 53.8 mg/mL (at 25°C) | [1][3] |
| Water | ≥10.1 mg/mL | APExBIO[4] |
| Water | 5 mg/mL (clear solution) | ChemBK[5] |
| Ethanol (EtOH) | ≥50.2 mg/mL | APExBIO[4] |
| Dimethyl Sulfoxide (DMSO) | ≥42.6 mg/mL | APExBIO[4] |
Note: Always test solubility on a small scale first, as experimental conditions can influence results.
Q3: My Ropivacaine HCl is not dissolving in water or is precipitating. What are the likely causes?
This is a common issue and is almost always linked to the pH of your solution. The solubility of Ropivacaine HCl is critically dependent on pH.
-
The Role of pH: Ropivacaine has a pKa of approximately 8.1[1][5]. As a hydrochloride salt of a weak base, it is most soluble in an acidic environment (pH < 6) where the amine group is protonated (ionized), making the molecule more polar and water-soluble.
-
Precipitation in Alkaline Solutions: If the pH of your solution rises above 6.0, the compound will begin to deprotonate, converting to its less soluble free base form, which can lead to precipitation[6]. This can happen if you are using unbuffered water (which can absorb atmospheric CO2 and become slightly acidic, but not reliably so) or if you are mixing it with alkaline solutions[6].
Q4: How should I prepare a stable aqueous stock solution?
For maximum stability and solubility, prepare your stock solution in a slightly acidic buffer.
-
Choose a Buffer: A citrate or phosphate buffer with a pH between 3 and 5 is a good starting point. The United States Pharmacopeia (USP) describes a background electrolyte solution for Ropivacaine HCl analysis with a pH between 2.9 and 3.1[7].
-
Preparation: Dissolve the Ropivacaine HCl powder in the chosen buffer with gentle agitation.
-
Storage: Store stock solutions as recommended by the supplier, often at -20°C for long-term storage[4]. Avoid repeated freeze-thaw cycles. Note that long-term storage of solutions is generally not recommended; use them as soon as possible[4].
Q5: Can I gently heat or sonicate the solution to aid dissolution?
Yes, these techniques can be effective.
-
Warming: Gently warming the solution to 37°C can help increase the rate of dissolution[4]. Do not boil the solution, as this could lead to degradation.
-
Sonication: Using an ultrasonic bath is an excellent method to break up particle agglomerates and accelerate dissolution without excessive heating[4].
If the compound precipitates upon cooling back to room temperature, it indicates that you have created a supersaturated solution, and the concentration is too high for the given solvent system.
Troubleshooting Guide: A Systematic Approach
When facing persistent solubility issues, a structured approach is essential. This guide provides detailed workflows and protocols to diagnose and solve these challenges.
Workflow: Diagnosing and Resolving Precipitation
If your compound precipitates unexpectedly, follow this logical workflow to identify the root cause. This process ensures you check the most likely factors first, saving time and resources.
Caption: Troubleshooting workflow for precipitation issues.
The Science Behind pH-Dependent Solubility
The solubility of an ionizable compound like Ropivacaine is governed by the Henderson-Hasselbalch equation. As a weak base, Ropivacaine exists in equilibrium between its ionized (protonated, BH+) and non-ionized (free base, B) forms.
pH = pKa + log([B]/[BH+])
-
Below the pKa (Acidic pH): When the pH is significantly lower than the pKa (~8.1), the equilibrium shifts to favor the protonated, charged form (BH+). This ionized form is polar and readily interacts with water molecules, resulting in high solubility.
-
Above the pKa (Alkaline pH): When the pH rises, the equilibrium shifts towards the non-ionized, neutral free base (B). This form is less polar and has lower aqueous solubility, causing it to precipitate from the solution[6].
Protocol 1: Enhancing Aqueous Solubility via pH Adjustment
This protocol details the steps to prepare a buffered solution to ensure Ropivacaine HCl remains dissolved.
Objective: To prepare a 10 mg/mL aqueous solution of Ropivacaine HCl.
Materials:
-
Ropivacaine Hydrochloride powder
-
0.1 M Sodium Phosphate Buffer (pH 3.0)
-
Calibrated pH meter
-
Sterile water for injection or deionized water
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Volumetric flasks and magnetic stirrer
Methodology:
-
Prepare Buffer: Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 3.0 using phosphoric acid or NaOH.
-
Weigh Compound: Accurately weigh the required amount of Ropivacaine HCl powder for your target concentration (e.g., 100 mg for 10 mL of a 10 mg/mL solution).
-
Initial Dissolution: Add approximately 80% of the final volume of the pH 3.0 buffer to a beaker containing the powder.
-
Stir: Place the beaker on a magnetic stirrer and stir at a moderate speed. Gentle warming (to 37°C) or sonication can be used to expedite this step[4].
-
Check for Clarity: Continue stirring until the solution is completely clear and free of visible particulates. Visually inspect the solution against a dark and light background[6][8].
-
Final Volume: Once dissolved, transfer the solution to a volumetric flask and add the buffer to reach the final desired volume.
-
Verify pH: Measure the final pH of the solution to ensure it remains within the desired acidic range. If necessary, adjust with dilute HCl.
-
Filtration (Optional): For sterile applications, filter the solution through a 0.22 µm syringe filter compatible with acidic aqueous solutions.
Protocol 2: Utilizing Co-solvents for Higher Concentrations
When concentrations beyond the aqueous solubility limit are required, or when working with complex formulations, co-solvents are necessary. Co-solvents work by reducing the polarity of the solvent system, which can better accommodate less polar molecules.
Objective: To select an appropriate co-solvent system.
Common Co-solvents:
-
Ethanol (EtOH): A widely used polar organic solvent.
-
Propylene Glycol (PG): Often used in pharmaceutical formulations.
-
Dimethyl Sulfoxide (DMSO): A powerful aprotic solvent, but use with caution as it can have biological effects and may not be suitable for all applications[4].
-
Polyethylene Glycol 400 (PEG 400): A non-volatile co-solvent used in various drug delivery systems[9].
Methodology:
-
Solvent Selection: Choose a co-solvent based on your experimental requirements (e.g., biocompatibility, volatility).
-
Prepare Stock in Co-solvent: Prepare a high-concentration stock solution of Ropivacaine HCl in 100% of the chosen co-solvent (e.g., 50 mg/mL in DMSO).
-
Titration: To your aqueous buffer, slowly add aliquots of the concentrated co-solvent stock solution while stirring vigorously.
-
Observe for Precipitation: Monitor the solution for any signs of cloudiness or precipitation. This "crash out" point indicates the limit of solubility for that specific co-solvent/aqueous buffer ratio.
-
Determine Optimal Ratio: Perform a series of tests to find the lowest percentage of co-solvent that maintains the desired drug concentration in a clear solution. It is often best to start with a low percentage (e.g., 5-10% v/v) of the organic co-solvent and increase as needed.
Caption: Decision process for selecting a solvent system.
By applying these principles and protocols, researchers can effectively overcome the solubility challenges associated with N-propylpiperidine-2-carboxamide hydrochloride, ensuring reliable and reproducible experimental outcomes.
References
-
TIJER. (2024). Ropivacaine HCl gel for topical anesthesia- a review. TIJER - INTERNATIONAL RESEARCH JOURNAL, 11(2). Available from: [Link]
-
Amneal Pharmaceuticals. (n.d.). Ropivacaine HCl Injection, USP. Available from: [Link]
-
FDA. (n.d.). Naropin® (ropivacaine HCl) Injection. accessdata.fda.gov. Available from: [Link]
-
ChemBK. (2024). (S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide hydrochloride. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Ropivacaine. PubChem Compound Database. Available from: [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Available from: [Link]
-
Kumar, L., & Kumar, A. (2017). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Journal of Applied Pharmaceutical Science, 7(5), 217-223. Available from: [Link]
-
Zhang, W. Y., et al. (2017). A novel ropivacaine-loaded in situ forming implant prolongs the effect of local analgesia in rats. Central-European journal of immunology, 42(4), 376–382. Available from: [Link]
-
USP. (2021). Ropivacaine Hydrochloride. USP-NF. Available from: [Link]
-
LibreTexts. (2016). Factors that Affect Solubility. Chemistry LibreTexts. Available from: [Link]
-
JoVE. (2020). Factors Affecting Solubility. Journal of Visualized Experiments. Available from: [Link]
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. uspnf.com [uspnf.com]
- 3. Ropivacaine | C17H26N2O | CID 175805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. chembk.com [chembk.com]
- 6. amneal.com [amneal.com]
- 7. uspnf.com [uspnf.com]
- 8. tijer.org [tijer.org]
- 9. A novel ropivacaine-loaded in situ forming implant prolongs the effect of local analgesia in rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Methods for (S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide Hydrochloride (Ropivacaine HCl)
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of (S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide hydrochloride, commonly known as Ropivacaine HCl. This guide is designed for researchers, scientists, and drug development professionals who are working with this active pharmaceutical ingredient (API). The purity of Ropivacaine HCl is paramount to its safety and efficacy as a local anesthetic[1]. This document provides in-depth, experience-driven answers to common purification challenges, moving beyond simple protocols to explain the underlying chemical principles.
Section 1: Frequently Asked Questions (FAQs) on Ropivacaine HCl Purification
This section addresses the most common initial questions and hurdles researchers face.
Q1: What are the most likely impurities in my crude Ropivacaine HCl?
A1: Understanding potential impurities is the first step to removing them. Your crude product may contain:
-
Unreacted Starting Materials: L-piperidine-2-carboxylic acid, 2,6-dimethylaniline, and n-propyl bromide[2][3].
-
Side-Reaction Products: Impurities can form during the acylation and N-alkylation steps.
-
Degradation Products: Ropivacaine can degrade under certain conditions, such as exposure to strong acids or bases at elevated temperatures[4].
-
Residual Solvents: Solvents used in the synthesis or workup may be present[5].
-
Impurity F: A particularly notable impurity, (8aS)-2-(2,6-dimethylphenyl)-3,3-dimethyl-imidazo[1,5-a]pyridine-1(5H)-ketone, can form if acetone is used as a solvent at any stage of the process[6][7]. It is crucial to avoid ketonic solvents to prevent its formation[7].
Q2: My compound "oils out" instead of crystallizing during recrystallization. What is happening and how can I fix it?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This is common when the solution is supersaturated to a high degree, the cooling is too rapid, or the compound's melting point is lower than the temperature of the solution. The presence of significant impurities can also depress the melting point, exacerbating this issue.
-
Causality: The molecules have high kinetic energy and don't have enough time to orient themselves into an ordered crystal lattice, instead aggregating as a disordered, supercooled liquid.
-
Solutions:
-
Reduce Cooling Rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Use More Solvent: Ensure you are not using too little solvent, which can lead to excessive supersaturation.
-
Change Solvent System: Switch to a solvent system where the compound is less soluble. The solvent/anti-solvent method is often effective here[8].
-
Pre-Purify: If the crude material is very impure, perform a preliminary purification like an acid-base wash to improve the chances of successful crystallization.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of pure product.
-
Q3: Why is my final product discolored (e.g., yellow or off-white) instead of a pure white solid?
A3: A white to off-white powder is the expected appearance[1]. Discoloration typically indicates the presence of chromophoric (color-containing) impurities. These can arise from the oxidation of starting materials like 2,6-dimethylaniline or from side reactions during synthesis. While often present in trace amounts, they can be difficult to remove by simple recrystallization if their solubility properties are similar to the product. An acid-base extraction or treatment with activated carbon (charcoal) can sometimes be effective, but charcoal treatment may lead to product loss.
Q4: Can I use normal-phase silica gel chromatography to purify Ropivacaine HCl?
A4: Direct chromatography of the hydrochloride salt on standard silica gel is generally not recommended.
-
Expertise: Silica gel is acidic and highly polar. Amine salts can interact very strongly with the silica surface, leading to significant peak tailing, poor separation, and often irreversible adsorption of the product onto the column[8].
-
Recommended Approach: It is far more effective to first convert the hydrochloride salt to its free base form using an aqueous base, extract the free base into an organic solvent, and then perform chromatography on the neutral free base. For basic piperidine compounds, adding a small amount of a basic modifier like triethylamine (0.5-1%) to the mobile phase is crucial to deactivate the acidic sites on the silica gel and achieve symmetrical peaks[8][9]. After purification, the free base can be cleanly converted back to the hydrochloride salt.
Section 2: Troubleshooting Guide for Recrystallization
Recrystallization is the most common and efficient method for purifying solid organic compounds like Ropivacaine HCl[10]. Success hinges on selecting the right solvent and technique.
Logical Flow for Recrystallization Troubleshooting
Caption: Separation of Ropivacaine from impurities using acid-base extraction.
This technique is detailed in a patent for a related intermediate, highlighting its industrial applicability for achieving high purity.[2]
Section 4: Purity Verification: You Are Not Done Yet
Purification must be validated by analytical methods to confirm its success.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment of pharmaceutical compounds.[4][5] A reversed-phase method is typically used.
-
Thin-Layer Chromatography (TLC): An indispensable tool for a quick purity check and for monitoring the progress of a reaction or column chromatography.[11] For Ropivacaine free base, a mobile phase of dichloromethane/methanol with a small amount of triethylamine is effective.[8]
-
Nuclear Magnetic Resonance (NMR): ¹H NMR can confirm the structure and identify impurities if they are present at levels of ~1% or higher.
Table: Typical RP-HPLC Conditions for Purity Analysis
| Parameter | USP Guideline Example [12] | General Starting Conditions [13] |
| Column | L1 packing (C18), 3.9-mm × 15-cm, 4-µm | C18, 4.6-mm x 150-mm, 5-µm |
| Mobile Phase | Acetonitrile and Phosphate Buffer (pH 8.0) (1:1) | Acetonitrile and Phosphate Buffer (pH 2.0) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detector | UV at 240 nm | UV at 239 nm |
| Injection Vol. | 20 µL | 20 µL |
Section 5: Detailed Experimental Protocols
Disclaimer: These protocols are for informational purposes. All lab work should be conducted with appropriate personal protective equipment (PPE) in a certified fume hood.
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: In a test tube, add ~20 mg of crude Ropivacaine HCl. Add a potential solvent (e.g., isopropanol) dropwise. A good solvent will dissolve the solid poorly at room temperature but completely upon heating.[8]
-
Dissolution: Place the bulk of your crude product in an Erlenmeyer flask. Add the chosen solvent in small portions, heating the mixture to a gentle boil with stirring. Add just enough hot solvent to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat to boiling for a few minutes.
-
Hot Filtration (Optional): If carbon was added or insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice-water bath for at least 30 minutes to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the filter cake with a small volume of ice-cold recrystallization solvent to remove residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification via Acid-Base Extraction
-
Dissolution: Dissolve the crude Ropivacaine HCl in 1 M aqueous HCl (approx. 10 mL per gram of crude product).
-
Initial Wash: Transfer the acidic solution to a separatory funnel and wash it two times with an organic solvent like ethyl acetate or toluene (approx. 10 mL per gram). Discard the organic layers, which contain neutral and acidic impurities.[2]
-
Basification: Cool the remaining aqueous layer in an ice bath. Slowly add 5 M aqueous NaOH with stirring until the pH is between 11 and 12.[2] A white precipitate (the free base) should form.
-
Extraction: Extract the Ropivacaine free base from the aqueous mixture three times using dichloromethane or ethyl acetate.
-
Drying: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solution under reduced pressure to obtain the free base, typically as an oil or low-melting solid.
-
Salt Formation: Dissolve the free base in a minimal amount of a suitable solvent like isopropanol or diethyl ether. Add a stoichiometric amount of concentrated HCl or a solution of HCl in ether/isopropanol dropwise with stirring.
-
Isolation: The pure hydrochloride salt will precipitate. Collect the solid by vacuum filtration, wash with a small amount of cold ether, and dry under vacuum.
References
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
de Oliveira, R. B., et al. (2021). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. ACS Omega. [Link]
- CN109503465A. A kind of preparation of Ropivacaine HCL intermediate and purification process.
-
Patel, K. M., & Patel, A. D. (2017). Study for Force Degradation of Three Local Anesthetic Drugs, Ropivacaine, Mepivacaine and Quantitative Analysis of their Degraded Products. International Journal of Current Research. [Link]
- CN102887854B. Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.
-
PubChem. (2S)-N-(2,6-dimethylphenyl)-1-propyl-2-piperidinecarboxamide hydrochloride monohydrate. National Center for Biotechnology Information. [Link]
-
Soral, M., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Molecules. [Link]
-
ChemBK. (S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide hydrochloride. [Link]
-
Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. [Link]
- CN103086954A. Method for preparing ropivacaine.
-
González Ceballos, L. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]
- CN105646482A. Preparation method of ropivacaine hydrochloride impurity F.
-
Al-kassas, R., & Wen, J. (2022). Response Surface Methodology for the Optimized and Validated Investigation of Ropivacaine in Bulk and Tablet Dosage form by RP–HPLC. Molecules. [Link]
- US20080051579A1. Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
- WO2009044404A1. Process for the preparation of (s)-ropivacaine hydrochloride monohydrate.
-
Veeprho. Ropivacaine Impurities and Related Compound. [Link]
-
USP-NF. (2021). Ropivacaine Hydrochloride. [Link]
-
Gwarda, R., et al. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research. [Link]
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- 13. ptfarm.pl [ptfarm.pl]
Avoiding common side reactions in piperidine carboxamide synthesis
A Guide to Troubleshooting and Avoiding Common Side Reactions
Welcome to the technical support center for piperidine carboxamide synthesis. This guide is designed for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we have compiled this resource to provide in-depth, field-proven insights to help you navigate the complexities of this important synthetic transformation. Our goal is to move beyond simple protocols and offer a deeper understanding of the underlying chemistry to empower you to troubleshoot effectively and optimize your reactions.
Frequently Asked Questions (FAQs)
Here we address some of the common questions encountered during the synthesis of piperidine carboxamides.
Q1: What are the most common methods for synthesizing piperidine carboxamides?
The most prevalent method for forming a piperidine carboxamide is through the coupling of a piperidine amine with a carboxylic acid. This is typically not a direct reaction due to the acid-base chemistry that would lead to salt formation. Instead, the carboxylic acid is activated to make it more electrophilic. Common strategies include:
-
Activation to Acyl Halides: Converting the carboxylic acid to a more reactive acyl chloride or bromide. This is a classic and effective method, though it can be harsh for sensitive substrates.[1][]
-
Use of Coupling Reagents: A wide variety of coupling reagents are available to facilitate amide bond formation under milder conditions. These reagents activate the carboxylic acid in situ, forming a highly reactive intermediate that is then attacked by the piperidine amine.[1][][3]
Q2: How do I choose the right coupling reagent for my reaction?
The choice of coupling reagent is critical and depends on several factors, including the steric hindrance of your substrates, the presence of other functional groups, and the need to suppress side reactions like racemization.[3] Some common classes of coupling reagents include:
-
Carbodiimides: (e.g., DCC, DIC, EDC). These are widely used, but can be associated with side reactions like N-acylurea formation and racemization.[1][3][4]
-
Uronium/Aminium Salts: (e.g., HATU, HBTU, TBTU). These are highly efficient and generally offer faster reaction rates with less racemization compared to carbodiimides, especially when based on HOAt.[1][3][4]
-
Phosphonium Salts: (e.g., PyBOP, BOP). Similar to uronium salts, these are effective coupling reagents.[1][3]
Q3: My piperidine starting material is a hydrochloride salt. Do I need to perform a separate neutralization step before the coupling reaction?
Not necessarily. Many amide coupling protocols include a tertiary amine base (e.g., DIPEA, triethylamine, N-methylmorpholine) in the reaction mixture. This base serves to neutralize the hydrochloride salt in situ, liberating the free piperidine amine for the reaction. It also neutralizes the acidic byproduct generated during the coupling reaction.[3]
Troubleshooting Guide
This section is designed to help you diagnose and solve common problems encountered during piperidine carboxamide synthesis.
Problem 1: Low or No Product Yield
A low yield of the desired piperidine carboxamide is a frequent issue. The underlying cause can often be traced back to one or more of the following factors.[5]
Possible Causes and Solutions:
-
Inefficient Carboxylic Acid Activation:
-
Explanation: The first step in the coupling reaction is the activation of the carboxylic acid. If this step is incomplete, the subsequent reaction with the piperidine will be slow or will not occur.
-
Solution: Ensure your coupling reagent is not degraded. Use fresh, high-quality reagents. Consider a more powerful activating agent if you are working with a particularly unreactive carboxylic acid. The order of addition can also be critical; pre-activating the carboxylic acid with the coupling reagent before adding the piperidine can sometimes improve yields.
-
-
Steric Hindrance:
-
Explanation: Bulky substituents on the piperidine ring (especially at the 2- and 6-positions) or on the carboxylic acid can physically block the approach of the nucleophilic nitrogen to the activated carbonyl group, slowing down the reaction rate.[5][6]
-
Solution: For sterically hindered substrates, you may need to use more forcing conditions, such as higher temperatures or longer reaction times.[5] Alternatively, switching to a more reactive coupling reagent or a less sterically demanding activating group can be beneficial.
-
-
Incorrect Stoichiometry:
-
Explanation: An improper ratio of reactants can lead to incomplete conversion of the limiting reagent.[5]
-
Solution: Carefully measure your reactants. It is common practice to use a slight excess (1.1-1.5 equivalents) of the more readily available or less expensive reagent to drive the reaction to completion. However, be aware that a large excess of one reagent can complicate purification.[5]
-
-
Sub-optimal Reaction Conditions:
-
Explanation: Factors such as temperature, solvent, and reaction time can significantly impact the yield.
-
Solution:
-
Temperature: While many coupling reactions proceed at room temperature, some may require heating to overcome activation barriers. Conversely, for sensitive substrates prone to side reactions, cooling the reaction may be necessary.[3]
-
Solvent: Use an appropriate inert solvent. Common choices include dichloromethane (DCM), dimethylformamide (DMF), and tetrahydrofuran (THF).[5] Ensure the solvent is anhydrous, as water can hydrolyze the activated carboxylic acid intermediate.
-
-
Troubleshooting Low Yield: A Decision-Making Workflow
Caption: A decision tree for troubleshooting low product yield in piperidine carboxamide synthesis.
Problem 2: Presence of Unexpected Byproducts
The formation of byproducts not only reduces the yield of the desired product but also complicates purification.
Common Byproducts and How to Avoid Them:
-
N-Acylurea Formation:
-
Explanation: This is a classic side reaction when using carbodiimide coupling reagents like DCC or DIC. The highly reactive O-acylisourea intermediate can rearrange to a stable N-acylurea, which is no longer reactive towards the amine.[3]
-
Mitigation:
-
Add an Additive: The most common solution is to add a nucleophilic additive such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives react with the O-acylisourea to form an active ester, which is less prone to rearrangement but still highly reactive with the amine.[1][3]
-
Control Temperature: This side reaction is often more prevalent at higher temperatures. Running the reaction at 0 °C or even lower can help to minimize N-acylurea formation.[3]
-
-
-
Di-acylation:
-
Explanation: If the piperidine starting material has other nucleophilic functional groups, such as a hydroxyl group or another amine, these can also be acylated by the activated carboxylic acid.[5]
-
Mitigation:
-
Use Protecting Groups: Protect the other reactive functional groups on the piperidine before the coupling reaction. The protecting groups can be removed in a subsequent step.
-
Control Stoichiometry: Carefully controlling the stoichiometry of the acylating agent (using close to a 1:1 ratio) can sometimes favor mono-acylation.[5]
-
-
-
Guanidinium Byproduct:
-
Explanation: With uronium/aminium-based coupling reagents like HATU or HBTU, the piperidine amine can sometimes react directly with the coupling reagent itself, forming a guanidinium byproduct.
-
Mitigation: The order of addition is crucial. Pre-activate the carboxylic acid with the coupling reagent for a few minutes before adding the piperidine. This allows for the formation of the active ester intermediate, which is then readily available to react with the amine.
-
Problem 3: Racemization or Epimerization of Chiral Centers
For chiral piperidines or carboxylic acids, maintaining stereochemical integrity is paramount.
Causes and Prevention:
-
Mechanism of Racemization: Racemization at the α-carbon of the carboxylic acid can occur via the formation of an oxazolone intermediate, especially with activating groups that are too powerful or when the reaction is run under basic conditions for extended periods. The protons on the α-carbon of the oxazolone are acidic and can be abstracted by a base, leading to loss of stereochemistry.[7]
-
Preventative Measures:
-
Choice of Coupling Reagent and Additive:
-
Base Selection:
-
Temperature Control: Keeping the reaction temperature low (e.g., 0 °C) can help to reduce the rate of epimerization.[3]
-
Mechanism of Racemization via Oxazolone Formation
Caption: Simplified mechanism of racemization via oxazolone formation during amide coupling.
Experimental Protocols
Here we provide a general protocol for a standard piperidine carboxamide synthesis using HATU, a commonly used coupling reagent known for its efficiency and low racemization potential.
Protocol: Synthesis of a Piperidine Carboxamide using HATU
Materials:
-
Carboxylic acid (1.0 eq)
-
Piperidine derivative (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF (concentration typically 0.1-0.5 M).
-
Activation: Add HATU (1.1 eq) to the solution and stir for 1-2 minutes. Then, add DIPEA (2.0 eq) and stir for an additional 5-10 minutes at room temperature. This is the pre-activation step.
-
Amine Addition: Add the piperidine derivative (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Workup:
-
Once the reaction is complete, dilute the mixture with DCM or ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure piperidine carboxamide.
Data Presentation
Table 1: Comparison of Common Amide Coupling Reagents
| Reagent Class | Examples | Advantages | Disadvantages |
| Carbodiimides | DCC, DIC, EDC | Inexpensive, widely available | Prone to N-acylurea formation, higher risk of racemization |
| Uronium/Aminium Salts | HATU, HBTU, TBTU, COMU | High efficiency, fast reaction rates, low racemization (especially with HOAt-based reagents) | More expensive, can form guanidinium byproducts |
| Phosphonium Salts | PyBOP, BOP | High efficiency, low racemization | Can be less reactive than uronium salts for hindered substrates |
References
-
Aapptec Peptides. Coupling Reagents. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]
-
Wikipedia. Organic chemistry. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
-
Player, M. R., et al. (2008). A series of carboxamide piperidines as potent and selective inhibitors of human soluble epoxide hydrolase. Bioorganic & Medicinal Chemistry Letters, 18(15), 4347-4351. [Link]
-
El-Faham, A., & Albericio, F. (2008). Amide bond formation: beyond the myth of coupling reagents. Organic & Biomolecular Chemistry, 6(23), 4267-4270. [Link]
Sources
Validation & Comparative
A Comparative Efficacy Analysis for Drug Development Professionals: Ropivacaine vs. Another Amide Local Anesthetic
This guide provides a comprehensive comparison of the efficacy of two prominent long-acting amide local anesthetics: Ropivacaine and a closely related compound from the same class. For the purpose of this illustrative guide, we will compare Ropivacaine with Levobupivacaine, another S-enantiomer local anesthetic frequently evaluated alongside it, to demonstrate a robust comparative analysis framework. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at their mechanisms, clinical performance, and the experimental methodologies used for their evaluation.
Introduction: The Pursuit of Safer, More Effective Local Anesthesia
The development of local anesthetics is driven by the dual goals of achieving potent and prolonged nerve blockade while minimizing systemic toxicity. Ropivacaine, the S-enantiomer of 1-propyl-2',6'-pipecoloxylidide, was specifically designed to offer a better safety profile, particularly concerning cardiotoxicity, compared to its predecessor, bupivacaine.[1][2] Levobupivacaine, the pure S-enantiomer of bupivacaine, was also developed to provide a safer alternative to the racemic mixture of bupivacaine. Both are long-acting amide-type local anesthetics that have become mainstays in regional anesthesia and pain management.[3]
Chemical Structures:
-
Ropivacaine Hydrochloride: (S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide hydrochloride[4][5]
-
Levobupivacaine: (S)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide
The key structural difference lies in the N-alkyl substitute on the piperidine ring: a propyl group for ropivacaine and a butyl group for bupivacaine and its S-enantiomer, levobupivacaine. This seemingly minor difference has significant implications for the physicochemical properties and, consequently, the clinical efficacy and safety of these agents.
Mechanism of Action: A Shared Pathway with Subtle Differences
Both ropivacaine and levobupivacaine exert their anesthetic effects by reversibly blocking nerve impulse conduction.[1][6] This is achieved through the inhibition of voltage-gated sodium channels within the nerve cell membrane.[1][6][7][8] By binding to the sodium channels, these local anesthetics prevent the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of an action potential.[7][8][9]
The potency and duration of action of local anesthetics are influenced by several factors, including their lipid solubility, protein binding, and pKa. Ropivacaine is slightly less lipid-soluble than levobupivacaine, which may contribute to its lower overall potency and toxicity.[1][10] The differential blockade of sensory versus motor nerve fibers is another important characteristic. Ropivacaine is known to produce a greater degree of motor-sensory differentiation, meaning it can provide effective sensory blockade with less impairment of motor function, which can be advantageous in certain clinical scenarios.[1]
Figure 1: Simplified signaling pathway for amide local anesthetics.
Comparative Efficacy: A Data-Driven Overview
The clinical efficacy of a local anesthetic is determined by its onset of action, duration of sensory and motor blockade, and overall potency. The following table summarizes key efficacy parameters for ropivacaine and levobupivacaine based on published clinical data.
| Parameter | Ropivacaine | Levobupivacaine | Key Considerations |
| Onset of Sensory Block | Generally rapid[11] | Slightly slower than ropivacaine in some studies[12] | Dependent on concentration, dose, and site of administration. |
| Duration of Sensory Block | Long-acting[1] | Generally longer than ropivacaine[10][12] | The higher lipophilicity of levobupivacaine may contribute to its longer duration. |
| Duration of Motor Block | Shorter than levobupivacaine[1][2] | Longer than ropivacaine[10][12] | Ropivacaine's lower propensity for motor block is a key differentiating feature. |
| Potency | Slightly less potent than levobupivacaine[1] | More potent than ropivacaine[10] | The difference in potency is more evident at lower concentrations. |
Clinical Applications and Differential Advantages
Both ropivacaine and levobupivacaine are widely used for a variety of regional anesthetic techniques, including epidural, spinal, and peripheral nerve blocks for surgical anesthesia and postoperative pain management.[6]
Ropivacaine is often favored in situations where:
-
Motor sparing is desirable: Such as in labor analgesia, where the mother's ability to push is important, or for postoperative pain management to facilitate early ambulation.[1][11]
-
A reduced risk of systemic toxicity is a priority: Its lower lipophilicity and faster clearance contribute to a wider safety margin.[1][2]
Levobupivacaine may be preferred when:
-
A longer duration of analgesia is the primary goal: For major surgeries where prolonged postoperative pain relief is crucial.[10][12]
-
Profound motor blockade is acceptable or desired: For surgical procedures requiring complete muscle relaxation in the anesthetized area.
Experimental Protocols for Efficacy Evaluation
The preclinical evaluation of local anesthetics is essential to characterize their efficacy and safety profiles. Below are representative experimental protocols for assessing key efficacy parameters in vivo.
Infiltration Anesthesia: Guinea Pig Wheal Test
This classic model assesses the duration of action of a local anesthetic when infiltrated directly into the skin.
Methodology:
-
Animal Preparation: Healthy adult guinea pigs are used. The hair on the back is clipped short.
-
Drug Administration: Intradermal injections of the test compounds (e.g., ropivacaine, levobupivacaine) and a vehicle control (saline) are made at designated sites on the back, raising a distinct wheal.
-
Efficacy Assessment: At regular intervals (e.g., every 15-30 minutes), the injection sites are stimulated with a blunt needle or a von Frey filament. The presence or absence of a skin twitch (panniculus carnosus reflex) is recorded.
-
Data Analysis: The duration of anesthesia is defined as the time from injection until the return of the skin twitch reflex.
Peripheral Nerve Block: Rat Sciatic Nerve Block Model
This model evaluates the efficacy of a local anesthetic in blocking a major nerve trunk, providing insights into both sensory and motor blockade.
Methodology:
-
Animal Preparation: Adult rats are anesthetized. The sciatic nerve in one hind limb is surgically exposed or located using a nerve stimulator.
-
Drug Administration: A small volume of the test compound or control is carefully injected around the sciatic nerve.
-
Sensory Blockade Assessment: The withdrawal reflex to a noxious stimulus (e.g., thermal stimulus from a hot plate or mechanical stimulus from a Randall-Selitto device) applied to the paw of the injected limb is assessed at regular intervals. The latency to withdrawal is recorded.
-
Motor Blockade Assessment: Motor function is evaluated using a motor deficit score (e.g., observing gait, ability to grip, or righting reflex).
-
Data Analysis: The onset and duration of both sensory and motor blockade are determined.
Sources
- 1. Ropivacaine: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Comparison of Ropivacaine and Levobupivacaine in Supraclavicular Brachial Plexus Blocks-A Double Blinded Randomized Control Study - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of N-propylpiperidine-2-carboxamide hydrochloride and Bupivacaine
An In-Depth Guide for Researchers and Drug Development Professionals
In the landscape of long-acting local anesthetics, the choice between available agents is a critical decision guided by a nuanced understanding of their comparative pharmacology and clinical performance. This guide provides a detailed comparative analysis of Ropivacaine, chemically known as (S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide hydrochloride, and Bupivacaine, a long-standing staple in regional anesthesia. While both are potent amino-amide anesthetics, subtle but significant differences in their chemical structure give rise to distinct clinical profiles, particularly concerning their safety and specificity of action. This analysis will delve into their mechanisms of action, pharmacokinetics, pharmacodynamics, and clinical efficacy, supported by experimental data and protocols to inform research and development in the field.
Introduction: A Tale of Two Amides
Bupivacaine, a potent and long-acting local anesthetic, has been a cornerstone of regional anesthesia for decades.[1] Its efficacy in providing prolonged sensory blockade for surgical procedures and postoperative pain management is well-established.[2] However, its clinical use has been tempered by concerns over its potential for significant cardiotoxicity and central nervous system (CNS) toxicity, especially following accidental intravascular injection.[3]
This concern spurred the development of newer long-acting local anesthetics with improved safety profiles. Ropivacaine emerged as a promising alternative.[2] Structurally very similar to Bupivacaine, Ropivacaine is a pure S(-)-enantiomer, a key distinction that contributes to its reduced toxicity.[4] This guide will explore the scientific basis for the differences between these two agents and provide a framework for their comparative evaluation.
Physicochemical and Pharmacological Properties: A Head-to-Head Comparison
The clinical behavior of Ropivacaine and Bupivacaine is rooted in their fundamental physicochemical properties. These properties, in turn, dictate their interaction with biological systems, influencing their potency, duration of action, and potential for systemic toxicity.
| Property | Ropivacaine | Bupivacaine | References |
| Chemical Name | (S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide | (RS)-1-Butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide | [5][6] |
| Molecular Formula | C₁₇H₂₆N₂O | C₁₈H₂₈N₂O | [7][8] |
| Molecular Weight | 274.4 g/mol | 288.43 g/mol | [9][10] |
| pKa (at 25°C) | 8.1 | 8.1 | [11] |
| Lipid Solubility | Lower | Higher | [4] |
| Protein Binding | ~94% | ~95% | [4] |
| Stereochemistry | Pure S(-)-enantiomer | Racemic mixture (50% R(+) and 50% S(-)) | [1][12] |
Expertise & Experience: The lower lipid solubility of Ropivacaine is a critical factor contributing to its improved safety profile.[4] Higher lipid solubility is strongly correlated with both higher potency and a greater potential for toxicity, particularly cardiotoxicity.[3] The reduced lipophilicity of Ropivacaine leads to a lower affinity for cardiac sodium channels and a decreased propensity to penetrate large myelinated motor nerve fibers, resulting in a less dense motor block at clinically relevant sensory anesthetic concentrations.[2][13]
Mechanism of Action: A Shared Pathway
Both Ropivacaine and Bupivacaine exert their anesthetic effects through the same fundamental mechanism: the reversible blockade of voltage-gated sodium channels in the neuronal membrane. This action inhibits the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials. The result is a halt in the transmission of nerve impulses and a loss of sensation in the area supplied by the affected nerves.
Caption: Mechanism of action for amino-amide local anesthetics.
Pharmacodynamic Profile: Onset, Duration, and Motor Blockade
While the mechanism of action is the same, the clinical effects of Ropivacaine and Bupivacaine show important differences.
-
Onset of Action: The onset of action for both drugs is generally similar, typically ranging from 10 to 20 minutes.[14] However, some studies suggest that Ropivacaine may have a slightly faster onset of sensory block.[15]
-
Duration of Action: Bupivacaine generally provides a longer duration of both sensory and motor blockade compared to Ropivacaine.[14][15] The duration of action for Ropivacaine is typically 5-8 hours, while for Bupivacaine it can be 6-10 hours.[14]
-
Motor Blockade: A key differentiator is the degree of motor blockade. Ropivacaine is known to produce a less intense and shorter-lasting motor block compared to Bupivacaine at equipotent analgesic doses.[2][16] This "motor-sparing" effect is advantageous in clinical scenarios where early ambulation and preservation of motor function are desirable, such as in labor analgesia and postoperative pain management for ambulatory surgery.[2][14]
Pharmacokinetic Profile: Absorption, Distribution, and Metabolism
The pharmacokinetic properties of these anesthetics also contribute to their distinct clinical profiles.
-
Absorption: Systemic absorption from the injection site is dependent on the vascularity of the tissue and the dose administered.
-
Distribution: Both drugs are highly protein-bound, primarily to alpha-1-acid glycoprotein.[4]
-
Metabolism: Ropivacaine and Bupivacaine are extensively metabolized in the liver by cytochrome P450 enzymes.
-
Elimination: The terminal half-life of Ropivacaine is significantly shorter (2.3 +/- 0.8 h) than that of Bupivacaine (4.6 +/- 2.6 h), indicating a faster clearance from the body.[17]
The Critical Difference: Safety and Toxicity
The most significant clinical distinction between Ropivacaine and Bupivacaine lies in their safety profiles. Bupivacaine is associated with a higher risk of cardiotoxicity, which can manifest as severe cardiac arrhythmias and cardiovascular collapse.[3] This is attributed to its higher lipid solubility and stronger affinity for cardiac sodium channels.[3]
Ropivacaine, being a pure S(-)-enantiomer and less lipophilic, exhibits a significantly lower propensity for cardiotoxicity and CNS toxicity.[2][4] Studies have shown that the dose of Ropivacaine required to produce toxic effects is higher than that of Bupivacaine.[4] This wider safety margin makes Ropivacaine a preferred agent in many clinical settings, particularly for high-volume blocks and continuous infusions where the risk of systemic toxicity is a concern.[2]
Experimental Protocols for Comparative Evaluation
To provide a practical framework for researchers, the following are detailed protocols for key experiments used to compare the efficacy and safety of local anesthetics like Ropivacaine and Bupivacaine.
In Vivo Model: Sciatic Nerve Block in Rodents
This protocol is designed to assess the onset, duration, and intensity of sensory and motor blockade.
Objective: To compare the anesthetic efficacy of Ropivacaine and Bupivacaine following sciatic nerve block in rats.
Methodology:
-
Animal Preparation: Acclimatize adult male Sprague-Dawley rats to the testing environment. Anesthetize the rats with isoflurane.
-
Drug Preparation: Prepare sterile solutions of Ropivacaine hydrochloride and Bupivacaine hydrochloride at equimolar concentrations in saline.
-
Injection: Under anesthesia, perform a sciatic nerve block by injecting a standardized volume (e.g., 0.2 mL) of the test solution perineurally.
-
Sensory Blockade Assessment (Hot Plate Test):
-
At predetermined time points post-injection, place the rat on a hot plate maintained at a constant temperature (e.g., 52°C).
-
Measure the latency to a nociceptive response (paw withdrawal or licking).
-
An increase in withdrawal latency indicates sensory blockade.
-
-
Motor Blockade Assessment (Gait Analysis):
-
At the same time points, observe the rat's gait and posture.
-
Score the degree of motor impairment on a standardized scale (e.g., 0 = normal gait, 4 = complete paralysis of the limb).
-
-
Data Analysis: Compare the onset time, peak effect, and duration of sensory and motor blockade between the two drug groups using appropriate statistical tests.
Rationale for Experimental Choices: The sciatic nerve block model in rodents is a well-established and reliable method for preclinical evaluation of local anesthetics. The hot plate test provides a quantitative measure of thermal nociception, reflecting the block of sensory nerve fibers. Gait analysis offers a semi-quantitative assessment of motor function.
In Vitro Model: Patch-Clamp Electrophysiology
This protocol allows for the direct measurement of the effects of the anesthetics on sodium channels.
Objective: To compare the potency and kinetics of sodium channel blockade by Ropivacaine and Bupivacaine in isolated dorsal root ganglion (DRG) neurons.
Methodology:
-
Cell Culture: Culture DRG neurons isolated from neonatal rats.
-
Electrophysiology:
-
Perform whole-cell patch-clamp recordings from individual DRG neurons.
-
Voltage-clamp the neurons and elicit sodium currents using a series of depolarizing voltage steps.
-
-
Drug Application: Perfuse the cells with increasing concentrations of Ropivacaine or Bupivacaine.
-
Data Acquisition and Analysis:
-
Measure the peak sodium current at each drug concentration.
-
Construct concentration-response curves and calculate the IC₅₀ (half-maximal inhibitory concentration) for each drug to determine potency.
-
Analyze the kinetics of channel blockade (onset and offset rates).
-
Trustworthiness of the Protocol: This self-validating system provides a direct and quantitative measure of the interaction between the local anesthetic and its molecular target, the sodium channel. This allows for a precise determination of potency and a deeper understanding of the molecular mechanisms underlying the observed in vivo effects.
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A Comparative Guide to the Analytical Validation of N-propylpiperidine-2-carboxamide hydrochloride: HPLC-UV and Alternative Chromatographic Techniques
For researchers, scientists, and drug development professionals, the robust, accurate, and reliable quantification of active pharmaceutical ingredients (APIs) is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth technical comparison for validating an analytical method for N-propylpiperidine-2-carboxamide hydrochloride, a polar amine hydrochloride. We will focus on a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and compare its performance characteristics with viable alternatives, including Gas Chromatography (GC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Ion-Pair Chromatography.
Introduction to N-propylpiperidine-2-carboxamide hydrochloride and the Imperative of Method Validation
N-propylpiperidine-2-carboxamide hydrochloride is a member of the piperidine carboxamide class of compounds. Its structure, featuring a polar amine group, presents unique challenges and considerations in analytical method development. The hydrochloride salt form enhances its solubility in aqueous media, a key factor in formulating both pharmaceutical products and analytical standards.
Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[1] This process is not merely a regulatory hurdle but a fundamental scientific necessity to ensure the integrity of data used in drug development, from initial characterization to final product release. The International Council for Harmonisation (ICH) provides a comprehensive framework for validation, which we will adhere to in this guide.[2][3]
Primary Analytical Technique: Reversed-Phase HPLC-UV
Reversed-phase HPLC (RP-HPLC) is the workhorse of the pharmaceutical industry for its versatility, reproducibility, and robustness.[1] For N-propylpiperidine-2-carboxamide hydrochloride, a C18 or C8 stationary phase is suitable, coupled with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol. UV detection is appropriate given the presence of a chromophore in the molecule.
Causality Behind Experimental Choices
-
Mobile Phase pH: The pKa of the piperidine nitrogen is critical. To ensure good peak shape and retention, the mobile phase pH should be controlled to maintain a consistent ionization state of the analyte. A pH of around 2.5-4.5 is often effective for protonating the amine, leading to predictable interactions with the stationary phase.
-
Buffer Selection: A phosphate buffer is a common choice due to its buffering capacity in the desired pH range and its compatibility with UV detection.
-
Organic Modifier: Acetonitrile typically provides better peak shape and lower backpressure compared to methanol for this class of compounds.
-
Column Chemistry: A C18 column offers a good balance of hydrophobicity for retaining the molecule, while the end-capping of modern columns minimizes undesirable interactions with the basic amine group.
Experimental Workflow for HPLC-UV Method Validation
Caption: Workflow for HPLC-UV Method Validation.
Detailed Protocol: HPLC-UV Method
1. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of phosphate buffer (pH 2.8) and acetonitrile (e.g., 70:30 v/v).[2]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.[4]
-
Column Temperature: 30°C.[2]
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve N-propylpiperidine-2-carboxamide hydrochloride in the mobile phase to a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected linear range (e.g., 1-50 µg/mL).
-
Sample Solution: Prepare the sample to be analyzed at a target concentration within the linear range using the mobile phase as the diluent.
4. Validation Experiments:
-
Specificity: Perform forced degradation studies by exposing the analyte to acidic, basic, oxidative, thermal, and photolytic stress conditions. The method is specific if the peak for the intact analyte is well-resolved from any degradation products.[1]
-
Linearity: Analyze a minimum of five concentrations across the desired range. Plot the peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy: Analyze samples spiked with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
-
Precision:
-
Repeatability: Analyze a minimum of six replicate preparations of the same sample at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The RSD should remain within acceptable limits.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters (e.g., pH of the mobile phase, column temperature, flow rate) and assess the impact on the results.
Comparative Analysis of Alternative Techniques
While RP-HPLC-UV is a robust primary method, certain situations may call for alternative approaches. Here we compare the performance of GC, HILIC, and Ion-Pair Chromatography.
| Feature | HPLC-UV | Gas Chromatography (GC) | HILIC | Ion-Pair Chromatography |
| Principle | Partitioning based on polarity between a non-polar stationary phase and a polar mobile phase. | Separation of volatile compounds based on their boiling points and interaction with a stationary phase in a gaseous mobile phase. | Partitioning of polar analytes into a water-enriched layer on a polar stationary phase.[5] | Forms a neutral ion-pair with the charged analyte, allowing retention on a reversed-phase column.[6] |
| Sample Volatility | Not required. | Must be volatile or made volatile through derivatization. | Not required. | Not required. |
| Sensitivity | Moderate to high, dependent on the chromophore. | High, especially with specific detectors (e.g., NPD, MS). | Can be high, especially with MS detection due to high organic mobile phase. | Moderate to high. |
| Key Advantage | Robust, widely applicable, and well-understood. | High resolution and speed for volatile compounds. | Excellent for very polar compounds not retained in RP-HPLC.[7] | Enables the use of RP-HPLC for highly polar, ionic compounds. |
| Key Disadvantage | May have insufficient retention for very polar compounds. | Requires analyte to be thermally stable and volatile; derivatization can add complexity. | Can have longer equilibration times and may be less robust than RP-HPLC. | Ion-pairing reagents can be difficult to remove from the column and may suppress MS signals. |
Alternative Technique 1: Gas Chromatography (GC)
GC is a powerful technique for separating volatile and thermally stable compounds.[8] Since N-propylpiperidine-2-carboxamide hydrochloride is a salt, it is not directly amenable to GC. It must be converted to its free base form, which is more volatile.
Caption: Principle of GC Analysis for the Analyte.
1. Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), split/splitless injector, and a capillary column.
2. Sample Preparation:
-
Accurately weigh the sample and dissolve it in a suitable solvent (e.g., methanol).
-
Add a strong base (e.g., 1M NaOH) to convert the hydrochloride salt to the free base.
-
Perform a liquid-liquid extraction with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Evaporate the organic layer and reconstitute the residue in a suitable solvent for injection (e.g., ethyl acetate).
3. Chromatographic Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Detector Temperature: 300°C (FID) or MS transfer line at 280°C.
Alternative Technique 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent alternative for polar compounds that are poorly retained in reversed-phase systems.[9] It utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of organic solvent.
1. Instrumentation:
-
Standard HPLC system as described for the primary method.
2. Chromatographic Conditions:
-
Column: HILIC column (e.g., Amide or Silica), 150 mm x 4.6 mm, 5 µm.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate or ammonium acetate, pH 3-6). A typical gradient might start at 95% acetonitrile and decrease to 60% acetonitrile.[7]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Column Temperature: 35°C.
-
Injection Volume: 5 µL (Note: The sample should be dissolved in a high organic solvent to ensure good peak shape).
Alternative Technique 3: Ion-Pair Chromatography
This technique introduces an ion-pairing reagent to the mobile phase, which forms a neutral complex with the ionized analyte.[6] This complex is then retained by a standard reversed-phase column.
1. Instrumentation:
-
Standard HPLC system. It is advisable to dedicate a column and system to ion-pair applications to avoid contamination.
2. Chromatographic Conditions:
-
Column: C18 or C8, 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase: An aqueous buffer containing an ion-pairing reagent (e.g., 5 mM sodium heptanesulfonate) and an organic modifier (acetonitrile or methanol). The pH should be adjusted to ensure the analyte is ionized.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Conclusion and Recommendations
The validation of an analytical method for N-propylpiperidine-2-carboxamide hydrochloride requires a systematic approach grounded in scientific principles and regulatory guidelines.
-
RP-HPLC-UV stands out as the most robust, reliable, and universally applicable method for routine quality control. Its well-understood mechanism and the availability of high-quality, stable columns make it the preferred choice.
-
Gas Chromatography offers high efficiency but is hampered by the need for a sample preparation step to convert the analyte to its volatile free base, which can introduce variability.
-
HILIC is a powerful problem-solving tool, especially if the analyte is part of a complex mixture with other polar compounds that are not retained by RP-HPLC. However, it requires careful method development to ensure robustness.
-
Ion-Pair Chromatography effectively enhances the retention of the analyte on standard RP columns but comes with the significant drawback of potential column contamination and limitations with MS detection.
For routine analysis and quality control, the validated RP-HPLC-UV method is recommended. The other techniques serve as valuable alternatives in specific contexts, such as impurity profiling of highly polar species (HILIC) or when high-resolution separation of volatile related substances is required (GC). The choice of method should always be guided by the specific analytical challenge and validated to be fit for its intended purpose.
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Butilca, A., et al. (2021). The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies. MDPI. [Link]
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Butilca, A., et al. (2021). The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies. PubMed Central. [Link]
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Al-Qahtani, K., et al. (2024). Simultaneous Determination of Lidocaine and Bupivacaine in Human Saliva Using Gas Chromatography-Mass Spectrometry. Journal of Education and Health Promotion. [Link]
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Parvin, S., & Brocks, D. R. (n.d.). Determination of ropivacaine and its major metabolite pipecoloxylidide in rat plasma using high performance liquid chromatograph. University of Alberta. [Link]
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Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. [Link]
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Butilca, A., et al. (2023). LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation. Frontiers in Pharmacology. [Link]
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European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
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Rifai, N., & Horvath, A. (2001). Simultaneous Measurement of Plasma Ropivacaine and Bupivacaine Concentrations by HPLC With UV Detection. PubMed. [Link]
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Cobb, Z., et al. (2020). Simultaneous Determination of Ropivacaine and 3-Hydroxy Ropivacaine in Cerebrospinal Fluid by UPLC-MS/MS. PubMed Central. [Link]
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Shi, H., et al. (2020). Determination of Bupivacaine and Ropivacaine in Human Plasma by HPLC. Chinese Journal of Pharmaceuticals. [Link]
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
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Butiulca, A., et al. (2023). LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation. Frontiers. [Link]
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Hewitt, S. A., et al. (2019). A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent. LCGC North America. [Link]
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Pintus, E., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Beilstein Journal of Organic Chemistry. [Link]
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Anonymous. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? ResearchGate. [Link]
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Trécherel, E., et al. (2018). Stability study of hydromorphone and bupivacaine mixture by HPLC-UV. PubMed. [Link]
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Agilent Technologies. (2023). Mastering HILIC-Z Separation for Polar Analytes. [Link]
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Khodadoust, S., & Ghaffari, A. (2025). Role of ion pairing in anionic additive effects on the separation of cationic drugs in reversed-phase liquid chromatography. ResearchGate. [Link]
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Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0034301). [Link]
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MAC-MOD Analytical. (n.d.). ACE HILIC Method Development Guide. [Link]
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Chromatography Forum. (2007). Amines-Ion Pairing. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. [Link]
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United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
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Nest Group. (n.d.). A PRACTICAL GUIDE TO HILIC. [Link]
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International Journal of Pharmaceutical Sciences. (n.d.). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Piperidine Derivatives
For researchers, scientists, and drug development professionals, the robust and reliable quantification of piperidine derivatives is a critical aspect of ensuring the quality, safety, and efficacy of pharmaceutical products. The piperidine moiety is a ubiquitous scaffold in a vast number of active pharmaceutical ingredients (APIs), making the accuracy of its analytical determination paramount.[1] This guide provides an in-depth, experience-driven comparison of analytical methodologies for piperidine derivatives and a detailed protocol for their cross-validation, a crucial process for verifying that different analytical methods provide equivalent results.
The Imperative of Method Cross-Validation
Analytical method validation is the documented process of ensuring that a laboratory procedure consistently produces reliable and accurate results.[2] However, in the lifecycle of a pharmaceutical product, it is often necessary to use different analytical methods for the same compound. This can occur during method transfer between laboratories, when upgrading to a new technology, or when a compendial method is replaced with a more efficient in-house procedure. Cross-validation is the formal process of demonstrating that two distinct analytical methods are equivalent and can be used interchangeably.[3] This ensures data continuity and integrity throughout the drug development process.
Comparative Analysis of Key Analytical Techniques
The choice of an analytical method for piperidine derivatives is dictated by the physicochemical properties of the analyte, including its volatility, thermal stability, and the presence of a chromophore. The three most common and powerful techniques for the analysis of these compounds are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC) stands as a versatile and widely adopted technique for non-volatile, polar, and thermally unstable compounds, making it a workhorse in pharmaceutical analysis.[4][5] Gas Chromatography (GC) is the preferred method for volatile and thermally stable compounds.[4][5] For piperidine derivatives, which can exhibit a range of these properties, both techniques are highly applicable. Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound, relying on the principle that the NMR signal intensity is directly proportional to the number of nuclei.[6]
Here, we compare the performance characteristics of these three techniques for the analysis of piperidine derivatives, drawing on established methodologies and experimental data for structurally similar compounds.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Quantification based on the direct proportionality between the integrated NMR signal and the number of atomic nuclei. |
| Applicability to Piperidine Derivatives | Excellent for a wide range of derivatives, including salts and less volatile compounds.[4][7] | Suitable for volatile and thermally stable derivatives. Derivatization may be required for polar compounds to improve peak shape and volatility.[8] | Applicable to any soluble piperidine derivative containing NMR-active nuclei (e.g., ¹H). Provides structural confirmation simultaneously.[6][9] |
| Sensitivity | High, typically in the µg/mL to ng/mL range, depending on the detector (e.g., UV, MS).[7] | Very high, especially with sensitive detectors like Flame Ionization Detector (FID) and Mass Spectrometry (MS), reaching pg/mL levels.[10][11] | Generally lower sensitivity compared to chromatographic techniques, typically in the mg/mL to high µg/mL range.[12] |
| Selectivity/Specificity | High, especially with advanced detectors like diode array (DAD) and mass spectrometry (MS). | Very high, particularly with high-resolution capillary columns and MS detection. | Excellent, as it provides detailed structural information, allowing for the differentiation of isomers and impurities. |
| Precision (RSD%) | Typically ≤ 2% for assays and ≤ 5-15% for impurity analysis.[13][14] | Typically ≤ 2% for assays and ≤ 10-20% for trace analysis.[11] | High, with RSD values often below 1%. |
| Accuracy (% Recovery) | Typically 98-102% for assays and 90-110% for impurities.[15] | Typically 95-105%. | High, as it is a primary ratio method.[16] |
| Sample Throughput | Moderate, with typical run times of 10-60 minutes.[17] | High, with run times often in the range of a few minutes.[17] | Lower, as longer acquisition times may be needed for sufficient signal-to-noise. |
| Key Considerations | Piperidine's lack of a strong UV chromophore may necessitate derivatization or the use of universal detectors like MS or ELSD.[18] | Potential for peak tailing due to the basic nature of the piperidine nitrogen, which can be mitigated by using base-deactivated columns or derivatization.[8] | Requires a highly stable and well-characterized internal standard for accurate quantification.[9] |
A Step-by-Step Guide to Cross-Validation of HPLC and GC Methods
This section provides a detailed, field-proven protocol for the cross-validation of a primary HPLC method and a secondary GC method for the quantification of a piperidine derivative in a drug substance.
Objective
To demonstrate the equivalency of a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method and a newly developed Gas Chromatography (GC-FID) method for the assay of Piperidine Derivative X in a drug substance.
Pre-requisites
-
A fully validated RP-HPLC method for the assay of Piperidine Derivative X.
-
A developed and optimized GC-FID method for the assay of Piperidine Derivative X.
-
A well-characterized reference standard of Piperidine Derivative X.
-
A homogeneous batch of the drug substance containing Piperidine Derivative X.
Experimental Workflow
Caption: Workflow for the cross-validation of HPLC and GC methods.
Detailed Protocol
-
Sample Preparation:
-
Prepare six independent samples of the drug substance at the target concentration (e.g., 100% of the nominal concentration) according to the sample preparation procedure of the validated HPLC method.
-
Ensure each sample is homogeneous.
-
-
Analysis by HPLC (Primary Method):
-
Analyze each of the six prepared samples in duplicate using the validated RP-HPLC method.
-
Record the assay value (e.g., as a percentage of the label claim) for each injection.
-
-
Analysis by GC (Secondary Method):
-
From the same six sample preparations, take aliquots and prepare them for GC analysis as per the developed GC method. This may involve a solvent exchange or derivatization step.
-
Analyze each of the six prepared samples in duplicate using the GC-FID method.
-
Record the assay value for each injection.
-
-
Data Evaluation and Statistical Analysis:
-
Calculate the mean assay value for each sample from the duplicate injections for both the HPLC and GC methods.
-
Paired t-test: Perform a paired t-test on the mean assay values obtained from the six samples to determine if there is a statistically significant difference between the two methods.[19]
-
The null hypothesis (H₀) is that the mean difference between the two methods is zero.
-
The alternative hypothesis (H₁) is that the mean difference is not zero.
-
A p-value greater than 0.05 typically indicates no statistically significant difference.
-
-
Bland-Altman Plot: Construct a Bland-Altman plot to visualize the agreement between the two methods.[19][20]
-
Plot the difference between the HPLC and GC results for each sample against the average of the two results.
-
Calculate the mean difference (bias) and the 95% limits of agreement (mean difference ± 1.96 × standard deviation of the differences).
-
The plot helps to identify any systematic bias or outliers.
-
-
Acceptance Criteria
-
Paired t-test: The calculated p-value should be > 0.05.
-
Bland-Altman Plot: The mean difference (bias) between the two methods should be within a predefined acceptable range (e.g., ±2.0%). The 95% limits of agreement should also be within an acceptable range, which should be defined based on the acceptable variability of the analytical method.
The Role of qNMR in Method Validation and Cross-Validation
While HPLC and GC are the workhorses for routine quality control, qNMR plays a crucial role as a primary reference method.[16] Due to its direct measurement principle, qNMR can be used to:
-
Certify the purity of reference standards: This is essential for the accuracy of chromatographic methods that rely on external calibration.
-
Serve as an independent, orthogonal method for cross-validation: Comparing the results of a chromatographic method to those of a qNMR analysis provides a very high level of confidence in the accuracy of the method.
-
Investigate discrepancies: If a cross-validation between two chromatographic methods fails, qNMR can be used to determine which method is providing the more accurate result.
Causality Behind Experimental Choices and Self-Validating Systems
The choice of HPLC and GC for this cross-validation protocol is deliberate. They represent two fundamentally different separation principles (liquid vs. gas phase), providing a robust test of method equivalency. The use of six independent sample preparations helps to account for the variability in the sample preparation process. Duplicate injections assess the precision of each analytical run.
The statistical analysis is a self-validating system. The paired t-test provides a quantitative measure of the statistical difference, while the Bland-Altman plot offers a visual representation of the agreement and helps to identify any trends or biases that the t-test alone might not reveal.[19][20]
Conclusion
The cross-validation of analytical methods for piperidine derivatives is a critical, yet often complex, undertaking. By understanding the strengths and weaknesses of different analytical techniques and following a structured, scientifically sound protocol, researchers and drug development professionals can ensure the consistency and reliability of their analytical data. This guide provides a framework for comparing HPLC, GC, and qNMR, along with a detailed protocol for cross-validating two common chromatographic methods. Adherence to these principles will not only satisfy regulatory requirements but also build a foundation of trust in the quality of the analytical data generated for these important pharmaceutical compounds.
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A Comparative Guide to the Structure-Activity Relationship of N-Propylpiperidine-2-Carboxamide Analogs
For Researchers, Scientists, and Drug Development Professionals
The N-propylpiperidine-2-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically significant drugs. Understanding the intricate relationship between the chemical structure of these analogs and their biological activity is paramount for the rational design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth comparison of N-propylpiperidine-2-carboxamide analogs, delving into their structure-activity relationships (SAR) and the experimental methodologies used for their evaluation.
The piperidine motif is a versatile and highly valued scaffold in drug discovery due to its favorable physicochemical properties. It can modulate lipophilicity and water solubility, act as both a hydrogen bond donor and acceptor, and its conformational flexibility allows for optimal binding to target proteins.[1] The presence of the piperidine ring often enhances a molecule's "druggability" by improving metabolic stability and facilitating transport across biological membranes, which can lead to improved pharmacokinetic properties and reduced toxicity.[1] When incorporated into the N-propylpiperidine-2-carboxamide framework, these properties are further tuned by modifications to the N-propyl group, the piperidine ring itself, and the carboxamide linkage, leading to a diverse range of pharmacological activities.
Core Structural Features and Their Influence on Activity
The fundamental structure of N-propylpiperidine-2-carboxamide analogs consists of three key components that can be systematically modified to probe the SAR: the N-propyl group, the piperidine ring, and the carboxamide moiety. The interplay of these components dictates the overall pharmacological profile of the molecule.
The Significance of the N-Alkyl Group: A Case Study of Local Anesthetics
A prime example of the importance of the N-alkyl substituent is found in the class of long-acting local anesthetics. Ropivacaine and Levobupivacaine, both N-alkyl-piperidine-2-carboxamide derivatives, showcase how subtle changes to this group can impact potency and safety. Ropivacaine is the pure S-enantiomer of 1-propyl-2',6'-pipecoloxylidide, while Levobupivacaine is the S-enantiomer of bupivacaine, which has an N-butyl group.
Local anesthetics function by blocking voltage-gated sodium channels in nerve membranes, thereby preventing the propagation of action potentials.[2][3] The potency and duration of action are influenced by the lipophilicity of the molecule, which is in part determined by the length of the N-alkyl chain. While ropivacaine (N-propyl) is slightly less potent than bupivacaine (N-butyl), it exhibits a greater degree of sensory-motor differentiation and, crucially, a reduced potential for cardiotoxicity and central nervous system (CNS) toxicity.[4][5] This improved safety profile has made ropivacaine a valuable alternative to bupivacaine in various regional anesthesia techniques.[5]
The analgesic effects of ropivacaine are dose-dependent, with higher concentrations providing more profound and longer-lasting pain relief.[6] Clinical studies have demonstrated its efficacy in epidural anesthesia, peripheral nerve blocks, and postoperative pain management.[5]
Comparative Analysis of Structural Modifications
To systematically explore the SAR of N-propylpiperidine-2-carboxamide analogs, it is essential to consider modifications at each key position of the scaffold.
| Structural Modification | Observed Effect on Activity | Example Compound(s) | Therapeutic Area |
| N-Alkyl Chain Length | Increasing chain length from propyl to butyl can increase potency but may also increase toxicity.[4] | Ropivacaine (propyl) vs. Bupivacaine (butyl) | Local Anesthetics |
| Piperidine Ring Substitution | Substitutions on the piperidine ring can influence binding affinity and selectivity for the target protein.[7] | Phenylpiperidine analogs | Various CNS targets |
| Carboxamide Moiety | The orientation and substituents of the aromatic ring attached to the carboxamide are critical for activity.[8] | Ropivacaine analogs with altered aromatic substituents | Local Anesthetics |
| Stereochemistry | The stereochemistry of the 2-carboxamide group is crucial for activity, with the (S)-enantiomer often being the more active and less toxic isomer.[3][9] | Levobupivacaine (S-bupivacaine) | Local Anesthetics |
Probing Biological Activity: Key Experimental Protocols
The elucidation of the SAR of N-propylpiperidine-2-carboxamide analogs relies on a suite of in vitro and in vivo assays to determine their binding affinity, functional activity, and overall pharmacological effect.
Radioligand Binding Assays
Objective: To determine the affinity of a test compound for a specific receptor.
Principle: This assay measures the ability of a non-labeled test compound to compete with a radiolabeled ligand for binding to a receptor preparation (e.g., cell membranes expressing the target receptor). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value, which can be converted to a binding affinity constant (Ki).
Step-by-Step Protocol:
-
Preparation of Receptor Membranes: Cells expressing the target receptor are harvested and homogenized. The cell membranes are then isolated by centrifugation.
-
Incubation: A constant concentration of the radiolabeled ligand is incubated with the receptor membranes in the presence of varying concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: The incubation mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. The IC50 value is determined from the resulting sigmoidal curve.
Functional Assays: Measuring Cellular Responses
Objective: To determine the functional effect of a compound on its target (e.g., agonist, antagonist, or inverse agonist activity).
Principle: These assays measure a cellular response that is downstream of receptor activation. For G-protein coupled receptors (GPCRs), this could involve measuring changes in the levels of second messengers like cyclic AMP (cAMP).
Step-by-Step Protocol (cAMP Assay):
-
Cell Culture: Cells expressing the target GPCR are cultured in appropriate media.
-
Compound Treatment: The cells are treated with varying concentrations of the test compound. For antagonist testing, cells are co-incubated with the test compound and a known agonist.
-
Cell Lysis: After a defined incubation period, the cells are lysed to release intracellular components.
-
cAMP Measurement: The concentration of cAMP in the cell lysate is measured using a commercially available kit, typically based on a competitive immunoassay format (e.g., ELISA).
-
Data Analysis: The results are plotted as the cAMP response versus the log concentration of the test compound to determine the EC50 (for agonists) or IC50 (for antagonists).
Visualizing the Structure-Activity Landscape
The following diagrams illustrate key concepts in the SAR of N-propylpiperidine-2-carboxamide analogs and the experimental workflows used to evaluate them.
Caption: Key structural components influencing pharmacological properties.
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A Comparative Guide to the Biological Effects of N-Alkyl Piperidine Carboxamides for Researchers and Drug Development Professionals
The piperidine carboxamide scaffold is a cornerstone in modern medicinal chemistry, renowned for its presence in a diverse array of therapeutic agents. The strategic modification of this privileged structure, particularly through N-alkylation, offers a powerful tool to modulate pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive comparison of the biological effects of different N-alkyl piperidine carboxamides, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.
Introduction: The Significance of the N-Alkyl Piperidine Carboxamide Moiety
The piperidine ring is a prevalent heterocyclic motif in numerous FDA-approved drugs, valued for its favorable physicochemical properties that can enhance drug-like characteristics. The addition of a carboxamide functional group introduces a key hydrogen bonding feature, crucial for molecular recognition at various biological targets. The N-alkyl substituent on the piperidine nitrogen plays a pivotal role in fine-tuning a compound's lipophilicity, steric profile, and ultimately, its biological activity. Understanding the impact of varying the N-alkyl chain length is therefore critical for rational drug design.
This guide will delve into a comparative analysis of N-alkyl piperidine carboxamides across several key biological activities: analgesic, anticonvulsant, antimicrobial, and cytotoxic effects. We will explore the structure-activity relationships (SAR) governed by the N-alkyl substituent and provide detailed, validated experimental protocols for researchers to replicate and expand upon these findings.
Comparative Analysis of Biological Activities
The length and nature of the N-alkyl chain can profoundly influence the biological activity of piperidine carboxamides. Here, we compare these effects across different therapeutic areas.
Analgesic Activity: Modulating Pain Relief
Piperidine-containing compounds have long been recognized for their potent analgesic properties, with many acting on opioid receptors.[1] The N-alkyl substituent is a key determinant of this activity.
Table 1: Comparison of Analgesic Activity of Selected N-Substituted Piperidine Derivatives
| Compound | N-Substituent | Analgesic Activity (Tail Immersion) | Potency vs. Standard | Duration of Action | Reference |
| PP1 | Varied complex substituent | Highly significant analgesia | More potent than Pethidine | Up to 180 mins | |
| AMP5 | Varied complex substituent | Highly significant analgesia | Potent at low doses (1 & 0.1 mg/kg) | Long-lasting | |
| AMP6 | Varied complex substituent | Highly significant analgesia | Potent at low doses (1 & 0.1 mg/kg) | Long-lasting |
Anticonvulsant Activity: The Critical Role of the N-Methyl Group
The influence of the N-alkyl group is particularly pronounced in the context of anticonvulsant activity. A systematic investigation into a series of N-Cbz-α-amino-N-alkylglutarimides, a related class of compounds, provides a clear structure-activity relationship that is highly relevant to N-alkyl piperidine carboxamides.
This study revealed that the N-methyl derivative was the most potent in both the maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) induced seizure tests. The order of anticonvulsant activity was found to be:
N-methyl > N-H > N-ethyl > N-allyl > N-isobutyl
This demonstrates that even a subtle change from a methyl to an ethyl group can significantly impact anticonvulsant efficacy.
Table 2: Comparative Anticonvulsant Activity of N-Alkyl Glutarimide Analogs
| N-Alkyl Group | MES Test (ED₅₀ mg/kg) | PTZ Test (ED₅₀ mg/kg) |
| Methyl | 36.3 | 12.5 |
| H | >50 | >25 |
| Ethyl | >100 | >50 |
| Allyl | >100 | >50 |
| Isobutyl | >100 | >50 |
These findings strongly suggest that for piperidine carboxamides designed as anticonvulsants, the N-methyl substituent is a promising starting point for optimization.
Antimicrobial Activity: A Broad Spectrum of Possibilities
N-alkyl piperidine carboxamides have also been investigated for their antimicrobial properties. The nature of the N-alkyl group can influence both the spectrum of activity and the potency against various bacterial and fungal strains.
While direct comparative studies on a homologous series of N-alkyl piperidine carboxamides are limited in the provided search results, research on related N-alkyl and N-aryl piperazine derivatives has shown that these compounds exhibit significant antibacterial activity against strains like Staphylococcus aureus, Pseudomonas aeruginosa, Streptomyces epidermidis, and Escherichia coli.[4] However, their antifungal activity was found to be less pronounced.[4] In another study, piperidine-4-carboxamide derivatives showed a diverse antimicrobial profile, with some compounds exhibiting comparable or better activity than the parent compound.
A study on piperidine-4-carboxamides as inhibitors of DNA gyrase in Mycobacterium abscessus highlights the potential of this scaffold in developing new antibacterial agents.[5] The structure-activity relationship studies in this work, while not solely focused on the N-alkyl group, underscore the importance of substitutions on the piperidine ring for optimizing antibacterial potency.[5]
Table 3: Antimicrobial Activity of Representative Piperidine Derivatives
| Compound Class | N-Substituent Type | Target Organisms | General Activity | Reference |
| N-alkyl/aryl piperazines | Alkyl and Aryl | Bacteria and Fungi | Significant antibacterial, less active against fungi | [4] |
| Piperidine-4-carboxamides | Varied | Gram-positive and Gram-negative bacteria | Diverse, some with improved activity | |
| Piperidine-4-carboxamides | Varied | Mycobacterium abscessus | Potent inhibitors of DNA gyrase | [5] |
Cytotoxic Activity: Implications for Anticancer Drug Development
The cytotoxic potential of N-alkyl piperidine carboxamides is an area of active research, with implications for the development of novel anticancer agents. The N-alkyl group can influence the compound's ability to interact with cellular targets and induce cell death.
A study on novel phenacyl derivatives of alkyl piperidines demonstrated their cytotoxic activity using the brine shrimp lethality assay.[6] Another study on N-[(alkylamino)alkyl]carboxamide derivatives of various polycyclic aromatic compounds showed that these molecules exhibit significant cytotoxic and antitumor activity.[7] Notably, the introduction of a chiral α-methyl group on the alkyl chain increased cytotoxicity by 10-20 fold compared to the unsubstituted parent compound.[7] This highlights the profound impact that even small alkyl substitutions can have on cytotoxic potency.
Table 4: Cytotoxicity of Selected N-Alkyl Carboxamide Derivatives
| Compound Class | N-Alkyl Modification | Cytotoxicity (IC₅₀) | Key Finding | Reference |
| Naphthoquinoline Carboxamides | α-methyl on alkyl chain | 5-20 nM | 10-20 fold more cytotoxic than des-methyl | [7] |
| Phenacyl derivatives of alkyl piperidines | Varied phenacyl groups | Data not quantified in abstract | Demonstrated cytotoxic activity | [6] |
Experimental Protocols
To facilitate further research and validation of the findings discussed, detailed protocols for the key biological assays are provided below.
Analgesic Activity: Tail Flick Test
The tail flick test is a standard method for assessing centrally mediated analgesia.[8]
Objective: To measure the latency of a rodent to withdraw its tail from a noxious thermal stimulus.
Materials:
-
Tail flick analgesia meter with a radiant heat source
-
Animal restrainers
-
Test animals (mice or rats)
-
Test compounds and vehicle control
-
Standard analgesic drug (e.g., morphine)
Procedure:
-
Acclimatization: Acclimate the animals to the restraining tubes for 2-3 brief periods before the test to minimize stress.[8]
-
Baseline Latency: Gently place the animal in the restrainer. Position the tail over the radiant heat source. Activate the heat source and start the timer. Record the time it takes for the animal to flick its tail away from the heat. This is the baseline latency. A cut-off time (typically 10-20 seconds) should be established to prevent tissue damage.[9]
-
Compound Administration: Administer the test compound, vehicle, or standard drug via the desired route (e.g., intraperitoneal, oral).
-
Post-treatment Latency: At predetermined time points after administration (e.g., 30, 60, 90, 120 minutes), repeat the tail flick latency measurement.
-
Data Analysis: Calculate the percentage of maximal possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Workflow for Tail Flick Test
Caption: Workflow for the tail flick analgesic assay.
Anticonvulsant Activity: Maximal Electroshock Seizure (MES) Test
The MES test is a widely used preclinical screen for identifying compounds effective against generalized tonic-clonic seizures.[10]
Objective: To determine the ability of a compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.
Materials:
-
Electroconvulsive shock apparatus
-
Corneal or ear clip electrodes
-
Animal restrainers
-
0.9% saline solution
-
Test animals (mice or rats)
-
Test compounds and vehicle control
-
Standard anticonvulsant drug (e.g., phenytoin)
Procedure:
-
Animal Preparation: Weigh the animals and administer the test compound, vehicle, or standard drug.
-
Electrode Application: At the time of peak effect of the drug, place the electrodes on the cornea (after application of a local anesthetic) or on the ears of the restrained animal.[11]
-
Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).[11]
-
Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension seizure.[11]
-
Endpoint: The abolition of the tonic hindlimb extension is the primary endpoint. An animal is considered protected if it does not exhibit this seizure phase.[11]
-
Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED₅₀) is calculated.
Workflow for MES Test
Caption: Workflow for the maximal electroshock seizure test.
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12]
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Multichannel pipette
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate broth
-
Bacterial or fungal cultures
-
Test compounds and control antibiotics
-
Incubator
Procedure:
-
Compound Preparation: Prepare serial twofold dilutions of the test compounds in the broth directly in the 96-well plates.[13]
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard) and further dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[12]
-
Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension.[12] Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.[14]
Workflow for Broth Microdilution Assay
Caption: Workflow for the broth microdilution MIC assay.
Cytotoxic Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[15]
Objective: To determine the concentration of a compound that reduces the viability of a cell population by 50% (IC₅₀).
Materials:
-
96-well cell culture plates
-
Mammalian cell lines
-
Complete cell culture medium
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[16]
-
Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.
Workflow for MTT Cytotoxicity Assay
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The N-alkyl piperidine carboxamide scaffold represents a highly versatile platform for the development of novel therapeutic agents. As demonstrated in this guide, the judicious selection of the N-alkyl substituent can have a profound and differential impact on analgesic, anticonvulsant, antimicrobial, and cytotoxic activities. The provided experimental protocols offer a robust framework for researchers to systematically explore the structure-activity relationships of this important class of compounds.
Future research should focus on the synthesis and evaluation of homologous series of N-alkyl piperidine carboxamides to provide a more direct and quantitative comparison of the effect of chain length and branching on biological activity. Such studies will undoubtedly accelerate the discovery of new and improved drugs for a wide range of diseases.
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A Researcher's Guide to the Validation of Ropivacaine Hydrochloride as a Research Tool
A Senior Application Scientist's Comparative Analysis of Amide-Type Local Anesthetics
Editorial Note: Initial searches for "N-propylpiperidine-2-carboxamide hydrochloride" did not yield a well-characterized research tool under this specific nomenclature. This guide will instead focus on a closely related and extensively validated compound, Ropivacaine hydrochloride . Ropivacaine is an S-enantiomer of a compound that possesses an N-propyl group on a piperidine-2-carboxamide core structure, making it a relevant and well-documented substitute for the purposes of this technical guide.
Introduction: Understanding Ropivacaine's Place in Research
Ropivacaine hydrochloride is a long-acting local anesthetic belonging to the amino amide class. It is the pure S-(-)-enantiomer of its parent compound, developed to improve upon the safety profile of existing local anesthetics like bupivacaine, which is a racemic mixture.[1] In the realm of scientific research, particularly in neuroscience and pharmacology, ropivacaine serves as a critical tool for investigating pain pathways, nerve conduction, and the pharmacology of ion channels.[1][2] Its primary application is in inducing regional anesthesia for surgical procedures and managing acute pain, but its specific properties make it an invaluable asset for laboratory research.[3]
The defining characteristic of ropivacaine, and other local anesthetics, is its ability to reversibly block nerve impulses.[1] This is achieved by targeting voltage-gated sodium channels in the neuronal cell membrane. By binding to these channels, ropivacaine inhibits the influx of sodium ions that is necessary for the depolarization and propagation of action potentials, effectively silencing nerve signal transmission.[1]
A key feature of ropivacaine for researchers is its differential blockade of sensory and motor neurons.[4] It shows a degree of preference for blocking pain-transmitting Aδ and C fibers over the larger, myelinated Aβ fibers responsible for motor function.[1] This selectivity, coupled with its reduced systemic toxicity compared to predecessors, allows for more nuanced experimental designs where sensory blockade is desired with minimal motor impairment.[4][1]
Mechanism of Action: A Deeper Dive into Sodium Channel Blockade
The primary mechanism of action for ropivacaine is the state-dependent blockade of voltage-gated sodium channels.[2] These channels are crucial for the initiation and propagation of action potentials along nerve axons. Ropivacaine preferentially binds to the open and inactivated states of the sodium channel, which are more prevalent in rapidly firing neurons, such as those transmitting nociceptive (pain) signals.[2] This reversible binding stabilizes the inactivated state of the channel, preventing it from returning to the resting state and thus being available to open in response to a new stimulus.[5] This leads to a conduction block in the nerve fiber.[1] Additionally, ropivacaine's action is potentiated by a dose-dependent inhibition of potassium channels.[1]
Caption: Ropivacaine's mechanism of action on voltage-gated sodium channels.
Comparative Analysis: Ropivacaine vs. Alternative Local Anesthetics
The selection of a local anesthetic for a research study depends on the specific requirements for onset, duration, potency, and safety. Ropivacaine is often compared to bupivacaine and levobupivacaine.
| Parameter | Ropivacaine | Bupivacaine | Levobupivacaine |
| Potency | Less potent than bupivacaine at lower doses, similar at higher doses.[1] | Highly potent.[1] | Similar potency to ropivacaine.[1] |
| Lipophilicity | Less lipophilic than bupivacaine.[1][6] | Highly lipophilic.[6] | Less lipophilic than bupivacaine. |
| Cardiotoxicity | Lower potential than bupivacaine.[6][7][8] | Highest cardiotoxicity among the three.[6] | Lower cardiotoxicity than bupivacaine.[9] |
| CNS Toxicity | Lower potential than bupivacaine.[8][10] | Higher potential for CNS toxicity.[10] | Lower CNS toxicity than bupivacaine.[9] |
| Motor Blockade | Less pronounced motor block compared to sensory block.[1][6] | Significant motor blockade. | Less motor blockade than bupivacaine. |
| Onset of Action | Generally rapid.[11] | Rapid onset. | Rapid onset.[11] |
| Duration of Action | Long-acting.[1] | Long-acting. | Long-acting. |
Causality Behind the Differences:
The key differences between these agents, particularly toxicity, are rooted in their stereochemistry and physicochemical properties.[7] Bupivacaine is a racemic mixture of R(+) and S(-) enantiomers. The R(+) enantiomer is associated with a higher affinity for cardiac sodium channels, leading to greater cardiotoxicity.[1] Ropivacaine is a pure S(-) enantiomer, which contributes to its improved safety profile.[4][12] Its lower lipophilicity compared to bupivacaine also means it is less likely to penetrate large myelinated motor fibers, resulting in a more selective sensory block, and it is cleared more rapidly from the body, reducing the risk of systemic toxicity.[1][6]
Experimental Protocols for Validation
Validating ropivacaine or any local anesthetic in a research setting requires a combination of in vitro and in vivo experiments to characterize its efficacy and safety.
In Vitro Validation: Patch-Clamp Electrophysiology
This technique is the gold standard for studying the effects of a compound on ion channel function.[13]
Objective: To determine the potency and mechanism of ropivacaine's block on voltage-gated sodium channels in isolated neurons or cardiac myocytes.
Step-by-Step Methodology:
-
Cell Preparation: Culture a suitable cell line expressing the sodium channel of interest (e.g., dorsal root ganglion neurons for pain research).
-
Pipette Preparation: Fabricate glass micropipettes and fire-polish the tips. Fill the pipette with an internal solution that mimics the intracellular ionic composition.
-
Seal Formation: Using a micromanipulator, carefully guide the pipette to the surface of a cell and apply gentle suction to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.[13][14]
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, allowing electrical access to the entire cell.
-
Voltage Clamp: Clamp the cell membrane at a holding potential (e.g., -80 mV). Apply voltage steps to elicit sodium currents.
-
Drug Application: Perfuse the cell with increasing concentrations of ropivacaine hydrochloride.
-
Data Acquisition: Record the sodium currents before and after drug application.
-
Analysis: Measure the peak current amplitude at each ropivacaine concentration and plot a dose-response curve to calculate the IC50 (the concentration that inhibits 50% of the current).
Caption: Workflow for patch-clamp validation of Ropivacaine.
In Vivo Validation: Rodent Model of Local Anesthesia
In vivo models are essential to confirm the anesthetic efficacy and duration of action in a whole organism.[15][16]
Objective: To quantify the duration and dose-dependency of the anesthetic effect of ropivacaine.
Step-by-Step Methodology:
-
Animal Acclimation: Acclimate mice or rats to the testing environment.
-
Baseline Measurement: Determine the baseline response to a noxious stimulus. A common method is the electrical stimulation vocalization test, where a mild electrical stimulus is applied to the plantar surface of the hind paw, and the current threshold that elicits a vocalization is recorded.[15]
-
Drug Administration: Administer a subcutaneous injection of ropivacaine hydrochloride (at various concentrations) into the plantar surface of the hind paw. A control group should receive a saline injection.
-
Post-Injection Testing: At set time intervals (e.g., 5, 15, 30, 60, 90, 120 minutes), re-test the vocalization threshold.
-
Data Analysis: The duration of anesthesia is defined as the time during which the vocalization threshold is significantly elevated compared to baseline. Plot the duration of action against the ropivacaine dose to establish a dose-response relationship.[15]
Conclusion and Recommendations
Ropivacaine hydrochloride is a well-validated and indispensable tool for research in pain, neuroscience, and pharmacology. Its primary advantages over older local anesthetics like bupivacaine are its improved safety profile, particularly lower cardiotoxicity and CNS toxicity, and its tendency to produce a more pronounced sensory block relative to motor block.[1][6][8]
For researchers investigating the molecular mechanisms of ion channel function, in vitro patch-clamp electrophysiology is the definitive method for characterizing ropivacaine's effects. For studies requiring a reliable and reproducible local anesthetic effect in vivo, rodent models of nociception provide a robust framework for validation. When selecting a long-acting local anesthetic for research, ropivacaine's balance of efficacy and safety makes it an authoritative and trustworthy choice.
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In vivo comparison of N-propylpiperidine-2-carboxamide hydrochloride with other anesthetics
An In Vivo Comparative Analysis of N-propylpiperidine-2-carboxamide Hydrochloride (Ropivacaine) with Other Local Anesthetics
A Guide for Researchers and Drug Development Professionals
In the landscape of local anesthesia, the quest for agents with an optimal balance of efficacy, duration, and safety is perpetual. This guide provides an in-depth, in vivo comparison of N-propylpiperidine-2-carboxamide hydrochloride, specifically focusing on its well-established derivative, ropivacaine, against other commonly utilized local anesthetics. By delving into the experimental data and methodologies, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to inform their work in pain management.
The selection of a local anesthetic for clinical or research applications hinges on a nuanced understanding of its pharmacological profile. This guide will dissect the in vivo performance of ropivacaine in relation to two other widely used amide local anesthetics: lidocaine and bupivacaine. The comparison will encompass key parameters such as onset and duration of action, sensory and motor blockade, and toxicological profiles, all supported by data from preclinical studies.
Mechanism of Action: A Shared Pathway
Amide local anesthetics, including ropivacaine, lidocaine, and bupivacaine, share a common mechanism of action: the blockade of voltage-gated sodium channels in neuronal cell membranes.[1][2] By reversibly binding to these channels, they inhibit the influx of sodium ions, which is essential for the depolarization of the nerve membrane and the propagation of action potentials.[1][3] This interruption of nerve impulse transmission results in a loss of sensation in the innervated area.[1] The potency and duration of action of these anesthetics are influenced by factors such as their lipid solubility, protein binding, and pKa.
Caption: Mechanism of action of amide local anesthetics.
In Vivo Evaluation of Local Anesthetics: Methodologies and Experimental Design
The preclinical assessment of local anesthetics relies on robust in vivo models that can provide quantitative measures of anesthetic efficacy. The choice of model is critical and is dictated by the specific properties being investigated, such as sensory versus motor blockade and duration of action.
General Workflow for In Vivo Comparison
The comparative evaluation of local anesthetics in vivo typically follows a standardized workflow to ensure reproducibility and validity of the findings.
Caption: General workflow for in vivo comparison of local anesthetics.
Sciatic Nerve Block Model in Rats
The rat sciatic nerve block is a widely used and reliable model for evaluating the efficacy of local anesthetics on peripheral nerves.[4][5] This model allows for the independent assessment of both sensory and motor blockade.[5]
Protocol:
-
Animal Preparation: Adult male Wistar or Sprague-Dawley rats are commonly used.[6] The animals are anesthetized, and the area over the sciatic notch is shaved and disinfected.
-
Nerve Localization: A nerve stimulator is used to accurately locate the sciatic nerve.[5]
-
Injection: A precise volume of the anesthetic solution is injected around the sciatic nerve. Control animals receive a saline injection.[5]
-
Sensory Block Assessment (Paw Withdrawal Test): The latency of paw withdrawal from a thermal stimulus (e.g., radiant heat) is measured.[5][7] An increase in withdrawal latency indicates a sensory block.[8]
-
Motor Block Assessment: Motor function can be assessed by observing the animal's gait or by measuring grip strength.[5]
-
Data Analysis: The onset of action is the time taken to observe a significant block, and the duration of action is the time until the sensory and motor functions return to baseline.
The causality behind this experimental choice lies in its clinical relevance, as it mimics peripheral nerve blocks performed in humans.[9][10] The use of a nerve stimulator ensures accurate drug delivery to the target site, enhancing the reliability of the results.[5]
Tail-Flick Test
The tail-flick test is a common method for assessing the analgesic properties of drugs, including local anesthetics.[11][12][13] It measures the latency of the tail-flick response to a thermal stimulus.[14]
Protocol:
-
Baseline Measurement: The baseline tail-flick latency is determined before drug administration.[11]
-
Drug Administration: The anesthetic is typically injected subcutaneously at the base of the tail.[11][14]
-
Latency Measurement: The tail is exposed to a radiant heat source, and the time taken for the animal to flick its tail is recorded at predefined intervals.[11][14]
-
Cut-off Time: A maximum cut-off time is established to prevent tissue damage.[6]
This test is particularly useful for screening the efficacy and duration of infiltration anesthesia.[15] The simplicity and reproducibility of the tail-flick test make it a valuable tool in preclinical anesthetic research.[13]
Comparative In Vivo Performance
The following sections provide a comparative analysis of the in vivo anesthetic properties of ropivacaine, lidocaine, and bupivacaine based on published experimental data.
Onset and Duration of Action
The onset and duration of action are critical determinants of a local anesthetic's clinical utility. Lidocaine generally has the most rapid onset, while bupivacaine and ropivacaine have a longer duration of action.[16]
| Anesthetic | Onset of Action | Duration of Action (Sensory Block) | Animal Model | Reference |
| Lidocaine (1%) | Rapid (2-5 min) | ~52 min | Rat Sciatic Nerve Block | [17] |
| Bupivacaine (0.5%) | Slower than Lidocaine | ~114 min | Rat Sciatic Nerve Block | [17] |
| Ropivacaine (0.5%) | Slower than Lidocaine | ~114 min | Rat Sciatic Nerve Block | [17] |
Note: Values are approximate and can vary depending on the specific experimental conditions.
The prolonged duration of action of ropivacaine and bupivacaine is attributed to their higher lipid solubility and greater protein binding capacity compared to lidocaine. This allows them to remain at the nerve site for a longer period.
Sensory vs. Motor Blockade
A desirable characteristic of a local anesthetic is the ability to provide effective sensory blockade (analgesia) with minimal motor impairment. Ropivacaine is known to produce a more pronounced differential blockade, with a greater effect on sensory nerves than on motor nerves, compared to bupivacaine.[18]
| Anesthetic | Sensory Block | Motor Block | Key Finding | Reference |
| Lidocaine | Effective | Significant | Balanced sensory and motor block. | [19] |
| Bupivacaine | Potent and long-lasting | Significant | Less differential block compared to ropivacaine. | [18] |
| Ropivacaine | Potent and long-lasting | Less pronounced than bupivacaine at equivalent doses | Greater sensory-motor differentiation. | [18] |
This differential effect of ropivacaine is advantageous in clinical situations where preserving motor function is important, such as in labor analgesia and postoperative pain management.
Toxicological Profile: A Key Differentiator
The systemic toxicity, particularly cardiotoxicity and neurotoxicity, is a major concern with local anesthetics. Bupivacaine has been associated with a higher risk of cardiotoxicity compared to ropivacaine and lidocaine.[20][21] Ropivacaine was developed as a safer alternative to bupivacaine, with a lower propensity to cause severe cardiac events.[3]
| Anesthetic | Cardiotoxicity | Neurotoxicity | Key Safety Consideration | Reference |
| Lidocaine | Moderate | Moderate | Wide therapeutic index. | [19] |
| Bupivacaine | High | Moderate | Higher risk of severe cardiotoxic events. | [20][22] |
| Ropivacaine | Lower than Bupivacaine | Moderate | Reduced cardiotoxic potential compared to bupivacaine. | [3][23] |
The lower cardiotoxicity of ropivacaine is thought to be related to its stereoisomeric purity (it is the pure S-enantiomer) and its lower lipid solubility compared to bupivacaine.[1] While all local anesthetics can be neurotoxic at high concentrations, ropivacaine has been shown to induce apoptosis in neuronal cells in vitro and in vivo.[23]
Conclusion: A Balanced Perspective
The in vivo comparison of N-propylpiperidine-2-carboxamide hydrochloride (ropivacaine) with lidocaine and bupivacaine reveals a distinct pharmacological profile for each agent.
-
Lidocaine remains a valuable local anesthetic due to its rapid onset of action and intermediate duration.[16]
-
Bupivacaine offers potent and long-lasting anesthesia but is associated with a higher risk of cardiotoxicity.[20][21]
-
Ropivacaine emerges as a compelling alternative, providing long-acting anesthesia with a more favorable safety profile, particularly with regard to cardiotoxicity, and a greater degree of sensory-motor differentiation compared to bupivacaine.[3][18]
For researchers and drug development professionals, the choice of anesthetic will depend on the specific requirements of the study or clinical application. The data presented in this guide underscore the importance of considering the complete in vivo profile of a local anesthetic, including its efficacy, duration, and safety, to make informed decisions that advance the field of pain management.
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A Head-to-Head Experimental Guide to Piperidine-Based PARP-1 Inhibitors and Their Alternatives
For researchers, scientists, and drug development professionals, the landscape of PARP-1 inhibitors is both promising and complex. These molecules, pivotal in exploiting synthetic lethality in cancers with homologous recombination deficiencies (HRD), are not all created equal.[1] Subtle variations in chemical scaffolds can lead to significant differences in potency, target engagement, and ultimately, therapeutic efficacy.
This guide provides an in-depth, head-to-head comparison of piperidine-based PARP-1 inhibitors, using Niraparib as a prime example, against other key alternatives with different structural motifs. We will move beyond mere data reporting to explore the causality behind experimental choices and provide robust, self-validating protocols to empower your own comparative studies.
The Rationale: PARP-1 Inhibition and the Significance of the Piperidine Scaffold
Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in the base excision repair (BER) pathway, responsible for resolving DNA single-strand breaks (SSBs).[2] In cancer cells with defective homologous recombination repair (HRR), such as those with BRCA1/2 mutations, inhibiting PARP-1 leads to the accumulation of SSBs. These unresolved SSBs collapse replication forks, creating double-strand breaks (DSBs) that the HRR-deficient cell cannot repair, ultimately resulting in cell death—a concept known as synthetic lethality.[3]
The mechanism of action for these inhibitors is twofold:
-
Catalytic Inhibition : The inhibitor competes with the native substrate (NAD+) at the catalytic site, preventing the synthesis of poly(ADP-ribose) (PAR) chains and stalling the recruitment of downstream repair factors.[4]
-
PARP Trapping : Perhaps more critically, the inhibitor stabilizes the PARP-1 enzyme on the DNA damage site. This trapped PARP-DNA complex is highly cytotoxic as it physically obstructs DNA replication and repair, proving more potent than catalytic inhibition alone.[5] The trapping efficiency varies significantly among inhibitors and is a key differentiator in their biological effect.[6]
The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance properties like solubility, metabolic stability, and cell permeability, while providing a rigid framework for precise orientation of pharmacophores within a target's binding pocket.[7] In the case of Niraparib, the piperidine ring is a key structural element contributing to its potent activity.[8][9]
Visualizing the Mechanism: PARP-1 Signaling and Synthetic Lethality
Caption: PARP-1 pathway and the principle of synthetic lethality in HR-deficient cells.
Comparative Analysis of PARP-1 Inhibitors
While direct head-to-head clinical trials are rare, preclinical data provides a clear framework for comparing the biochemical and cellular activities of these inhibitors.[10] Here, we compare the piperidine-containing Niraparib with Rucaparib and the notably weak PARP trapper, Veliparib .
| Inhibitor | Chemical Scaffold Feature | PARP-1 IC50 / Ki | PARP-2 IC50 / Ki | Relative PARP Trapping Potency |
| Niraparib | Piperidine [8][11] | 3.8 nM (IC50)[11] | 2.1 nM (IC50)[11] | High |
| Rucaparib | Azepinoindole[12] | 1.4 nM (Ki)[13] | 0.17 nM (Ki)[3] | Medium |
| Veliparib | Benzimidazole[14] | 5.2 nM (Ki)[15][16] | 2.9 nM (Ki)[15][16] | Low[17] |
Causality and Insights:
-
Niraparib demonstrates potent, low-nanomolar inhibition of both PARP-1 and PARP-2.[11] Its piperidine moiety is crucial for fitting into the nicotinamide-binding pocket of the enzyme.[18] Its high trapping efficiency contributes significantly to its cytotoxicity.[6]
-
Rucaparib , while not containing a piperidine ring, is a potent catalytic inhibitor with a Ki of 1.4 nM for PARP-1.[13] Its PARP trapping ability is considered robust, though less pronounced than that of Niraparib or Talazoparib.[6]
-
Veliparib is an effective catalytic inhibitor but exhibits markedly lower PARP trapping potential.[5][17] This distinction is critical, as it often translates to a different toxicity profile and may require combination with other cytotoxic agents to achieve maximum efficacy.[17]
Experimental Workflows for Head-to-Head Evaluation
A multi-tiered approach is essential for a comprehensive comparison. The following workflow ensures that observations at the biochemical level are validated by target engagement in a cellular context and translate to a functional biological outcome.
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Assessing the specificity of N-propylpiperidine-2-carboxamide hydrochloride in biological assays
In the landscape of regional anesthesia, the quest for agents that offer a high degree of specificity for their intended target, while minimizing off-target effects, is paramount for ensuring patient safety and therapeutic efficacy. Ropivacaine hydrochloride, a long-acting amide local anesthetic, has garnered significant attention for its favorable clinical profile. This guide provides an in-depth, comparative analysis of the specificity of ropivacaine, juxtaposed with two other widely used local anesthetics: levobupivacaine and mepivacaine. Our assessment is grounded in experimental data and established assay methodologies, offering researchers, clinicians, and drug development professionals a comprehensive resource for informed decision-making.
The Imperative of Specificity in Local Anesthesia
The primary mechanism of action for amide local anesthetics is the blockade of voltage-gated sodium channels (NaV) in nerve fibers. This inhibition prevents the influx of sodium ions necessary for the depolarization and propagation of action potentials, thereby producing a transient and reversible sensory and motor blockade. However, the clinical utility of these agents is intrinsically linked to their specificity. A lack of specificity can lead to interactions with other ion channels, receptors, and enzymes, resulting in undesirable side effects, most notably cardiotoxicity and central nervous system (CNS) toxicity. Therefore, a rigorous assessment of a local anesthetic's specificity is a critical component of its preclinical and clinical evaluation.
Comparative Analysis of Ropivacaine, Levobupivacaine, and Mepivacaine
To provide a comprehensive comparison, we will examine the on-target potency and selectivity, off-target interactions, and functional consequences of these three local anesthetics.
On-Target Potency and Selectivity at Voltage-Gated Sodium Channels
The primary therapeutic targets for local anesthetics are the various subtypes of voltage-gated sodium channels expressed in the peripheral nervous system. The ideal agent would exhibit high potency at the NaV subtypes responsible for nociception, while having lower affinity for subtypes that are critical for cardiac and CNS function.
| Compound | NaV1.5 (Cardiac) IC50 (µM) | Peripheral Nerve Na+ Channel IC50 (µM) | Reference |
| Ropivacaine | 322.2 ± 29.9 (open-channel block) | Not explicitly found, but generally considered less potent than bupivacaine. | [1] |
| Levobupivacaine | Not explicitly found for SCN5A, but bupivacaine (racemic) is ~4.5-fold more potent than ropivacaine. | Bupivacaine: 27 | [1][2] |
| Mepivacaine | Not explicitly found for SCN5A. | 149 | [2] |
Note: Data for direct comparison across all relevant NaV subtypes is limited in the public domain. The provided data focuses on the cardiac subtype NaV1.5 and a general peripheral nerve preparation.
Expert Insights: The data on NaV1.5, the cardiac sodium channel, suggests that ropivacaine is significantly less potent in blocking this channel in its open state compared to bupivacaine (of which levobupivacaine is the S-enantiomer). This lower potency at the cardiac sodium channel is a key factor contributing to ropivacaine's reduced cardiotoxicity profile. Mepivacaine's potency at peripheral nerve sodium channels is considerably lower than that of bupivacaine, indicating a different therapeutic window and duration of action.
Off-Target Interactions: A Broader View
A comprehensive understanding of a drug's specificity requires looking beyond its primary target. Off-target screening against a panel of receptors, ion channels, and enzymes is a standard practice in drug development to identify potential liabilities.
While comprehensive, publicly available off-target screening panel data for these specific local anesthetics is scarce, we can infer potential off-target liabilities from their known side-effect profiles and dedicated studies on key off-targets like the hERG potassium channel.
hERG Channel Inhibition and Cardiotoxicity:
The human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical off-target for many drugs, as its inhibition can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.
| Compound | hERG Channel IC50 (µM) | Reference |
| Ropivacaine | 20 ± 2 | [3] |
| Levobupivacaine | 10 ± 1 | [3] |
| Mepivacaine | Not explicitly found. |
Expert Insights: The IC50 values for hERG channel inhibition indicate that both ropivacaine and levobupivacaine can block this channel at clinically relevant concentrations. Notably, levobupivacaine appears to be more potent in this regard, which may contribute to its cardiotoxicity profile, although it is considered safer than its racemic parent, bupivacaine. The lower hERG blocking potential of ropivacaine further supports its favorable cardiac safety profile.
Cytotoxicity:
In vitro cytotoxicity assays are essential for assessing the potential for local tissue toxicity.
| Compound | Cell Line | IC50 | Reference |
| Ropivacaine | MDA-MB-231 (human breast cancer) | 3.8 mM | [4] |
| BT-474 (human breast cancer) | 3.2 mM | [4] | |
| Levobupivacaine | MDA-MB-231 (human breast cancer) | 2 mM | [4] |
| BT-474 (human breast cancer) | 1.1 mM | [4] | |
| Mepivacaine | Not explicitly found in the same study for direct comparison. |
Expert Insights: The cytotoxicity data suggests that at high concentrations, both ropivacaine and levobupivacaine can induce cell death. Levobupivacaine appears to be more cytotoxic than ropivacaine in these cancer cell lines. While the concentrations are higher than those typically reached systemically, they may be relevant in the context of continuous local infusions or inadvertent high-concentration administration.
Experimental Methodologies for Specificity Assessment
To ensure the scientific integrity of this comparison, we outline the key experimental protocols that form the basis of the presented data.
Experimental Workflow: Assessing Ion Channel Specificity
Caption: Mechanism of local anesthetic action on voltage-gated sodium channels.
Conclusion and Future Directions
This comparative guide underscores the nuanced differences in the specificity profiles of ropivacaine, levobupivacaine, and mepivacaine. Ropivacaine emerges as a compelling option due to its demonstrably lower cardiotoxicity, which is, in part, attributable to its reduced potency at the cardiac NaV1.5 sodium channel and hERG potassium channel compared to levobupivacaine. Mepivacaine, with its lower potency at peripheral sodium channels, occupies a distinct therapeutic niche.
The causality behind these differences lies in their stereochemistry and lipophilicity. Ropivacaine and levobupivacaine are pure S-enantiomers, which is associated with a lower propensity for cardiotoxicity compared to racemic mixtures like bupivacaine. Furthermore, ropivacaine's lower lipophilicity compared to levobupivacaine may contribute to its reduced penetration into the myocardium and a faster dissociation from cardiac sodium channels.
For researchers and drug development professionals, this guide highlights the importance of a multi-assay approach to comprehensively assess the specificity of novel local anesthetics. Future investigations should aim to generate more extensive data on the interactions of these agents with a wider array of NaV subtypes and a broader panel of off-targets to further refine our understanding of their structure-activity relationships and to guide the development of even safer and more specific local anesthetics.
References
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Safety Operating Guide
Navigating the Disposal of N-propylpiperidine-2-carboxamide Hydrochloride: A Guide for Laboratory Professionals
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of N-propylpiperidine-2-carboxamide hydrochloride in a laboratory setting. As researchers and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount to protecting both personnel and the environment. This document moves beyond mere procedural lists to explain the rationale behind each step, grounded in established safety protocols and regulatory standards.
Understanding the Hazard Profile: A Cautious Approach
Inferred Hazard Profile:
| Hazard Classification | Inferred Risk | Rationale |
| Acute Toxicity (Oral, Dermal, Inhalation) | Potentially toxic | Based on the known toxicity of piperidine and its derivatives.[1] |
| Skin Corrosion/Irritation | Potential irritant or corrosive | Piperidine is a known skin corrosive. |
| Serious Eye Damage/Irritation | Potential for serious eye damage | Many amine hydrochlorides are severe eye irritants. |
| Environmental Hazard | Assume harmful to aquatic life | Prudent practice for novel compounds lacking specific ecotoxicity data. |
Given these inferred risks, all handling and disposal procedures must be conducted in accordance with the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) and a comprehensive, site-specific Chemical Hygiene Plan (CHP).
The Core Principle: Segregation and Professional Disposal
Under no circumstances should N-propylpiperidine-2-carboxamide hydrochloride or its residues be disposed of down the drain or in regular solid waste. The guiding principle for its disposal is collection and transfer to an approved hazardous waste disposal facility. This aligns with guidelines from the Environmental Protection Agency (EPA) for the management of hazardous chemical waste.
Step-by-Step Disposal Procedures for Laboratory Settings
This section outlines the practical steps for managing different forms of waste containing N-propylpiperidine-2-carboxamide hydrochloride.
Disposal of Unused or Expired Solid Compound
-
Container Integrity: Ensure the original container is securely sealed and in good condition. If the original container is compromised, carefully transfer the solid to a new, compatible, and clearly labeled container.
-
Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents: "N-propylpiperidine-2-carboxamide hydrochloride". Include the approximate quantity and the date of disposal initiation.
-
Segregation: Store the waste container in a designated hazardous waste accumulation area, segregated from incompatible materials.
-
Collection: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
Disposal of Contaminated Solid Waste (e.g., PPE, Weighing Paper, Absorbents)
-
Collection: Place all contaminated solid waste, such as gloves, weighing paper, and absorbent materials used for minor spills, into a designated, leak-proof hazardous waste bag or container.
-
Labeling: Clearly label the bag or container as "Hazardous Waste" and specify the contaminant, e.g., "Solid Waste contaminated with N-propylpiperidine-2-carboxamide hydrochloride".
-
Storage: Store the sealed container in the designated hazardous waste accumulation area.
-
Disposal: Dispose of the container through your institution's hazardous waste management program.
Disposal of Contaminated Liquid Waste (e.g., Solutions, Rinsates)
-
Collection: Collect all aqueous and solvent-based solutions containing N-propylpiperidine-2-carboxamide hydrochloride in a dedicated, shatter-resistant, and leak-proof waste container.
-
Segregation: Do not mix this waste stream with other chemical waste unless explicitly permitted by your institution's EHS guidelines. Halogenated and non-halogenated solvent wastes should be collected separately.
-
Labeling: Label the container as "Hazardous Waste" with the full chemical name of all components and their approximate concentrations.
-
Storage: Keep the container sealed when not in use and store it in a designated area with secondary containment to prevent spills.
-
Disposal: Arrange for pickup by your institution's hazardous waste service.
Decontamination Procedures: Ensuring a Safe Workspace
Thorough decontamination of all equipment and surfaces that have come into contact with N-propylpiperidine-2-carboxamide hydrochloride is critical.
Decontamination of Glassware and Reusable Equipment
-
Initial Rinse: Rinse the contaminated glassware or equipment with a suitable solvent (e.g., ethanol or methanol) to remove the bulk of the residue. This initial rinsate must be collected and disposed of as hazardous liquid waste.[2]
-
Washing: Wash the rinsed items with a laboratory detergent and warm water.[3][4] Use a brush to scrub all surfaces.
-
Acidic/Basic Wash (if necessary): For stubborn residues, soaking in a base bath (saturated sodium or potassium hydroxide in ethanol or methanol) can be effective for organic contaminants.[3][4] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and eye protection, when working with corrosive cleaning solutions.
-
Final Rinse: Thoroughly rinse the cleaned items with tap water, followed by a final rinse with deionized water.
-
Drying: Allow the glassware and equipment to air dry completely or dry in an oven as appropriate.
Decontamination of Work Surfaces and Spill Cleanup
For small spills, follow these steps:
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Don PPE: Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Containment: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent).
-
Collection: Carefully sweep or scoop the absorbent material into a designated hazardous waste container.
-
Surface Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by a detergent solution and then water. All cleaning materials must be disposed of as contaminated solid waste.
-
Ventilation: Ensure the area is well-ventilated during and after the cleanup.
For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of N-propylpiperidine-2-carboxamide hydrochloride waste.
Caption: Disposal Decision Workflow for N-propylpiperidine-2-carboxamide hydrochloride.
References
-
Lehigh University Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures Handbook. Retrieved from [Link]
-
Northrop, B. H. (n.d.). Cleaning Glassware. Wesleyan University. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). How To: Clean Glassware. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
ChemBK. (2024, April 9). (S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide hydrochloride. Retrieved from [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
Ball State University. (n.d.). Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains. Retrieved from [Link]
-
University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]
-
Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
-
USDA ARS. (2016, August 12). Glassware Washing Hazards. Retrieved from [Link]
Sources
A Comprehensive Guide to the Safe Handling of N-propylpiperidine-2-carboxamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Risk Assessment: Understanding the "Why"
Substituted piperidines, as a class, present a range of potential health hazards. The primary risks associated with compounds like N-propylpiperidine-2-carboxamide hydrochloride are inferred from the toxicological profiles of similar molecules.
-
Acute Toxicity : Piperidine and its derivatives are known to be toxic if swallowed, inhaled, or absorbed through the skin.[1][2][3] The hydrochloride salt form, while generally less volatile, can still pose a significant risk if it becomes airborne as a dust. Ingestion may lead to irritation of the digestive tract[4].
-
Skin and Eye Damage : Direct contact with piperidine compounds can cause severe skin burns and serious eye damage.[1][2][3] The hydrochloride salt is also known to cause skin and serious eye irritation[4].
-
Respiratory Irritation : Inhalation of dusts or aerosols can lead to respiratory tract irritation.
Given these potential hazards, a thorough risk assessment should be conducted before any handling of N-propylpiperidine-2-carboxamide hydrochloride. This assessment should consider the quantity of the substance being used, the nature of the procedure, and the potential for dust generation or aerosolization.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to mitigating the risks of exposure. The following table summarizes the recommended PPE for handling N-propylpiperidine-2-carboxamide hydrochloride, based on the hazards of related compounds.
| Body Part | Personal Protective Equipment | Rationale |
| Hands | Chemical-resistant gloves (e.g., butyl rubber, nitrile rubber)[1] | To prevent skin contact and absorption, which can lead to toxicity and irritation[2][3]. |
| Eyes/Face | Safety glasses with side shields or chemical goggles. A face shield should be worn in conjunction with goggles when there is a splash hazard[5]. | To protect against eye contact, which can cause serious and potentially irreversible damage[3][4]. |
| Body | A lab coat or chemical-resistant apron. | To prevent contamination of personal clothing and subsequent skin exposure. |
| Respiratory | A NIOSH-approved respirator is recommended if handling fine powders that could become airborne, or if working in an area with inadequate ventilation[5][6][7]. | To prevent the inhalation of toxic dust particles that can cause respiratory irritation[4][8]. |
It is imperative to inspect all PPE for integrity before each use and to remove and replace any damaged items.
Safe Handling and Operational Procedures
Adherence to a strict operational protocol is essential for minimizing the risk of exposure and ensuring a safe working environment.
Step-by-Step Handling Protocol:
-
Preparation : Before handling the compound, ensure that the designated work area is clean and uncluttered. Verify that all necessary PPE is readily available and in good condition.
-
Engineering Controls : All handling of N-propylpiperidine-2-carboxamide hydrochloride should be performed in a well-ventilated area, preferably within a certified chemical fume hood[6].
-
Weighing and Transfer : When weighing the solid compound, use a balance with a draft shield to minimize the dispersal of dust. Use appropriate tools (e.g., spatulas) to transfer the material, avoiding actions that could generate dust clouds.
-
In Solution : When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Post-Handling : After handling is complete, thoroughly wash your hands and any exposed skin with soap and water[1][4].
Storage and Disposal
Proper storage and disposal are crucial for maintaining a safe laboratory environment and complying with regulations.
-
Storage : Store N-propylpiperidine-2-carboxamide hydrochloride in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area[2][6]. Keep it away from incompatible materials such as strong oxidizing agents[7]. The storage area should be secure and accessible only to authorized personnel[4].
-
Disposal : Dispose of waste N-propylpiperidine-2-carboxamide hydrochloride and any contaminated materials in accordance with all applicable federal, state, and local regulations[4]. Do not empty into drains or release into the environment[9]. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification[9].
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2][4].
-
Skin Contact : Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists[2][4].
-
Inhalation : Move the affected individual to fresh air. If they are not breathing, provide artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention[2][6].
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1][3].
-
Spills : For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[10] For larger spills, evacuate the area and contact your institution's environmental health and safety department.
By adhering to these guidelines, researchers can work confidently and safely with N-propylpiperidine-2-carboxamide hydrochloride, fostering a culture of safety and scientific excellence.
References
-
Piperidine - SAFETY DATA SHEET - Penta chemicals. (2024-05-07). Penta chemicals. [Link]
-
Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. Chemos GmbH & Co. KG. [Link]
-
Safety Data Sheet: Piperidine - Carl ROTH. (2025-03-31). Carl ROTH. [Link]
-
(S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide hydrochloride - ChemBK. (2024-04-09). ChemBK. [Link]
-
PIPERIDINE CAS Number - HAZARD SUMMARY. New Jersey Department of Health. [Link]
Sources
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. chemos.de [chemos.de]
- 3. carlroth.com [carlroth.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. nj.gov [nj.gov]
- 6. fishersci.com [fishersci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. chembk.com [chembk.com]
- 9. fishersci.com [fishersci.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
